molecular formula C24H42O2 B15600688 Ethyl 13(Z),16(Z),19(Z)-docosatrienoate

Ethyl 13(Z),16(Z),19(Z)-docosatrienoate

Número de catálogo: B15600688
Peso molecular: 362.6 g/mol
Clave InChI: FKKQWCAQYDCXKX-AGRJPVHOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 13(Z),16(Z),19(Z)-docosatrienoate is a useful research compound. Its molecular formula is C24H42O2 and its molecular weight is 362.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C24H42O2

Peso molecular

362.6 g/mol

Nombre IUPAC

ethyl (13Z,16Z,19Z)-docosa-13,16,19-trienoate

InChI

InChI=1S/C24H42O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12H,3-4,7,10,13-23H2,1-2H3/b6-5-,9-8-,12-11-

Clave InChI

FKKQWCAQYDCXKX-AGRJPVHOSA-N

Origen del producto

United States

Foundational & Exploratory

Synthesis of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for Ethyl 13(Z),16(Z),19(Z)-docosatrienoate, a polyunsaturated fatty acid (PUFA) ethyl ester. Due to the absence of a directly published synthesis for this specific molecule, this guide outlines a plausible and detailed multi-step chemical synthesis based on established organic chemistry principles, including the strategic use of the Wittig reaction to control the Z-alkene stereochemistry and a final Fischer esterification. This document includes detailed, theoretical experimental protocols, tables of quantitative data for reagents and expected products, and purification methodologies. Visual diagrams generated using the DOT language are provided to illustrate the synthetic strategy and key reaction mechanisms.

Introduction

Polyunsaturated fatty acids (PUFAs) and their derivatives are of significant interest in pharmaceutical and nutraceutical research due to their diverse biological activities. This compound is a specific C22 tri-unsaturated fatty acid ethyl ester. The precise stereochemistry of the double bonds at positions C13, C16, and C19, all in the Z (cis) configuration, is crucial for its biological function. This guide details a rational, though theoretical, chemical synthesis route for obtaining this specific isomer.

The proposed synthesis employs a convergent strategy, building the carbon backbone through sequential Wittig reactions, which are well-suited for the stereoselective formation of Z-alkenes when using non-stabilized ylides. The synthesis culminates in the esterification of the corresponding carboxylic acid to yield the target ethyl ester.

Proposed Synthetic Pathway

The overall synthetic strategy is depicted below. The synthesis begins with commercially available starting materials and proceeds through a series of transformations to construct the 22-carbon chain with the three desired Z-double bonds.

Synthesis_Pathway cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis cluster_C Assembly and Final Product Formation A1 Ethyl 10-bromodecanoate A3 Ethyl 10-(triphenylphosphonio)decanoate bromide (Phosphonium Salt A) A1->A3 Toluene, reflux A2 Triphenylphosphine A2->A3 C3 Ethyl (Z)-13-hexadecen-15-ynoate A3->C3 1. NaHMDS, THF, -78°C 2. 3-butynal B1 1-bromo-2-pentyne B3 1-bromo-2,5-octadiyne B1->B3 1. n-BuLi, THF, -78°C 2. Propargyl alcohol B2 Propargyl alcohol B2->B3 B5 1-bromo-2,5,8-undecatriyne B3->B5 1. n-BuLi, THF, -78°C 2. 3-bromo-1-propyne B4 3-bromo-1-propyne B4->B5 C2 Ethyl (Z,Z)-13,16-nonadecadienoate B5->C2 1. NaHMDS, THF, -78°C 2. Acrolein C1 Ethyl (13Z,16Z,19Z)-docosatrienoate (Target Molecule) C2->C1 1. LiOH, THF/H2O 2. H3O+ 3. EtOH, H2SO4 (cat.) C3->C2 1. Lindlar's cat., H2 2. PBr3 3. PPh3 4. NaHMDS, THF, -78°C

Caption: Proposed convergent synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed, theoretical protocols for each major step in the proposed synthesis.

Synthesis of Key Intermediates

Protocol 3.1.1: Synthesis of (Z)-1-bromo-2-pentene (Wittig Reaction)

This protocol describes the formation of a key C5 building block with a Z-double bond.

  • Reaction Scheme:

    Wittig_Z_Alkene reagents Ethyltriphenylphosphonium bromide + NaHMDS -> Ylide intermediate [Oxaphosphetane intermediate] reagents->intermediate THF, -78°C to rt aldehyde Acetaldehyde (B116499) aldehyde->intermediate product (Z)-1-bromo-2-pentene + Triphenylphosphine oxide intermediate->product

    Caption: Wittig reaction for (Z)-alkene formation.

  • Procedure:

    • Suspend ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere at -78 °C.

    • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF, 1.1 eq) dropwise. Stir the resulting orange-red solution for 1 hour at -78 °C.

    • Add acetaldehyde (1.0 eq) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (hexane eluent) to yield (Z)-1-bromo-2-pentene.

Chain Elongation via Iterative Wittig Reactions

This process would be repeated with appropriate aldehydes and the corresponding phosphonium (B103445) salts derived from the previously synthesized alkenes to build the carbon chain, introducing the Z-double bonds at positions 16 and 19. A protecting group for the terminal alcohol, such as a tetrahydropyranyl (THP) ether, may be necessary during these steps.

Final Assembly and Esterification

Protocol 3.3.1: Synthesis of 13(Z),16(Z),19(Z)-docosatrienoic acid

The final Wittig reaction will connect the C12 phosphonium ylide with a C10 aldehyde fragment containing the pre-formed C16 and C19 double bonds. This will be followed by deprotection (if necessary) and oxidation of the terminal alcohol to a carboxylic acid using a mild oxidizing agent like pyridinium (B92312) dichromate (PDC).

Protocol 3.3.2: Fischer Esterification to this compound

This protocol details the final esterification step.

  • Reaction Scheme:

    Fischer_Esterification acid 13(Z),16(Z),19(Z)-docosatrienoic acid product This compound + H2O acid->product alcohol Ethanol (B145695) (excess) alcohol->product catalyst H2SO4 (cat.) catalyst->product

  • Procedure:

    • Dissolve 13(Z),16(Z),19(Z)-docosatrienoic acid (1.0 eq) in a large excess of anhydrous ethanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.

Purification and Characterization

Purification of the final product and intermediates is critical.

  • Purification:

    • Flash Column Chromatography: Silica gel chromatography using a gradient of hexane (B92381) and ethyl acetate (B1210297) is suitable for purifying the intermediates and the final product.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed for final purification to achieve high purity. [1] * Distillation: For thermally stable intermediates or the final product, distillation under reduced pressure can be an effective purification method.

  • Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and stereochemistry of the double bonds. The signals for allylic and vinylic protons in the ¹H NMR spectrum, and the chemical shifts of the sp² carbons in the ¹³C NMR spectrum, will be characteristic of the Z,Z,Z-triene system.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the final product.

    • Gas Chromatography (GC): GC can be used to assess the purity of the final product. [2]

Quantitative Data

The following tables summarize the key quantitative data for the proposed synthesis.

Table 1: Reagents for the Synthesis of this compound

StepStarting MaterialReagent 1Reagent 2SolventTheoretical Molar Ratio
3.1.1Ethyltriphenylphosphonium bromideNaHMDSAcetaldehydeTHF1.1 : 1.1 : 1.0
..................
3.3.213(Z),16(Z),19(Z)-docosatrienoic acidEthanolH₂SO₄Ethanol1.0 : excess : catalytic

Table 2: Expected Product Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
This compoundC₂₄H₄₂O₂362.60Colorless to pale yellow oil

Logical Workflow for Synthesis and Purification

The logical flow of the synthesis and purification process is outlined below.

Workflow Start Starting Materials Step1 Synthesis of Fragment A (Wittig Reaction) Start->Step1 Purify1 Purification of Fragment A (Column Chromatography) Step1->Purify1 Step2 Synthesis of Fragment B (Chain Elongation) Purify1->Step2 Purify2 Purification of Fragment B (Column Chromatography) Step2->Purify2 Step3 Final Assembly and Carboxylic Acid Formation Purify2->Step3 Purify3 Purification of Acid (Column Chromatography/Crystallization) Step3->Purify3 Step4 Fischer Esterification Purify3->Step4 Purify4 Final Purification (Column Chromatography/HPLC/Distillation) Step4->Purify4 Characterize Characterization (NMR, MS, GC) Purify4->Characterize End Pure this compound Characterize->End

Caption: Logical workflow for the synthesis and purification process.

Conclusion

This technical guide presents a detailed, albeit theoretical, pathway for the chemical synthesis of this compound. By leveraging well-established reactions such as the Wittig olefination for stereocontrolled double bond formation and Fischer esterification, this guide provides a solid foundation for the laboratory preparation of this specific polyunsaturated fatty acid ethyl ester. The outlined experimental protocols, purification methods, and characterization techniques are intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The successful execution of this synthesis would provide access to a valuable chemical probe for further biological and pharmacological studies.

References

An In-depth Technical Guide to Ethyl 13(Z),16(Z),19(Z)-docosatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 13(Z),16(Z),19(Z)-docosatrienoate is an ethyl ester of the omega-3 polyunsaturated fatty acid, 13(Z),16(Z),19(Z)-docosatrienoic acid (DTA). While research on this specific ethyl ester is limited, the parent fatty acid, DTA, has garnered interest for its potential biological activities, including anti-inflammatory and anti-tumor properties, as well as its role in regulating melanogenesis.[1][2] This technical guide provides a comprehensive overview of the known chemical properties of this compound, along with generalized experimental protocols for its synthesis and analysis based on established methods for similar long-chain polyunsaturated fatty acid ethyl esters.

Chemical Properties

General Information
PropertyValueSource
CAS Number 2692622-88-9--INVALID-LINK--[3]
Molecular Formula C₂₄H₄₂O₂--INVALID-LINK--[3]
Molecular Weight 362.59 g/mol --INVALID-LINK--[3]
Synonyms Ethyl (13Z,16Z,19Z)-13,16,19-docosatrienoate--INVALID-LINK--[3]
Physical Properties
PropertyValueNotes
Appearance Typically exists as a solid at room temperature.Predicted[4]
Boiling Point 443.5±24.0 °CPredicted[5]
Density 0.886±0.06 g/cm³Predicted[4]
Solubility Soluble in DMSO.--INVALID-LINK--[5]
Spectroscopic Data

Specific experimental spectroscopic data for this compound is not currently available. However, data for the closely related methyl ester, Methyl (13Z,16Z,19Z)-docosatrienoate, can provide an estimation of the expected spectral characteristics.

  • Mass Spectrometry (MS): Mass spectral data for the parent fatty acid, 13(Z),16(Z),19(Z)-docosatrienoic acid, shows a precursor ion [M-H]⁻ at m/z 333.279.[6] For the ethyl ester, the expected molecular ion peak [M]⁺ would be at m/z 362.6.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data for the methyl ester is available and can be used as a reference.[7] The ethyl group in this compound would introduce a characteristic triplet and quartet signal in the ¹H NMR spectrum and two additional signals in the ¹³C NMR spectrum.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound have not been published. The following sections provide generalized methodologies based on standard procedures for long-chain polyunsaturated fatty acid ethyl esters.

Synthesis: Esterification of 13(Z),16(Z),19(Z)-docosatrienoic Acid

A common method for the synthesis of fatty acid ethyl esters is through the esterification of the corresponding free fatty acid.

Principle: The carboxylic acid is reacted with an excess of ethanol (B145695) in the presence of an acid catalyst to drive the equilibrium towards the formation of the ethyl ester and water.

Generalized Protocol:

  • Reactant Preparation: Dissolve 13(Z),16(Z),19(Z)-docosatrienoic acid in a suitable solvent such as n-hexane.

  • Addition of Reagents: Add a large excess of anhydrous ethanol to the solution.

  • Catalysis: Introduce a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Reaction: The mixture is typically heated under reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, the reaction mixture is washed with water and a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and remove any unreacted fatty acid.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude ethyl ester can be further purified by column chromatography on silica (B1680970) gel.

A flowchart for a typical two-step enzymatic synthesis of fatty acid ethyl esters is provided below.

G General Workflow for Two-Step Enzymatic Synthesis of Fatty Acid Ethyl Esters cluster_hydrolysis Step 1: Hydrolysis cluster_esterification Step 2: Esterification A Monkfish Liver Oil (MLO) B Hydrolysis (Biocatalyst, e.g., Novozym 435) A->B C Free Fatty Acids (FFA) B->C D Esterification (Biocatalyst, e.g., Novozym 435, Ethanol) C->D E Fatty Acid Ethyl Esters (FAEEs) D->E

Caption: General workflow for the two-step enzymatic synthesis of fatty acid ethyl esters.[8]

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of fatty acid ethyl esters.

Principle: The volatile ethyl esters are separated based on their boiling points and polarity on a GC column and subsequently identified by their mass spectra.

Generalized Protocol:

  • Sample Preparation: The purified this compound is dissolved in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) to a known concentration. An internal standard (e.g., ethyl heptadecanoate) is often added for quantitative analysis.

  • GC Separation:

    • Injector: A small volume of the sample is injected into the GC, where it is vaporized.

    • Column: A capillary column with a suitable stationary phase (e.g., a nonpolar dimethylpolysiloxane column) is used for separation.[9]

    • Oven Program: The oven temperature is programmed to ramp up to allow for the separation of different fatty acid ethyl esters. A typical program might start at a lower temperature and increase to a higher temperature to elute the long-chain esters.

  • MS Detection:

    • Ionization: As the compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).

    • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

    • Detection: The detector records the abundance of each ion, generating a mass spectrum for each eluting compound.

  • Data Analysis: The retention time of the peak corresponding to this compound is used for identification, and the fragmentation pattern in the mass spectrum confirms the structure. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

A diagram illustrating a typical GC-MS analysis workflow is provided below.

G Generalized Workflow for GC-MS Analysis of Fatty Acid Ethyl Esters A Sample Preparation (Dissolution in Solvent + Internal Standard) B GC Injection and Vaporization A->B C Separation on Capillary Column B->C D Elution into Mass Spectrometer C->D E Ionization (Electron Impact) D->E F Mass Analysis (Quadrupole) E->F G Detection and Spectrum Generation F->G H Data Analysis (Identification and Quantification) G->H

Caption: Generalized workflow for the GC-MS analysis of fatty acid ethyl esters.

Biological Context and Potential Signaling Pathways

While direct studies on the biological activity and signaling pathways of this compound are lacking, research on its parent compound, docosatrienoic acid (DTA), provides valuable insights into its potential roles.

DTA is an omega-3 very long-chain polyunsaturated fatty acid that has been shown to possess anti-inflammatory and anti-tumor properties.[2] Recent studies have also indicated its involvement in the regulation of melanogenesis, partly by suppressing the intracellular MITF/tyrosinase axis.[1] Omega-3 fatty acids, in general, are known to modulate signaling pathways involved in inflammation and coagulation.[10]

The biosynthesis of DTA occurs through the elongation and desaturation of shorter-chain omega-3 fatty acids, such as α-linolenic acid (ALA). This pathway involves a series of enzymatic steps, as depicted in the diagram below. The ethyl ester would be formed in a subsequent esterification reaction.

G Biosynthesis Pathway of 13(Z),16(Z),19(Z)-Docosatrienoic Acid (DTA) A α-Linolenic Acid (ALA) (18:3n-3) B Elongation (e.g., by EhELO1 elongase) A->B C Eicosatrienoic Acid (ETA) (20:3n-3) B->C D Elongation (e.g., by EhELO1 elongase) C->D E Docosatrienoic Acid (DTA) (22:3n-3) D->E F Esterification with Ethanol E->F G This compound F->G

Caption: Biosynthesis pathway of 13(Z),16(Z),19(Z)-docosatrienoic acid and its subsequent esterification.[2]

Conclusion

This compound is a derivative of a biologically interesting omega-3 fatty acid. While specific experimental data for this ethyl ester is sparse, this guide provides a summary of the currently available information and outlines generalized protocols for its synthesis and analysis. Further research is warranted to fully characterize its chemical properties and elucidate its specific biological functions and potential therapeutic applications. The provided generalized experimental frameworks can serve as a starting point for researchers interested in investigating this and other related long-chain polyunsaturated fatty acid ethyl esters.

References

Technical Guide: Physical Characteristics of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physical characteristics of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate, a long-chain fatty acid ethyl ester. This document is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are working with or exploring the applications of this compound.

Core Physical and Chemical Properties

This compound is an esterified form of the polyunsaturated fatty acid, 13(Z),16(Z),19(Z)-docosatrienoic acid. Its fundamental properties are summarized in the table below. It is critical to note that while the molecular formula and weight are based on its chemical structure, several other physical properties are predicted values from computational models due to a lack of experimentally determined data in publicly available literature.

PropertyValueSource
Molecular Formula C₂₄H₄₂O₂[1][2]
Molecular Weight 362.59 g/mol [1][2]
CAS Number 2692622-88-9[1][2]
Appearance Typically exists as a solid at room temperature.[2]
Purity >99% (when commercially sourced)[1]
Predicted Density 0.886 ± 0.06 g/cm³[2]
Predicted Boiling Point 440.7 ± 14.0 °C[2]
Solubility Low water solubility (< 1 mg/mL). Soluble in organic solvents such as DMSO, ethanol, and can be formulated in PEG400, Tween 80, and Carboxymethyl cellulose.[2]
Storage As a powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2]

Experimental Protocols for Determination of Physical Characteristics

The following section outlines detailed methodologies for the experimental determination of the key physical properties of this compound. These are generalized protocols for long-chain fatty acid esters and should be adapted as necessary for the specific compound.

2.1. Determination of Melting Point by Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition.

  • Apparatus: Differential Scanning Calorimeter.

  • Procedure:

    • A small, accurately weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • A thermal program is initiated, typically involving an initial cooling phase to ensure complete crystallization, followed by a controlled heating ramp (e.g., 1-10 °C/min) through the expected melting range.

    • The heat flow to the sample is recorded against temperature. The temperature at the peak of the melting endotherm is recorded as the melting point.

2.2. Determination of Boiling Point by Gas Chromatography (GC)

  • Principle: The boiling point of a compound can be estimated by its retention time on a non-polar GC column, relative to a series of standards with known boiling points.

  • Apparatus: Gas chromatograph with a flame ionization detector (FID) and a non-polar capillary column.

  • Procedure:

    • A calibration mixture of n-alkanes with a wide range of boiling points is prepared and injected into the GC to establish a retention time versus boiling point curve.

    • A dilute solution of this compound in a suitable volatile solvent is prepared.

    • The sample is injected into the GC under the same conditions as the calibration standards.

    • The retention time of the compound is determined.

    • The boiling point is interpolated from the calibration curve.

2.3. Determination of Density

  • Principle: The density can be determined by measuring the mass of a known volume of the substance. For solids, this can be done using a pycnometer with a displacement liquid of known density in which the solid is insoluble.

  • Apparatus: Pycnometer, analytical balance.

  • Procedure:

    • The weight of the empty, clean, and dry pycnometer is determined.

    • The pycnometer is filled with a suitable displacement fluid (in which the sample is insoluble) and weighed.

    • A known weight of the solid this compound is added to the empty pycnometer.

    • The pycnometer is then filled with the displacement fluid, and any air bubbles are removed.

    • The final weight is recorded. The density is calculated based on the weight and volume of the displaced liquid.

2.4. Assessment of Solubility

  • Principle: A qualitative or semi-quantitative assessment of solubility can be performed by observing the dissolution of the compound in various solvents at a fixed temperature.

  • Apparatus: Vials, vortex mixer, analytical balance.

  • Procedure:

    • A known amount of this compound is added to a series of vials.

    • A measured volume of different solvents (e.g., water, ethanol, DMSO, acetone, chloroform) is added to each vial.

    • The vials are securely capped and agitated (e.g., using a vortex mixer) for a set period at a controlled temperature.

    • The solutions are allowed to stand and are visually inspected for any undissolved solid. The absence of visible particles indicates solubility at that concentration. For a more quantitative measure, the saturated solution can be filtered, and the concentration of the dissolved compound in the filtrate can be determined using a suitable analytical technique like HPLC or GC.

Workflow and Process Diagrams

The following diagrams illustrate the general workflow for the determination of the physical properties of this compound.

G cluster_prep Sample Preparation cluster_analysis Physical Property Determination cluster_data Data Compilation prep Obtain Pure Sample of This compound mp Melting Point (DSC) prep->mp Distribute for Analysis bp Boiling Point (GC) prep->bp Distribute for Analysis d Density (Pycnometry) prep->d Distribute for Analysis s Solubility Assessment prep->s Distribute for Analysis table Tabulate Physical Characteristics mp->table Compile Results bp->table Compile Results d->table Compile Results s->table Compile Results

Caption: General workflow for the determination of physical properties.

The experimental determination of the physical characteristics of a compound is a critical step in its scientific evaluation. The protocols and data presented in this guide provide a starting point for researchers. It is strongly recommended that experimental values for properties such as melting point, boiling point, and density be determined to supplement the existing predicted data for a more complete and accurate physicochemical profile of this compound.

References

"Ethyl 13(Z),16(Z),19(Z)-docosatrienoate CAS number 2692622-88-9"

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2692622-88-9

This technical guide provides a comprehensive overview of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate, a polyunsaturated fatty acid ethyl ester. The document is intended for researchers, scientists, and drug development professionals, detailing its physicochemical properties, potential synthetic routes, and plausible biological activities based on related compounds. While specific experimental data for this molecule is limited in publicly available literature, this guide consolidates existing knowledge on similar structures to provide a foundational understanding for future research.

Physicochemical Properties

This compound is an ester product with the following identifiers and properties.[1][2]

PropertyValueReference
CAS Number 2692622-88-9[1]
Molecular Formula C24H42O2[1]
Molecular Weight 362.59 g/mol [1]
Synonyms Ethyl (13Z,16Z,19Z)-13,16,19-docosatrienoate[1]
Lipid Number C22:3 (13Z,16Z,19Z) EE[1]
Purity >99% (as available from commercial suppliers)[1]
Storage Freezer[1]
Predicted Density 0.886±0.06 g/cm3 [2]

Synthesis of this compound

Experimental Protocol 1: Lipase-Catalyzed Esterification

This method offers a green and selective approach to ester synthesis.

Materials:

Procedure:

  • Dissolve 13(Z),16(Z),19(Z)-docosatrienoic acid and a molar excess of ethanol in anhydrous hexane in a sealed reaction vessel.

  • Add the immobilized lipase to the reaction mixture. The enzyme loading is typically 5-10% by weight of the fatty acid.

  • The reaction can be carried out at a controlled temperature, generally between 40-60°C, with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the desired conversion is achieved. Reaction times can vary from several hours to days depending on the specific enzyme and conditions.

  • Upon completion, filter off the immobilized lipase for reuse.

  • Remove the solvent and excess ethanol under reduced pressure.

  • The crude ethyl ester can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Experimental Protocol 2: Wittig Reaction

The Wittig reaction provides a classic and reliable method for the stereoselective formation of the Z-alkene bonds. A retrosynthetic analysis suggests a multi-step synthesis culminating in one or more Wittig reactions to construct the polyunsaturated chain. A generalized workflow for a key Wittig step is presented.

Materials:

  • A suitable aldehyde or ketone precursor

  • A corresponding phosphonium (B103445) ylide (Wittig reagent)

  • Anhydrous tetrahydrofuran (B95107) (THF) or other aprotic solvent

  • A strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Ylide Preparation: In a flame-dried, nitrogen-purged flask, suspend the appropriate phosphonium salt in anhydrous THF. Cool the suspension to 0°C and add a strong base dropwise to generate the ylide (indicated by a color change).

  • Wittig Reaction: In a separate flame-dried, nitrogen-purged flask, dissolve the aldehyde or ketone precursor in anhydrous THF and cool to 0°C.

  • Slowly add the prepared ylide solution to the aldehyde/ketone solution via cannula.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until completion, as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Synthesis_Workflow cluster_esterification Lipase-Catalyzed Esterification cluster_wittig Wittig Reaction (Conceptual Step) FattyAcid 13(Z),16(Z),19(Z)- docosatrienoic acid Reaction_Ester Esterification FattyAcid->Reaction_Ester Ethanol Ethanol Ethanol->Reaction_Ester Lipase Immobilized Lipase Lipase->Reaction_Ester Product_Ester Ethyl 13(Z),16(Z),19(Z)- docosatrienoate Reaction_Ester->Product_Ester Aldehyde Aldehyde Precursor Reaction_Wittig Wittig Reaction Aldehyde->Reaction_Wittig Ylide Phosphonium Ylide Ylide->Reaction_Wittig Base Strong Base Base->Ylide Product_Wittig Alkene Intermediate Reaction_Wittig->Product_Wittig

Conceptual Synthetic Pathways.

Potential Biological Activities and Signaling Pathways

Direct experimental data on the biological activity of this compound is not currently available. However, based on studies of its parent fatty acid, docosatrienoic acid, and other long-chain polyunsaturated fatty acid (PUFA) ethyl esters, several biological activities can be postulated.

Docosatrienoic acid (DTA) has demonstrated strong anti-inflammatory, antioxidant, and antitumor effects in vitro, in some cases comparable or superior to docosahexaenoic acid (DHA).[3] PUFA ethyl esters are known to have cardioprotective effects and can modulate inflammatory pathways.[4]

Anti-Inflammatory Activity and NF-κB Signaling

A plausible mechanism for the anti-inflammatory effects of PUFAs involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Proposed Anti-Inflammatory Mechanism:

  • Inhibition of IκBα Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of kappa B alpha (IκBα). Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus. PUFAs may prevent this degradation.

  • Reduced NF-κB Nuclear Translocation: By stabilizing IκBα, PUFAs can reduce the amount of NF-κB that enters the nucleus.

  • Decreased Pro-inflammatory Gene Expression: With less active NF-κB in the nucleus, the transcription of pro-inflammatory genes, such as those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines (e.g., TNF-α, IL-6), is downregulated.

NFkB_Pathway PUFA Ethyl 13(Z),16(Z),19(Z)- docosatrienoate (Proposed) IKK IKK Complex PUFA->IKK Inhibits (Proposed) Stimuli Pro-inflammatory Stimuli (e.g., LPS) Stimuli->IKK Activates NFkB_inactive NF-κB/IκBα (Inactive) IKK->NFkB_inactive Phosphorylates IκBα IkBa_p p-IκBα IkBa_deg IκBα Degradation IkBa_p->IkBa_deg NFkB_active NF-κB (Active) IkBa_deg->NFkB_active Releases NFkB_inactive->IkBa_p Nucleus Nucleus NFkB_active->Nucleus Translocates to ProInflammatory Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) Nucleus->ProInflammatory Induces Transcription

Proposed NF-κB Inhibition Pathway.

General Experimental Protocols for Biological Assays

The following are generalized protocols that can be adapted to investigate the biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase to formazan (B1609692). The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Target cells (e.g., cancer cell line, normal cell line)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO and make serial dilutions in the cell culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the cells for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Anti-inflammatory Assay (Measurement of Nitric Oxide Production)

Principle: This assay measures the production of nitric oxide (NO) by macrophages upon stimulation with lipopolysaccharide (LPS). The anti-inflammatory activity is determined by the reduction in NO levels.

Materials:

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes at room temperature in the dark.

  • Add 50 µL of Griess reagent B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Conclusion

This compound is a polyunsaturated fatty acid ethyl ester with potential for significant biological activity, particularly in the realm of anti-inflammatory and cytoprotective effects. While direct experimental evidence is currently lacking, this technical guide provides a framework for its synthesis and biological evaluation based on established knowledge of related compounds. Further research is warranted to fully elucidate the therapeutic potential of this molecule.

References

The Biological Significance of Docosatrienoic Acid Ethyl Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Docosatrienoic acid (DTA), a lesser-known omega-3 polyunsaturated fatty acid, and its ethyl ester derivative are emerging as molecules of significant interest in the scientific community. While extensive research has focused on its longer-chain relatives, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), recent studies suggest that DTA possesses unique biological activities with potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of docosatrienoic acid ethyl esters, focusing on their biological significance, underlying mechanisms of action, and the experimental methodologies used for their investigation. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of lipid molecules.

Introduction

Long-chain omega-3 polyunsaturated fatty acids (PUFAs) are integral components of cellular membranes and serve as precursors to a variety of signaling molecules that regulate physiological processes.[1] While EPA and DHA have been the primary focus of cardiovascular and neurological research, docosatrienoic acid (DTA) is gaining recognition for its potential anti-inflammatory and anti-tumor properties.[2] The ethyl ester form of these fatty acids is commonly used in research and pharmaceutical preparations to enhance stability and bioavailability.[3][4] This guide will delve into the known biological effects of docosatrienoic acid ethyl esters and provide a framework for their further investigation.

Biological Activities and Mechanisms of Action

The biological effects of docosatrienoic acid ethyl esters are multifaceted, with current research pointing towards significant anti-inflammatory and neuroprotective roles.

Anti-inflammatory Effects

Emerging evidence suggests that DTA exhibits potent anti-inflammatory properties, comparable to those of DHA.[2] The primary mechanism appears to be the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[5] By inhibiting the NF-κB pathway, DTA and its ethyl ester can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[5]

Neuroprotective Effects

The role of omega-3 fatty acids in brain health is well-established, and DTA is no exception. Docosahexaenoic acid (DHA), a close structural relative of DTA, is crucial for neuronal and retinal membrane integrity.[6] Studies on DHA ethyl ester have demonstrated its ability to improve myelination and offer neuroprotection in models of brain injury.[6][7] While direct evidence for DTA ethyl ester is still emerging, its structural similarity to DHA suggests a potential role in neuroprotection, possibly through the modulation of signaling pathways involved in neuronal growth and differentiation.[8]

Cardiovascular Effects

The ethyl esters of omega-3 fatty acids, particularly EPA and DHA, are known for their cardioprotective functions.[1][3] They contribute to the reduction of serum triglycerides and platelet aggregation.[3][4] Although specific studies on the cardiovascular effects of docosatrienoic acid ethyl esters are limited, their shared omega-3 backbone suggests they may exert similar beneficial effects on cardiovascular health.

Quantitative Data on Biological Activities

The following tables summarize key quantitative data from studies on docosatrienoic acid and related omega-3 fatty acid ethyl esters.

CompoundAssayTarget/Cell LineResultReference
Docosatrienoic Acid (DTA)Anti-melanogenic AssayB16F10 CellsInhibition of melanogenesis[9]
Docosahexaenoic Acid (DHA) Ethyl EsterNeuroprotection AssayGerbil model of cerebral ischemiaSignificant attenuation of neuronal loss[7]
Eicosapentaenoic Acid (EPA) Ethyl Ester & Docosahexaenoic Acid (DHA) Ethyl EsterB-cell activityMurine model of obesityDifferential enhancement of B-cell subsets[10]

Table 1: Summary of In Vitro and In Vivo Biological Activities

CompoundParameterValueConditionReference
Omega-3-acid ethyl esters 90 soft capsuleCmax (EPAEE)499 ± 243 ng/mLHealthy Chinese volunteers after 4g oral administration[11]
Omega-3-acid ethyl esters 90 soft capsuleCmax (DHAEE)1596 ± 476 ng/mLHealthy Chinese volunteers after 4g oral administration[11]
Omega-3-acid ethyl esters 90 soft capsuleAUC (EPAEE)1290 ± 765 ng/mL·hHealthy Chinese volunteers after 4g oral administration[11]
Omega-3-acid ethyl esters 90 soft capsuleAUC (DHAEE)4369 ± 1680 ng/mL·hHealthy Chinese volunteers after 4g oral administration[11]

Table 2: Pharmacokinetic Data of Omega-3-Acid Ethyl Esters

Signaling Pathways

The biological effects of docosatrienoic acid ethyl esters are mediated through the modulation of specific intracellular signaling pathways.

G Figure 1: Proposed Anti-inflammatory Signaling Pathway of Docosatrienoic Acid Ethyl Ester cluster_nucleus Nucleus DTA_EE Docosatrienoic Acid Ethyl Ester IKK IKK Complex DTA_EE->IKK Inhibition Cell_Membrane Cell Membrane NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Proinflammatory_Genes Binds to DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Proinflammatory_Genes->Cytokines Leads to production of G Figure 2: Workflow for the Enzymatic Synthesis of Docosatrienoic Acid Ethyl Ester Start Start Mix Mix DTA-rich oil and Ethanol Start->Mix Add_Lipase Add Immobilized Lipase Mix->Add_Lipase Incubate Incubate at controlled temperature with stirring Add_Lipase->Incubate Monitor Monitor reaction progress with GC Incubate->Monitor Monitor->Incubate Continue incubation Purify Filter enzyme and purify product Monitor->Purify Reaction complete End End Purify->End

References

Unraveling 13,16,19-Docosatrienoic Acid: A Technical Guide to Its Origins and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 13,16,19-docosatrienoic acid (DTA), a very long-chain omega-3 polyunsaturated fatty acid. Addressed to researchers, scientists, and professionals in drug development, this document delves into the current understanding of DTA's natural sources, its biosynthetic pathways, and the experimental methodologies required for its study.

Natural Occurrence: A Point of Contention

The existence of 13,16,19-docosatrienoic acid as a naturally occurring compound is a subject of conflicting information in scientific literature. While some databases suggest its presence in the microbial world, other research asserts its absence in nature, with its creation being a product of metabolic engineering.

A notable study on the metabolic engineering of Brassica carinata to produce DTA explicitly states that a natural source for this fatty acid does not exist.[1] This research successfully produced DTA at approximately 20% of the total fatty acids in the transgenic plant, underscoring its potential for biotechnological production.[1]

Conversely, the PubChem database indicates that 13,16,19-docosatrienoic acid has been reported in the flagellate protozoan Euglena gracilis.[2] However, extensive searches for the primary literature to substantiate this claim and provide quantitative data have been unfruitful. A detailed study on the fatty acid profile of Euglena gracilis under various growth conditions identified other polyunsaturated fatty acids, such as α-linolenic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), but did not list 13,16,19-docosatrienoic acid.

This discrepancy highlights a critical gap in the knowledge surrounding DTA and underscores the need for further research to definitively identify and quantify its presence in natural sources.

Biosynthesis of 13,16,19-Docosatrienoic Acid

The biosynthetic pathway for 13,16,19-docosatrienoic acid has been elucidated through metabolic engineering studies. The synthesis primarily follows the omega-3 polyunsaturated fatty acid pathway, commencing with α-linolenic acid (ALA, 18:3n-3).

The key steps involve a series of elongation and desaturation reactions catalyzed by specific enzymes:

  • Elongation: α-Linolenic acid is first elongated to eicosatrienoic acid (ETA, 20:3n-3).

  • Further Elongation: Eicosatrienoic acid is then elongated to 13,16,19-docosatrienoic acid (DTA, 22:3n-3). This step is notably catalyzed by a single ELO-type elongase, such as EhELO1 from Echium hyemale.[1]

An alternative pathway can also contribute to DTA synthesis, starting from the omega-6 fatty acid, linoleic acid (LA, 18:2n-6):

  • Desaturation: Linoleic acid can be converted to α-linolenic acid by an omega-3 desaturase like CpDesX.[1]

  • Elongation and Desaturation: Linoleic acid is elongated to eicosadienoic acid (EDA, 20:2n-6), which can then be desaturated to eicosatrienoic acid (ETA, 20:3n-3) by a VLCPUFA omega-3 desaturase, such as PiO3 from the fungus Pythium irregulare.[1] The resulting ETA can then be elongated to DTA.[1]

Below is a diagram illustrating the primary biosynthetic pathway of 13,16,19-docosatrienoic acid.

Biosynthesis_of_DTA cluster_omega3 Omega-3 Pathway cluster_omega6 Omega-6 Pathway Contribution ALA α-Linolenic Acid (ALA) (18:3n-3) ETA Eicosatrienoic Acid (ETA) (20:3n-3) ALA->ETA Elongase DTA 13,16,19-Docosatrienoic Acid (DTA) (22:3n-3) ETA->DTA EhELO1 (Elongase) LA Linoleic Acid (LA) (18:2n-6) LA->ALA CpDesX (ω3-Desaturase) EDA Eicosadienoic Acid (EDA) (20:2n-6) LA->EDA Elongase EDA->ETA PiO3 (ω3-Desaturase)

Biosynthetic pathways leading to 13,16,19-docosatrienoic acid.

Experimental Protocols

The extraction, isolation, and analysis of very long-chain polyunsaturated fatty acids like DTA require specialized methodologies due to their low abundance in biological matrices and their susceptibility to oxidation.

Lipid Extraction

The initial step involves the extraction of total lipids from the biological sample. A commonly employed method is a modified Bligh-Dyer or Folch extraction using a chloroform/methanol (B129727)/water solvent system. For a simplified and often more efficient recovery of long-chain fatty acids, a one-step extraction and methylation can be performed.

Protocol for One-Step Extraction and Methylation:

  • Homogenize the biological sample (e.g., cell pellet, tissue).

  • To a known amount of homogenate in a glass tube, add hexane (B92381) and a 14% boron trifluoride in methanol (BF3/MeOH) reagent.

  • Flush the tube with nitrogen, seal, and heat at 100°C for 1 hour.

  • Cool the mixture to room temperature and add water to partition the phases.

  • The upper hexane layer, containing the fatty acid methyl esters (FAMEs), is collected and concentrated under a stream of nitrogen.

Purification of Polyunsaturated Fatty Acids

To enrich the sample with polyunsaturated fatty acids, further purification steps can be employed.

Urea (B33335) Complexation: This technique is effective for removing saturated and monounsaturated fatty acids.

  • Dissolve the fatty acid mixture in a heated solution of urea in an organic solvent (e.g., ethanol).

  • Upon cooling, saturated and monounsaturated fatty acids form crystalline complexes with urea, which can be removed by filtration.

  • The filtrate, enriched in polyunsaturated fatty acids, is then recovered.

Low-Temperature Fractional Crystallization: This method separates fatty acids based on their different melting points and solubilities in an organic solvent at low temperatures.

  • Dissolve the enriched fatty acid mixture in a solvent such as acetone.

  • Gradually cool the solution. Different fatty acids will precipitate at specific temperatures.

  • The precipitates can be separated by filtration at each temperature step, allowing for the isolation of specific fatty acid fractions.

Analysis and Quantification

Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the standard method for the analysis and quantification of FAMEs.

GC-MS Analysis:

  • Inject the FAME sample onto a capillary column suitable for fatty acid analysis (e.g., a wax-type column).

  • The different FAMEs are separated based on their volatility and interaction with the stationary phase.

  • The mass spectrometer detects the eluted FAMEs, providing information for their identification based on their mass spectra and fragmentation patterns.

  • Quantification is achieved by comparing the peak areas of the identified FAMEs with those of known standards.

The following diagram outlines a typical experimental workflow for the extraction and analysis of 13,16,19-docosatrienoic acid.

Experimental_Workflow cluster_extraction Extraction & Derivatization cluster_purification Purification (Optional) cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Derivatization Transesterification to FAMEs (e.g., BF3/Methanol) Extraction->Derivatization Urea Urea Complexation Derivatization->Urea GCMS GC-MS Analysis Derivatization->GCMS Crystallization Low-Temperature Fractional Crystallization Urea->Crystallization Crystallization->GCMS Data Data Processing & Quantification GCMS->Data

Experimental workflow for DTA isolation and analysis.

Quantitative Data

As of the latest review, there is a lack of definitive quantitative data for 13,16,19-docosatrienoic acid from confirmed natural sources. The only available quantitative data pertains to its production in a metabolically engineered organism.

Source OrganismSample TypeConcentration of 13,16,19-Docosatrienoic Acid (% of total fatty acids)Reference
Brassica carinata (Transgenic)Seed~20%[1]

Conclusion

13,16,19-Docosatrienoic acid represents a fatty acid of significant interest, with its potential biological activities yet to be fully explored. The current ambiguity regarding its natural occurrence presents a compelling avenue for future research. The successful synthesis of DTA through metabolic engineering not only provides a viable source for further investigation but also confirms its biosynthetic pathway. The experimental protocols outlined in this guide offer a robust framework for the reliable extraction, purification, and analysis of this and other very long-chain polyunsaturated fatty acids, paving the way for a deeper understanding of their roles in biological systems.

References

An In-depth Technical Guide to the Isomers of Docosatrienoic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosatrienoic acid (DTA) is a 22-carbon polyunsaturated fatty acid with three double bonds, exhibiting a range of biological activities, including anti-inflammatory, anti-melanogenic, and antitumor effects. The ethyl esters of these fatty acids are often utilized in research and pharmaceutical formulations for their increased stability and bioavailability. This technical guide provides a comprehensive overview of the known isomers of docosatrienoic acid ethyl ester, their synthesis, and analytical characterization. It details their biological significance, particularly focusing on their impact on cellular signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug development and lipid science by consolidating the current knowledge and providing detailed experimental protocols.

Isomers of Docosatrienoic Acid

Docosatrienoic acid (C22:3) is a polyunsaturated fatty acid whose isomers are defined by the position and configuration (cis/trans) of their three double bonds. While numerous isomers are theoretically possible, the most commonly cited in the literature are omega-3 and omega-6 fatty acids.

Common Positional Isomers of Docosatrienoic Acid:

  • (13Z,16Z,19Z)-docosatrienoic acid: An omega-3 fatty acid.[1][2]

  • (7Z,10Z,13Z)-docosatrienoic acid: An omega-9 fatty acid that can accumulate during essential fatty acid deficiency.

Other potential positions for the double bonds have also been noted, including from the 3rd, 6th, and 9th, or the 5th, 11th, and 17th positions from the methyl end.[2] The cis configuration is the most common in biological systems. The corresponding ethyl esters of these isomers are the primary focus of this guide.

Physicochemical Properties

Specific physicochemical data for the individual isomers of docosatrienoic acid ethyl ester are not extensively reported in the literature. However, general properties can be inferred from related long-chain polyunsaturated fatty acid ethyl esters. They are expected to be oily liquids at room temperature, soluble in organic solvents, and have low solubility in water.

Table 1: Physicochemical Properties of a Representative Docosatrienoic Acid Isomer and its Ethyl Ester

Property(13Z,16Z,19Z)-Docosatrienoic AcidEthyl (13Z,16Z,19Z)-docosatrienoate
Molecular Formula C22H38O2C24H42O2
Molecular Weight 334.54 g/mol [3]362.59 g/mol [4]
CAS Number 28845-86-5[3][5]2692622-88-9[4]
Physical State Solid (in pure form)Oily Liquid (predicted)
Solubility Soluble in ethanol (B145695), DMF, DMSO[5]Soluble in organic solvents (predicted)

Synthesis of Docosatrienoic Acid Ethyl Ester Isomers

The synthesis of fatty acid ethyl esters (FAEEs) is typically achieved through the esterification of the free fatty acid with ethanol or the transesterification of triglycerides.

Acid-Catalyzed Esterification

This is a common laboratory-scale method for producing fatty acid ethyl esters from the corresponding free fatty acid.

Enzymatic Esterification

Enzymatic methods are often preferred due to their milder reaction conditions, which minimize the risk of isomerization or oxidation of the polyunsaturated fatty acid chains. Lipases are commonly used as biocatalysts.

Analytical Characterization

The identification and quantification of docosatrienoic acid ethyl ester isomers are primarily performed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying fatty acid esters. The retention time in GC helps in separating isomers, while the mass spectrum provides information about the molecular weight and fragmentation pattern, aiding in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural determination of organic molecules, including the isomers of docosatrienoic acid ethyl ester. Chemical shifts and coupling constants can confirm the position and configuration of the double bonds.

Table 2: Predicted ¹H NMR Chemical Shifts for Docosatrienoic Acid Ethyl Ester

ProtonsChemical Shift (ppm)Multiplicity
CH₃ (terminal methyl of alkyl chain)~0.97Triplet
CH₃ (of ethyl ester)~1.25Triplet
(CH₂)n (in alkyl chain)~1.28-1.38Multiplet
CH₂ (allylic)~2.05Multiplet
CH₂ (α to C=O)~2.30Triplet
CH₂ (of ethyl ester)~4.12Quartet
-CH=CH- (olefinic)~5.34Multiplet

Note: These are predicted values based on general spectra of polyunsaturated fatty acid ethyl esters. Actual values may vary depending on the specific isomer and the solvent used.

Table 3: Predicted ¹³C NMR Chemical Shifts for Docosatrienoic Acid Ethyl Ester

CarbonChemical Shift (ppm)
CH₃ (terminal methyl of alkyl chain)~14.1
CH₃ (of ethyl ester)~14.3
(CH₂)n (in alkyl chain)~22.6 - 31.9
CH₂ (allylic)~25.6
CH₂ (α to C=O)~34.1
CH₂ (of ethyl ester)~60.1
-CH=CH- (olefinic)~127.0 - 132.0
C=O (carbonyl)~174.0

Note: These are predicted values based on general spectra of polyunsaturated fatty acid ethyl esters. Actual values may vary depending on the specific isomer and the solvent used.

Biological Activities and Signaling Pathways

Docosatrienoic acid has demonstrated significant biological activities. While specific studies on the ethyl esters are limited, it is generally accepted that they act as prodrugs, delivering the active fatty acid to cells and tissues.

Anti-Inflammatory Effects

Docosatrienoic acid exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This is a common characteristic of omega-3 polyunsaturated fatty acids, which are known to modulate inflammatory signaling pathways.

Omega-3 fatty acids, likely including docosatrienoic acid, can inhibit the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression.[6][7][8][9] They can also modulate the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cellular responses to a variety of stimuli, including inflammatory signals.[7][10][11]

anti_inflammatory_pathway cluster_NFkB DTA_EE Docosatrienoic Acid Ethyl Ester DTA Docosatrienoic Acid DTA_EE->DTA Hydrolysis Membrane Cell Membrane Integration DTA->Membrane IKK IKK Complex Membrane->IKK Inhibition MAPK_Cascade MAPK Cascade (p38, JNK, ERK) Membrane->MAPK_Cascade Modulation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammatory_Genes->Cytokines AP1 AP-1 MAPK_Cascade->AP1 AP1->Nucleus

Caption: Anti-inflammatory signaling of Docosatrienoic Acid.

Anti-Melanogenic Effects

Docosatrienoic acid has been shown to inhibit melanogenesis, partly by suppressing the intracellular MITF/tyrosinase axis. This suggests its potential use in treating hyperpigmentation disorders.

melanogenesis_pathway DTA_EE Docosatrienoic Acid Ethyl Ester DTA Docosatrienoic Acid DTA_EE->DTA Hydrolysis Cell Melanocyte DTA->Cell MITF_translocation MITF Nuclear Translocation DTA->MITF_translocation Inhibition Cell->MITF_translocation MITF_active Active MITF in Nucleus MITF_translocation->MITF_active Tyrosinase_gene Tyrosinase Gene Transcription MITF_active->Tyrosinase_gene Tyrosinase Tyrosinase Enzyme Tyrosinase_gene->Tyrosinase Melanin Melanin Production Tyrosinase->Melanin

Caption: DTA's inhibition of the melanogenesis pathway.

Antitumor Effects

Docosatrienoic acid has demonstrated antitumor effects against human breast cancer cells, with some studies suggesting it may have comparable or even better efficacy than docosahexaenoic acid (DHA).

Experimental Protocols

Protocol for Acid-Catalyzed Esterification of Docosatrienoic Acid
  • Preparation of Reagents:

    • Docosatrienoic acid isomer

    • Anhydrous ethanol

    • Concentrated sulfuric acid (as catalyst)

    • Hexane (B92381)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 100 mg of the docosatrienoic acid isomer in 5 mL of anhydrous ethanol in a round-bottom flask.

    • Add 2-3 drops of concentrated sulfuric acid to the solution.

    • Reflux the mixture for 2-4 hours at 80°C.

    • After cooling to room temperature, add 10 mL of hexane and 10 mL of water.

    • Separate the organic layer and wash it with 10 mL of saturated sodium bicarbonate solution, followed by 10 mL of water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the docosatrienoic acid ethyl ester.

    • Purify the product using column chromatography on silica (B1680970) gel if necessary.

esterification_workflow start Start dissolve Dissolve DTA in Ethanol start->dissolve add_catalyst Add H₂SO₄ Catalyst dissolve->add_catalyst reflux Reflux at 80°C add_catalyst->reflux extraction Extraction with Hexane reflux->extraction wash Wash with NaHCO₃ and Water extraction->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Chromatography (Optional) evaporate->purify end End Product: DTA Ethyl Ester purify->end

Caption: Workflow for acid-catalyzed esterification of DTA.

Protocol for GC-MS Analysis of Docosatrienoic Acid Ethyl Ester
  • Sample Preparation: Prepare a 1 mg/mL solution of the docosatrienoic acid ethyl ester in hexane.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: DB-23 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 230°C at 4°C/min, and hold for 5 min.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-500.

  • Data Analysis:

    • Identify the peak corresponding to docosatrienoic acid ethyl ester based on its retention time.

    • Analyze the mass spectrum of the peak to confirm the molecular ion and characteristic fragmentation pattern.

Conclusion

The isomers of docosatrienoic acid ethyl ester represent a promising class of compounds for further investigation in the fields of pharmacology and nutritional science. Their potential anti-inflammatory, anti-melanogenic, and antitumor activities warrant more detailed studies to elucidate their mechanisms of action and therapeutic potential. This guide provides a foundational understanding of these compounds, offering standardized protocols for their synthesis and analysis to facilitate future research. As a relatively understudied group of fatty acid esters, there is a significant opportunity for novel discoveries regarding their biological roles and applications.

References

Navigating the Stability of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 13(Z),16(Z),19(Z)-docosatrienoate is a polyunsaturated fatty acid (PUFA) ethyl ester of significant interest in various research fields. As with all PUFAs, its multiple double bonds render it susceptible to degradation, which can compromise experimental outcomes and the development of therapeutic agents. This technical guide outlines the critical aspects of stability and storage for this compound, drawing upon the extensive knowledge base for other PUFA ethyl esters.

Physicochemical Properties and Inherent Instability

The defining feature of this compound is its polyunsaturated nature, making it a target for autoxidation. This process is a free-radical chain reaction initiated by factors such as light, heat, and the presence of metal ions. The primary products of this reaction are hydroperoxides, which are odorless and tasteless but can subsequently decompose into a complex mixture of volatile secondary oxidation products, including aldehydes, ketones, and short-chain hydrocarbons, leading to rancidity and loss of biological activity.[1]

Recommended Storage and Handling Conditions

To mitigate degradation, stringent storage and handling protocols are paramount. The following table summarizes the recommended conditions for maintaining the integrity of PUFA ethyl esters like this compound.

ParameterRecommended ConditionRationale
Temperature Store at or below -20°C for long-term storage. For short-term use, capsules may be stored at controlled room temperature (25°C, with excursions permitted to 15–30°C), but freezing should be avoided.[2]Low temperatures significantly reduce the rate of oxidative and hydrolytic reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).The absence of oxygen is crucial to prevent autoxidation.
Light Protect from light by using amber or opaque containers.Light, particularly UV light, can catalyze the formation of free radicals and initiate oxidation.
Container Use tightly sealed, light-resistant glass containers.Prevents exposure to air and light.
Antioxidants The addition of a suitable antioxidant (e.g., tocopherol) may be considered.Antioxidants can interrupt the free-radical chain reaction of autoxidation.
Moisture Avoid contact with water.Moisture can lead to hydrolysis of the ethyl ester back to the free fatty acid and ethanol.

Degradation Pathways

The primary degradation pathways for PUFA ethyl esters are oxidation and hydrolysis. The following diagram illustrates the general mechanism of autoxidation, the most significant cause of instability.

Simplified Autoxidation Pathway of PUFA Ethyl Esters PUFA_EE PUFA Ethyl Ester (RH) R_radical Alkyl Radical (R.) PUFA_EE->R_radical Initiation (Light, Heat, Metal Ions) ROO_radical Peroxyl Radical (ROO.) R_radical->ROO_radical + O2 (Propagation) ROOH Hydroperoxide (ROOH) (Primary Oxidation Product) ROO_radical->ROOH + RH (Propagation) Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, etc.) ROOH->Secondary_Products Decomposition Experimental Workflow for PUFA Ethyl Ester Stability Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start High-Purity PUFA Ethyl Ester sample_prep Sample Aliquoting & Inert Gas Blanketing start->sample_prep long_term Long-Term Storage (e.g., 25°C/60% RH) sample_prep->long_term accelerated Accelerated Storage (e.g., 40°C/75% RH) sample_prep->accelerated photo Photostability (ICH Q1B) sample_prep->photo sampling Sample Withdrawal at Time Points long_term->sampling accelerated->sampling photo->sampling analytical_testing Analytical Testing (GC-FID/MS, PV, AV) sampling->analytical_testing data_analysis Data Analysis & Shelf-Life Determination analytical_testing->data_analysis

References

Methodological & Application

Application Notes and Protocols for the Analysis of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 13(Z),16(Z),19(Z)-docosatrienoate is a polyunsaturated fatty acid ethyl ester (PUFA-EE) of significant interest in biomedical and pharmaceutical research. Accurate and precise quantification of this analyte in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), catering to different analytical needs in terms of sensitivity, selectivity, and sample matrix.

General Workflow for Analysis

The analysis of this compound typically follows a standardized workflow, from sample receipt to final data analysis. This process ensures consistency and reliability of the results.

Analytical Workflow General Analytical Workflow for Ethyl Docosatrienoate Sample Sample Receipt (e.g., Plasma, Formulation) Preparation Sample Preparation (Extraction, Derivatization if needed) Sample->Preparation Extraction Analysis Chromatographic Analysis (GC-MS or LC-MS/MS) Preparation->Analysis Injection Data Data Acquisition & Processing Analysis->Data Detection Reporting Quantification & Reporting Data->Reporting Integration & Calculation

Caption: General workflow for the analysis of this compound.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of polyunsaturated fatty acid ethyl esters, adapted for this compound based on established methods for similar analytes.

ParameterGC-MS MethodLC-MS/MS Method
Linearity Range 100 - 5000 ng/mL1.0 - 1000 ng/mL[1]
Limit of Quantification (LOQ) ~50 ng/mL1.0 ng/mL[1]
Intra-assay Precision (%CV) < 10%< 7%[2]
Inter-assay Precision (%CV) < 15%< 10%
Accuracy (% Recovery) 85 - 115%90 - 110%
Typical Sample Volume 100 - 500 µL50 - 100 µL

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of this compound in relatively clean sample matrices, such as pharmaceutical formulations or extracted biological samples.

1. Sample Preparation (Lipid Extraction)

  • Objective: To isolate lipids, including the target analyte, from the sample matrix.

  • Reagents: Hexane (B92381), Isopropanol, Water, Internal Standard (IS) solution (e.g., Ethyl Heptadecanoate in Hexane).

  • Procedure:

    • To 100 µL of sample (e.g., plasma), add 20 µL of the IS solution.

    • Add 1.5 mL of a Hexane:Isopropanol (3:2, v/v) mixture.

    • Vortex vigorously for 1 minute.

    • Add 1 mL of water and vortex again for 30 seconds.

    • Centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper hexane layer to a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent nonpolar dimethylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp 1: 15°C/min to 250°C.

    • Ramp 2: 5°C/min to 320°C, hold for 5 minutes.

  • Injector: Splitless mode, 280°C, 1 µL injection volume.

  • MSD Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (Predicted):

      • This compound (C24H42O2, MW: 362.6): m/z 362 (M+), 317 ([M-OC2H5]+), 88, 101.

      • Ethyl Heptadecanoate (IS): m/z 298 (M+), 253 ([M-OC2H5]+).

GC_MS_Workflow GC-MS Protocol Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis p1 Add IS to Sample p2 Liquid-Liquid Extraction (Hexane/Isopropanol) p1->p2 p3 Phase Separation (Centrifugation) p2->p3 p4 Evaporation p3->p4 p5 Reconstitution p4->p5 a1 Inject Sample p5->a1 Injection a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection (SIM) a2->a3 Data Analysis Data Analysis a3->Data Analysis Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

This method is ideal for analyzing samples with low concentrations of the analyte, such as in pharmacokinetic studies using biological matrices like human plasma.[1]

1. Sample Preparation (Protein Precipitation)

  • Objective: To remove proteins from biological samples, which can interfere with the analysis.

  • Reagents: Acetonitrile (B52724) (ACN), Internal Standard (IS) solution (e.g., d5-Ethyl Eicosapentaenoate in ACN).

  • Procedure:

    • To 50 µL of plasma in a microcentrifuge tube, add 20 µL of the IS solution.

    • Add 150 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 2 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 1.0 mM Ammonium Acetate in Water.

  • Mobile Phase B: Methanol.

  • Gradient Elution:

    • Start at 80% B, hold for 0.5 min.

    • Increase to 100% B over 2.5 min, hold for 1 min.

    • Return to 80% B over 0.1 min, hold for 0.9 min for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ion Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Predicted MRM Transitions:

      • This compound:

        • Q1 (Precursor Ion): m/z 363.3 [M+H]+

        • Q3 (Product Ion): m/z 317.3 (loss of ethanol), m/z 69.1 (characteristic fragment).

      • d5-Ethyl Eicosapentaenoate (IS):

        • Q1 (Precursor Ion): m/z 336.3 [M+H]+

        • Q3 (Product Ion): m/z 288.3 (loss of d5-ethanol).

LC_MS_Signaling LC-MS/MS Ion Fragmentation Pathway cluster_source APCI Source (Q0) cluster_ms Mass Spectrometer Analyte Ethyl Docosatrienoate (in mobile phase) Protonated Protonated Molecule [M+H]+ m/z 363.3 Analyte->Protonated Ionization Q1 Quadrupole 1 (Q1) Isolates m/z 363.3 Protonated->Q1 Q2 Collision Cell (Q2) CID Fragmentation Q1->Q2 Product1 Product Ion 1 [M+H - C2H5OH]+ m/z 317.3 Q2->Product1 Loss of Ethanol Product2 Product Ion 2 (Characteristic Fragment) m/z 69.1 Q2->Product2 Q3 Quadrupole 3 (Q3) Detects Product Ions Product1->Q3 Product2->Q3

Caption: Predicted fragmentation pathway for this compound in LC-MS/MS.

References

Application Note: Analysis of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate, a C22:3 polyunsaturated fatty acid ethyl ester (PUFA-EE), using gas chromatography-mass spectrometry (GC-MS). The methodologies provided are essential for researchers in lipidomics, drug development, and quality control of omega-3 fatty acid formulations. This document outlines the sample preparation, GC-MS parameters, expected fragmentation patterns, and data analysis workflow.

Introduction

This compound is a long-chain omega-3 polyunsaturated fatty acid. The analysis of such molecules is critical in various fields, including nutrition, pharmacology, and clinical diagnostics. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of fatty acid esters in complex mixtures.[1][2] Its high sensitivity and specificity make it an ideal method for the analysis of lipid profiles in biological and pharmaceutical samples. This application note provides a detailed experimental protocol and expected data for the analysis of this specific PUFA-EE.

Experimental Protocols

Sample Preparation

For samples that are not already in the form of ethyl esters, a derivatization step is required. A common and effective method is transesterification.

Protocol for Transesterification:

  • Sample Preparation: To approximately 100 µL of the sample (e.g., oil, lipid extract), add 1 mL of a 2% (v/v) solution of sulfuric acid in ethanol.

  • Internal Standard: Add an appropriate internal standard for quantification, such as ethyl heptadecanoate, to the mixture.

  • Reaction: Cap the vial tightly and heat at 70°C for 2 hours.

  • Extraction: After cooling to room temperature, add 1 mL of n-hexane and 0.5 mL of a saturated sodium chloride solution. Vortex thoroughly.

  • Phase Separation: Centrifuge the mixture to achieve clear phase separation.

  • Collection: Carefully collect the upper hexane (B92381) layer containing the fatty acid ethyl esters.

  • Drying: Dry the hexane extract over anhydrous sodium sulfate.

  • Analysis: The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of this compound.

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
GC Column DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250°C
Oven Temperature Program Initial temperature of 150°C, hold for 1 min, ramp to 200°C at 5°C/min, then ramp to 240°C at 2°C/min, and hold for 10 min.
Transfer Line Temp 250°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 40-500
Solvent Delay 5 min

Data Presentation

Predicted Retention Time

Based on the behavior of similar long-chain polyunsaturated fatty acid ethyl esters, the retention time for this compound on a polar column like DB-23 is expected to be in the range of 25-30 minutes under the specified GC conditions. The exact retention time should be confirmed by running a standard of the compound.

Predicted Mass Spectrum and Fragmentation

The electron ionization mass spectrum of this compound (Molecular Weight: 362.59 g/mol , Molecular Formula: C24H42O2) is expected to show a molecular ion peak ([M]+•) at m/z 362, although it may be of low intensity due to the lability of long-chain unsaturated esters. The fragmentation pattern will be characterized by several key ions resulting from alpha-cleavage, McLafferty rearrangement, and cleavage at the positions of the double bonds.

Table of Predicted Characteristic Fragment Ions:

m/z Proposed Fragment Identity Fragmentation Pathway
362[M]+• (Molecular Ion)Intact molecule
317[M - OCH2CH3]+α-cleavage: loss of the ethoxy group
289[M - CH2CH2CH2CH=CHCH2CH=CHCH3]+Cleavage at the C16-C17 bond
88[CH2=C(OH)OCH2CH3]+•McLafferty rearrangement
79[C6H7]+Characteristic fragment for polyunsaturated fatty acids
67[C5H7]+Characteristic fragment for polyunsaturated fatty acids
55[C4H7]+Alkenyl fragment
41[C3H5]+Allyl cation

Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Derivatization Transesterification Sample->Derivatization Ethanol/H2SO4 Extraction Liquid-Liquid Extraction Derivatization->Extraction Hexane/Water Dry Drying Extraction->Dry GC_Injection GC Injection Dry->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Ionization EI Ionization GC_Separation->MS_Ionization MS_Detection Mass Detection MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search Library Search Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Characteristic Hydrocarbon Fragments M This compound [M]+• (m/z 362) F_317 [M - OCH2CH3]+ (m/z 317) M->F_317 α-cleavage F_88 [CH2=C(OH)OCH2CH3]+• (m/z 88) M->F_88 McLafferty Rearrangement F_289 [M - C7H11]+ (m/z 289) M->F_289 Allylic Cleavage F_79 [C6H7]+ (m/z 79) F_289->F_79 Further Fragmentation F_67 [C5H7]+ (m/z 67) F_79->F_67 F_55 [C4H7]+ (m/z 55) F_67->F_55 F_41 [C3H5]+ (m/z 41) F_55->F_41

References

Application Notes and Protocols for Liquid Chromatography Analysis of Polyunsaturated Fatty Acid Ethyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of polyunsaturated fatty acid (PUFA) ethyl esters using various liquid chromatography (LC) methods. The information is intended to guide researchers in selecting and implementing appropriate analytical techniques for the separation and quantification of these important compounds.

Introduction to PUFA Ethyl Ester Analysis

Polyunsaturated fatty acid (PUFA) ethyl esters, particularly omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are of significant interest in the pharmaceutical and nutraceutical industries due to their numerous health benefits. Accurate and reliable analytical methods are crucial for quality control, formulation development, and pharmacokinetic studies. Liquid chromatography, in its various forms, offers powerful tools for the separation and analysis of these compounds. This document details three primary LC techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Silver Ion Chromatography, and Supercritical Fluid Chromatography (SFC).

Sample Preparation: A Generic Protocol

Effective sample preparation is critical for accurate LC analysis of PUFA ethyl esters. The following is a general protocol for the extraction and esterification of fatty acids from biological matrices.

Objective: To extract total lipids and convert fatty acids to their ethyl ester derivatives for LC analysis.

Materials:

  • Sample (e.g., fish oil, biological tissue, cell pellet)

  • Hexane (B92381)

  • 14% Boron trifluoride in methanol (B129727) (BF3/MeOH)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Glass tubes with Teflon-lined caps

  • Water bath or heating block

  • Centrifuge

Protocol:

  • Sample Aliquoting: Place a known amount of the homogenized sample (e.g., <50 µL of tissue homogenate or cell pellet) into a glass methylation tube.[1]

  • Lipid Extraction and Esterification:

    • Add 1 mL of hexane to the sample.[1]

    • Add 1 mL of 14% BF3/MeOH reagent.[1]

    • Blanket the mixture with nitrogen gas to prevent oxidation.[1]

    • Seal the tube tightly and heat at 100°C for 1 hour.[1]

  • Extraction of Ethyl Esters:

    • Cool the mixture to room temperature.

    • Add 1 mL of saturated sodium chloride solution to stop the reaction and facilitate phase separation.

    • Vortex the mixture and centrifuge for 1 minute to separate the layers.[1]

  • Collection and Drying:

    • Carefully transfer the upper hexane layer, containing the fatty acid ethyl esters, to a clean tube.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Preparation:

    • The hexane extract can be concentrated under a stream of nitrogen if necessary.

    • The final sample is then reconstituted in a suitable solvent for injection into the LC system (e.g., mobile phase).

Workflow for Sample Preparation

G cluster_sample_prep Sample Preparation Workflow Sample Homogenized Sample Extraction_Esterification Lipid Extraction & Esterification with BF3/Methanol Sample->Extraction_Esterification Phase_Separation Phase Separation Extraction_Esterification->Phase_Separation Collection_Drying Collection & Drying of Hexane Layer Phase_Separation->Collection_Drying Final_Sample Final PUFA Ethyl Ester Sample for LC Collection_Drying->Final_Sample

A simplified workflow for the preparation of PUFA ethyl esters.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the separation of PUFA ethyl esters based on their hydrophobicity. Longer carbon chains and fewer double bonds generally lead to longer retention times.

Application Notes

RP-HPLC, particularly with C18 stationary phases, provides excellent separation of common PUFA ethyl esters. The use of aqueous-organic mobile phases, such as methanol-water or acetonitrile-water, allows for the modulation of retention and resolution. AQ-type C18 columns, which are designed for use in highly aqueous mobile phases, can offer improved retention and separation for more polar analytes.[2][3] Detection is typically performed using a UV detector at low wavelengths (e.g., 210 nm) or an evaporative light scattering detector (ELSD).

Experimental Protocol: RP-MPLC for Omega-3 Ethyl Esters

This protocol is adapted from a method for the purification of omega-3 fatty acid ethyl esters using Reversed-Phase Medium-Pressure Liquid Chromatography (RP-MPLC), which follows the same separation principles as RP-HPLC.[2][4]

Instrumentation:

  • MPLC or HPLC system with a binary gradient pump

  • UV Detector

Chromatographic Conditions:

  • Stationary Phase: AQ-C18 (20–40 μm particle size)[2][3]

  • Mobile Phase: Methanol:Water (90:10, v/v), isocratic[2][4]

  • Flow Rate: 30 mL/min (for MPLC, can be scaled down for analytical HPLC, e.g., 1 mL/min)[2]

  • Detector: UV at 210 nm[2]

  • Column Temperature: Ambient

Quantitative Data

The following table summarizes the relative retention times for various fatty acid ethyl esters based on a standardized USP method.

Fatty Acid Ethyl EsterAbbreviationRelative Retention Time
α-Linolenic acid ethyl esterALA-EE0.585
Morotic acid ethyl ester0.608
Eicosatetraenoic acid ethyl ester (n-3)ETA-EE0.777
Eicosapentaenoic acid ethyl ester EPA-EE 0.796
Heneicosapentaenoic acid ethyl esterHPA-EE0.889
Docosapentaenoic acid ethyl ester (n-6)DPA-EE (n-6)0.939
Docosapentaenoic acid ethyl ester (n-3)DPA-EE (n-3)0.977
Docosahexaenoic acid ethyl ester DHA-EE 1.000
Data sourced from USP-NF[5]. Relative retention times are with respect to DHA-EE.

A study on RP-MPLC purification of fish oil ethyl esters reported a purity of 90.34% and a recovery rate of 74.30% for the combined EPA and DHA fraction.[2][3]

Silver Ion Chromatography

Silver ion chromatography, also known as argentation chromatography, separates PUFA ethyl esters based on the number, configuration (cis/trans), and position of double bonds. The silver ions immobilized on the stationary phase form reversible complexes with the π-electrons of the double bonds. The strength of this interaction, and thus the retention time, increases with the number of double bonds.

Application Notes

This technique is particularly useful for separating isomers and for fractionating complex mixtures of fatty acid esters based on their degree of unsaturation. It can be performed using HPLC with silver-ion impregnated columns or silver-thiolate stationary phases.[6] The mobile phase is typically non-polar, such as hexane or heptane, with a small amount of a more polar modifier like acetonitrile (B52724) or acetone (B3395972) to elute the analytes.[6]

Experimental Protocol: Silver-Thiolate HPLC

This protocol is for the purification of EPA and DHA ethyl esters using a silver-thiolate stationary phase.[6]

Instrumentation:

  • HPLC system

  • UV Detector

Chromatographic Conditions:

  • Stationary Phase: Silver-thiolate chromatographic material (AgTCM)[6]

  • Mobile Phase: Heptane:Acetone (95:5, v/v), isocratic[6]

  • Flow Rate: 1.0 mL/min (analytical scale)

  • Detector: UV at 210 nm

  • Column Temperature: Ambient

Quantitative Data

In silver ion chromatography, the elution order is primarily determined by the degree of unsaturation. Saturated fatty acid esters elute first, followed by monoenoic, dienoic, trienoic, and so on. Within a group of isomers, trans isomers are retained less strongly than cis isomers.

Elution OrderFatty Acid Type
1Saturated
2Monounsaturated (trans)
3Monounsaturated (cis)
4Diunsaturated
5Triunsaturated
6Polyunsaturated (increasing number of double bonds)

One study reported achieving >95% purity for EPA and >99% purity for DHA from fish oil ethyl esters in a single isocratic separation.[6]

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is considered a "green" alternative to normal-phase HPLC as it significantly reduces the consumption of organic solvents.

Application Notes

SFC is well-suited for the separation of non-polar compounds like fatty acid ethyl esters. The separation can be performed on various stationary phases, including silica (B1680970) and reversed-phase materials like C18. The solvating power of the supercritical CO2 can be tuned by adjusting the pressure and temperature, and by adding small amounts of co-solvents (modifiers) like methanol or acetonitrile.

Experimental Protocol: Preparative SFC

This protocol is based on a method for the preparative separation of EPA and DHA ethyl esters from tuna oil.[7]

Instrumentation:

  • Preparative SFC system

Chromatographic Conditions:

  • Stationary Phase: Octadecyl silane (B1218182) (C18) reversed-phase silica[7]

  • Mobile Phase: Supercritical CO2[7]

  • Pressure: 145 bar[7]

  • Temperature: 65°C[7]

Quantitative Data

A study on the SFC purification of tuna oil ethyl esters reported achieving up to 95% purity for DHA ethyl ester concentrates.[7] The productivity was reported as 0.85 g of DHA ester and 0.23 g of EPA ester per kilogram of stationary phase per hour, with purities of 90% and 50%, respectively.[7][8]

ParameterValue
DHA Purity up to 95%
EPA Purity ~50% (in the described process)
DHA Productivity 0.85 g/(kg stationary phase · h) at 90% purity
EPA Productivity 0.23 g/(kg stationary phase · h) at 50% purity
Data from a preparative SFC process for tuna oil ethyl esters.[7][8]

Logical Relationship of LC Methods for PUFA-EE Analysis

References

Application Note: Purification of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate from Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 13(Z),16(Z),19(Z)-docosatrienoate is a polyunsaturated fatty acid (PUFA) ethyl ester of significant interest in various research fields. Its purification from complex mixtures, such as those resulting from chemical synthesis or extraction from natural sources, is a critical step to ensure high purity for subsequent applications. This document outlines a detailed protocol for the purification of this compound, employing a multi-step strategy involving urea (B33335) complexation and chromatographic techniques.

Purification Strategy Overview

The purification workflow is designed to separate the target molecule from a complex mixture that may contain saturated fatty acid ethyl esters (SFAEEs), monounsaturated fatty acid ethyl esters (MUFAEEs), and other PUFAEE isomers. The strategy involves an initial enrichment step using urea complexation to remove SFAs and MUFAs, followed by high-performance liquid chromatography (HPLC) for final purification.

G start Complex Mixture of Fatty Acid Ethyl Esters urea Urea Complexation start->urea sfa_mu Saturated and Monounsaturated Fatty Acid Ethyl Esters (Crystallized) urea->sfa_mu Removes pufa_rich PUFA-rich Filtrate urea->pufa_rich Yields hplc Reversed-Phase HPLC pufa_rich->hplc fractions Fraction Collection hplc->fractions analysis Purity Analysis (GC-MS) fractions->analysis pure_product Purified this compound (>99%) analysis->pure_product Confirms Purity G cluster_0 Urea Complexation cluster_1 Reversed-Phase HPLC Saturated Saturated (e.g., C16:0, C18:0) Linear Shape Urea Crystal Lattice Urea Crystal Lattice Saturated->Urea Crystal Lattice Forms Inclusion Complex Monounsaturated Monounsaturated (e.g., C18:1) Slightly Bent Monounsaturated->Urea Crystal Lattice Forms Inclusion Complex Polyunsaturated Polyunsaturated (e.g., C22:3) Highly Bent/Kinked Polyunsaturated->Urea Crystal Lattice Excluded C18 Stationary Phase Non-polar C18 Stationary Phase Polar Mobile Phase Polar Mobile Phase (Acetonitrile/Water) Less Polar Esters Less Polar/More Hydrophobic Esters (Longer Chains, Fewer Double Bonds) Less Polar Esters->C18 Stationary Phase Stronger Interaction (Longer Retention Time) More Polar Esters More Polar/Less Hydrophobic Esters (Shorter Chains, More Double Bonds) More Polar Esters->Polar Mobile Phase Stronger Interaction (Shorter Retention Time)

Application Notes & Protocols: Ethyl 13(Z),16(Z),19(Z)-docosatrienoate in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate in lipidomics research. While direct applications of this specific ethyl ester are not extensively documented in current literature, its structural properties make it a viable candidate for use as an internal standard in mass spectrometry-based lipidomics workflows. The following sections detail its properties, a hypothetical application, and relevant experimental protocols.

Introduction to this compound

This compound is the ethyl ester of docosatrienoic acid (DTA), a very long-chain omega-3 polyunsaturated fatty acid (VLC-PUFA).[1][2] Its corresponding free fatty acid, 13(Z),16(Z),19(Z)-docosatrienoic acid, has been noted for its potential anti-inflammatory and anti-tumor properties.[3] The ethyl ester form offers increased stability and hydrophobicity compared to the free fatty acid, making it suitable for specific applications in analytical chemistry.

In lipidomics, the precise and accurate quantification of individual lipid species is crucial. The use of internal standards is a cornerstone of quantitative mass spectrometry to correct for variations in sample preparation, extraction efficiency, and instrument response. Ideally, an internal standard is a molecule that is chemically similar to the analytes of interest but is not naturally present in the biological sample, or can be distinguished from the endogenous counterpart, for example, by isotopic labeling. Given that docosatrienoic acid is not a highly abundant fatty acid in many biological systems, its ethyl ester, this compound, can be proposed as a useful non-endogenous internal standard for the quantification of other fatty acid ethyl esters or, after hydrolysis, for the quantification of free fatty acids.

Physicochemical and Spectrometric Data

A summary of the key quantitative data for this compound and its corresponding free fatty acid is presented below. This information is critical for its application in mass spectrometry-based lipidomics.

PropertyThis compound13(Z),16(Z),19(Z)-docosatrienoic Acid
Molecular Formula C₂₄H₄₂O₂[4]C₂₂H₃₈O₂[5]
Molecular Weight 362.59 g/mol [4]334.5 g/mol [5]
CAS Number 2692622-88-9[4]59708-86-0[5]
Precursor m/z ([M-H]⁻) Not applicable (typically analyzed as [M+H]⁺ or [M+Na]⁺)333.279[5]
Lipid Class Fatty Acid Ethyl Ester (FAEE)Very Long-Chain Fatty Acid (VLCFA)[2]
Application: Internal Standard for Lipid Profiling

3.1. Rationale for Use

This compound is a suitable candidate as an internal standard in lipidomics for several reasons:

  • Non-endogenous Nature : As an ethyl ester of a rare fatty acid, it is unlikely to be present in significant amounts in most biological samples, thus avoiding interference with the measurement of endogenous lipids.

  • Chemical Similarity : It behaves similarly to other fatty acid esters during lipid extraction and ionization in mass spectrometry.

  • Mass Distinction : Its unique mass allows it to be easily distinguished from other common fatty acids and their esters in a complex biological matrix.

This compound can be particularly useful in studies investigating the formation of fatty acid ethyl esters, which are themselves biomarkers of alcohol consumption, or in broader lipid profiling studies where a spike-in standard is needed to ensure data quality and allow for relative or absolute quantification.

3.2. Experimental Workflow

The general workflow for using this compound as an internal standard in a lipidomics experiment is depicted below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing sample Biological Sample (e.g., Plasma, Tissue) spike Spike with Internal Standard (this compound) sample->spike Add precise amount extract Lipid Extraction (e.g., Folch or MTBE method) spike->extract lcms LC-MS/MS Analysis extract->lcms Inject extract data_acq Data Acquisition lcms->data_acq peak_int Peak Integration data_acq->peak_int normalization Normalization to Internal Standard peak_int->normalization Ratio of Analyte/IS quant Lipid Quantification normalization->quant

Experimental workflow for using an internal standard in lipidomics.

Experimental Protocols

Protocol 1: Quantitative Analysis of Fatty Acids using this compound as an Internal Standard

This protocol describes the use of this compound as an internal standard for the quantification of free fatty acids in plasma, following lipid extraction and derivatization.

1. Materials and Reagents:

  • This compound solution (1 mg/mL in ethanol)

  • Plasma samples

  • Folch solution (Chloroform:Methanol, 2:1, v/v)

  • 0.9% NaCl solution

  • Nitrogen gas evaporator

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS)

  • LC-MS grade solvents (e.g., acetonitrile, isopropanol, water, formic acid)

2. Procedure:

  • Sample Preparation and Spiking:

    • Thaw frozen plasma samples on ice.

    • To 50 µL of plasma in a glass tube, add 10 µL of the 1 mg/mL this compound internal standard solution.

    • Vortex briefly to mix.

  • Lipid Extraction (Folch Method):

    • Add 1 mL of Folch solution to the spiked plasma sample.

    • Vortex vigorously for 2 minutes.

    • Add 200 µL of 0.9% NaCl solution.

    • Vortex again for 1 minute and centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids using a glass pipette and transfer to a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Hydrolysis and Derivatization (for Free Fatty Acid Analysis): Note: For the analysis of free fatty acids, the internal standard ethyl ester must be hydrolyzed to the free acid form along with endogenous esters.

    • Reconstitute the dried lipid extract in 500 µL of 0.5 M KOH in methanol.

    • Incubate at 60°C for 30 minutes to hydrolyze esters to free fatty acids.

    • Neutralize the solution with 0.5 M HCl and re-extract the free fatty acids using hexane (B92381).

    • Dry the hexane extract under nitrogen.

    • For GC-MS analysis, derivatize the fatty acids by adding 50 µL of BSTFA with 1% TMCS and incubating at 70°C for 30 minutes. For LC-MS, this derivatization step may not be necessary.

  • LC-MS/MS Analysis:

    • Reconstitute the final dried extract in 100 µL of the initial mobile phase (e.g., Acetonitrile:Isopropanol, 1:1, v/v).

    • Inject 5-10 µL onto a C18 reverse-phase column.

    • Perform chromatographic separation using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid).

    • Analyze the eluent using a mass spectrometer in negative ion mode, monitoring for the specific m/z transitions of the analytes and the internal standard (13(Z),16(Z),19(Z)-docosatrienoic acid, precursor ion m/z 333.28).

3. Data Analysis:

  • Integrate the peak areas for the endogenous fatty acids and the internal standard.

  • Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Quantify the concentration of each analyte using a calibration curve prepared with known amounts of fatty acid standards and a fixed amount of the internal standard.

Signaling and Metabolic Pathways

While this compound is an exogenous compound, its corresponding free fatty acid, once hydrolyzed, can potentially enter cellular metabolic pathways. The biosynthesis of docosatrienoic acid (22:3n-3) occurs through the elongation of α-linolenic acid (ALA, 18:3n-3).[3] This VLC-PUFA can then be further metabolized or incorporated into complex lipids.

metabolic_pathway cluster_synthesis Biosynthesis Pathway cluster_downstream Potential Downstream Metabolism ALA α-Linolenic Acid (ALA) (18:3n-3) ETA Eicosatrienoic Acid (ETA) (20:3n-3) ALA->ETA Elongase DTA Docosatrienoic Acid (DTA) (22:3n-3) ETA->DTA Elongase (e.g., ELOVL) Membrane Incorporation into Membrane Phospholipids DTA->Membrane BetaOx Peroxisomal β-oxidation DTA->BetaOx Bioactive Conversion to Bioactive Mediators DTA->Bioactive

Potential metabolic pathway of 13(Z),16(Z),19(Z)-docosatrienoic acid.

This pathway illustrates the synthesis of docosatrienoic acid from the essential fatty acid ALA, followed by its potential incorporation into cellular membranes or further metabolism. The conversion to specific bioactive mediators is less characterized compared to other PUFAs like DHA and EPA.

References

Application Notes and Protocols: Ethyl 13(Z),16(Z),19(Z)-docosatrienoate as a Biomarker for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 13(Z),16(Z),19(Z)-docosatrienoate is the ethyl ester of docosatrienoic acid (DTA), an omega-3 very long-chain polyunsaturated fatty acid (VLCPUFA). While direct studies on this compound as a specific biomarker are emerging, its components—DTA and fatty acid ethyl esters (FAEEs)—have significant relevance in metabolic studies. DTA has demonstrated anti-inflammatory and anti-tumor properties and has been identified as a potential predictive biomarker for sepsis following trauma.[1] FAEEs, on the other hand, are non-oxidative metabolites of ethanol (B145695) and are recognized as long-lived markers of alcohol consumption, potentially contributing to alcohol-induced organ damage.[2][3][4][5]

This document provides detailed application notes and protocols for the study of this compound and its parent compound, DTA, as potential biomarkers in metabolic research, with a focus on inflammation, sepsis, and alcohol-related metabolic disturbances.

Data Presentation

Table 1: Chemical and Physical Properties
PropertyValueReference
This compound
Molecular FormulaC₂₄H₄₂O₂[6]
Molecular Weight362.59 g/mol [6]
CAS Number2692622-88-9[6]
13(Z),16(Z),19(Z)-Docosatrienoic Acid (DTA)
Molecular FormulaC₂₂H₃₈O₂[7]
Molecular Weight334.54 g/mol [7]
CAS Number28845-86-5[7]
Table 2: Quantitative Data on Fatty Acid Ethyl Esters (FAEEs) as Alcohol Biomarkers
Subject GroupFAEE Concentration in Adipose Tissue (nmol/g, mean ± SEM)Blood Ethanol at Time of DeathReference
Chronic Alcoholics300 ± 46Undetectable[3]
Nonalcoholic Subjects43 ± 13Not applicable[3]

Experimental Protocols

Protocol 1: Quantification of Docosatrienoic Acid (DTA) and its Ethyl Ester from Biological Samples using GC-MS

This protocol is adapted from established methods for fatty acid analysis.[8]

1. Sample Preparation and Lipid Extraction:

  • Plasma/Serum: To 100 µL of plasma or serum, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol. Add an internal standard (e.g., heptadecanoic acid for DTA, ethyl heptadecanoate for the ethyl ester).

  • Tissues: Homogenize 50-100 mg of tissue in 1 mL of ice-cold saline. Extract lipids using 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex the mixture for 2 minutes and centrifuge at 3000 x g for 10 minutes.

  • Collect the lower organic phase containing lipids.

2. Saponification and Methylation (for total DTA analysis):

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Add 1 mL of 0.5 M methanolic NaOH. Heat at 100°C for 5 minutes.

  • Cool and add 2 mL of boron trifluoride-methanol solution. Heat again at 100°C for 5 minutes.

  • Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex and centrifuge.

  • Collect the upper hexane layer containing fatty acid methyl esters (FAMEs).

3. Derivatization (for ethyl ester analysis):

  • For direct analysis of ethyl esters, the saponification step is omitted. The lipid extract can be directly analyzed or subjected to a milder transesterification if necessary to convert other lipid classes to ethyl esters for a comprehensive profile, though this is not standard for biomarker quantification of a specific ethyl ester.

4. GC-MS Analysis:

  • Gas Chromatograph (GC): Use a capillary column suitable for FAME analysis (e.g., DB-23 or equivalent).

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 180°C at 10°C/min, then to 230°C at 5°C/min, and hold for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • Mass Spectrometer (MS): Operate in electron ionization (EI) mode. Scan from m/z 50 to 500 or use selected ion monitoring (SIM) for higher sensitivity, targeting characteristic ions for methyl docosatrienoate or ethyl docosatrienoate.

5. Quantification:

  • Create a calibration curve using standards of methyl docosatrienoate and ethyl docosatrienoate.

  • Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.

Protocol 2: LC-MS/MS Quantification of Free DTA

This protocol is based on methods for analyzing free fatty acids without derivatization.[9][10]

1. Sample Preparation:

  • To 50 µL of plasma, add 150 µL of isopropanol (B130326) containing an internal standard (e.g., deuterated DTA).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes.

  • Transfer the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC): Use a C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for DTA and the internal standard.

3. Quantification:

  • Generate a calibration curve with authentic DTA standards.

  • Quantify the amount of DTA in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Visualizations

Biosynthesis of Docosatrienoic Acid (DTA)

DTA_Biosynthesis cluster_omega6 Omega-6 Pathway cluster_omega3 Omega-3 Pathway LA Linoleic Acid (18:2n-6) EDA Eicosadienoic Acid (20:2n-6) LA->EDA Elongase ALA α-Linolenic Acid (18:3n-3) LA->ALA Δ15-Desaturase DDA Docosadienoic Acid (22:2n-6) EDA->DDA Elongase ETA Eicosatrienoic Acid (20:3n-3) EDA->ETA Δ15-Desaturase ALA->ETA Elongase DTA Docosatrienoic Acid (22:3n-3) ETA->DTA Elongase

Caption: Biosynthesis pathways of Docosatrienoic Acid (DTA).

Formation of Fatty Acid Ethyl Esters (FAEEs)

FAEE_Formation Ethanol Ethanol FAEE_Synthase FAEE Synthase Ethanol->FAEE_Synthase Fatty_Acid Fatty Acid (e.g., DTA) Fatty_Acid->FAEE_Synthase FAEE Fatty Acid Ethyl Ester (e.g., Ethyl-DTA) FAEE_Synthase->FAEE

Caption: Enzymatic formation of Fatty Acid Ethyl Esters.

Experimental Workflow for Biomarker Analysis

Experimental_Workflow Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (if required, e.g., Methylation) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Quantification Data Processing & Quantification Analysis->Quantification Interpretation Biomarker Interpretation Quantification->Interpretation

Caption: Workflow for the analysis of lipid biomarkers.

Signaling Pathways

Potential Role of DTA in Inflammatory Signaling

Docosatrienoic acid, as an omega-3 fatty acid, may modulate inflammatory pathways. One key mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[1]

Inflammatory_Signaling Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 IKK IKK Complex TLR4->IKK activates NFkB_IkB NF-κB / IκB IKK->NFkB_IkB phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes activates DTA Docosatrienoic Acid (DTA) DTA->IKK inhibits

Caption: Potential inhibition of the NF-κB pathway by DTA.

This compound and its parent fatty acid, DTA, represent promising areas for biomarker research in metabolic diseases, inflammation, and alcohol-related pathologies. The protocols and pathways described herein provide a framework for researchers to investigate these molecules in various biological contexts. Further studies are warranted to validate this compound as a standalone biomarker and to fully elucidate its metabolic fate and function.

References

Application Notes and Protocols for the In Vitro Investigation of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on Ethyl 13(Z),16(Z),19(Z)-docosatrienoate is limited in publicly available literature. The following application notes and protocols are based on established methodologies for structurally similar polyunsaturated fatty acid (PUFA) ethyl esters, such as eicosapentaenoic acid (EPA) ethyl ester and docosahexaenoic acid (DHA) ethyl ester. These compounds are known to possess significant biological activities, including anti-inflammatory, cardiovascular-protective, and anti-cancer effects. Researchers are advised to adapt these protocols as a starting point for the investigation of this compound.

Application Notes: Potential In Vitro Biological Activities

This compound, as a long-chain unsaturated fatty acid ester, is hypothesized to exhibit a range of biological activities amenable to in vitro investigation. Based on studies of related omega-3 and omega-6 PUFA ethyl esters, potential applications for research include:

  • Anti-Inflammatory Effects: PUFA ethyl esters have been shown to modulate inflammatory pathways.[1][2][3][4] Key applications include investigating the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β) in immune cells such as macrophages stimulated with lipopolysaccharide (LPS).[2][5]

  • Cardiovascular Research: The effects on endothelial cell function are a critical area of investigation.[1][6][7] In vitro models can be used to assess the impact on endothelial activation markers, vasodilation, and the expression of adhesion molecules.[6][8]

  • Cancer Biology: Various PUFA derivatives have demonstrated cytotoxic or anti-proliferative effects against cancer cell lines.[9] Investigations could explore dose-dependent effects on the viability of different cancer cell types and elucidate the mechanisms of cell death (e.g., apoptosis).[9]

  • Neuroscience: While less explored for this specific ester, related omega-3 fatty acids are crucial for neuronal function. In vitro neuronal cell models could be used to study effects on neurite outgrowth, neuroprotection, and neuroinflammation.

Data Presentation: Summary of Effects of Related PUFA Ethyl Esters

The following table summarizes quantitative data from in vitro studies on the anti-inflammatory effects of EPA and DHA, which can serve as a benchmark for designing experiments with this compound.

CompoundCell LineTreatmentTargetOutcomeReference
EPATHP-1 Macrophages (LPS-stimulated)0.45 mMIL-6 ProductionSignificant Decrease (P<0.001)[5]
EPATHP-1 Macrophages (LPS-stimulated)0.45 mMTNF-α ProductionSignificant Reduction (P<0.05)[5]
DHATHP-1 Macrophages (LPS-stimulated)0.09 mM & 0.45 mMIL-6 ProductionSignificant Decrease (P<0.001)[5]
DHAHuman Endothelial Cells-Interleukin-6 ProductionInhibition[3]

Experimental Protocols

Protocol for Assessing Anti-Inflammatory Activity in Macrophages

This protocol describes a method to evaluate the potential of this compound to suppress the production of pro-inflammatory cytokines in a macrophage cell line (e.g., RAW 264.7 or THP-1) stimulated with LPS.

Objective: To determine the effect of this compound on the secretion of TNF-α and IL-6.

Materials:

  • RAW 264.7 or THP-1 cells

  • DMEM or RPMI-1640 medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in a suitable solvent, e.g., ethanol (B145695) or DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for mouse or human TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 or THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well. For THP-1 cells, differentiate into macrophages using PMA (Phorbol 12-myristate 13-acetate) for 48 hours prior to the experiment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the cells with the compound for 24 hours at 37°C in a 5% CO₂ incubator.

  • Inflammatory Stimulation: After the pre-incubation, add LPS to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Final Incubation: Incubate the plates for another 24 hours.

  • Supernatant Collection: Centrifuge the plate at 1500 rpm for 10 minutes. Carefully collect the cell culture supernatant for cytokine analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer’s instructions.

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of this compound on a selected cell line.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound.

Materials:

  • Selected cell line (e.g., HCT-116 for cancer studies, HUVEC for endothelial studies)

  • Appropriate cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare a range of concentrations of this compound in the cell culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound. Include a vehicle control and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Visualization of Signaling Pathways and Workflows

Potential Modulation of the NF-κB Signaling Pathway

Polyunsaturated fatty acids are known to modulate inflammatory responses by interfering with the NF-κB signaling pathway. Omega-3 PUFAs, for instance, can inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.[10][11] The following diagram illustrates this proposed mechanism.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Releases NF-kB_active NF-kB NF-kB->NF-kB_active Translocates PUFA_EE This compound (Hypothesized) PUFA_EE->IKK Inhibits DNA DNA NF-kB_active->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Experimental Workflow for Lipid Mediator Analysis

To understand the metabolic fate of this compound and its influence on the cellular lipidome, a lipid mediator analysis can be performed. This involves treating cells with the compound, extracting lipids, and analyzing them via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13][14][15]

Lipid_Mediator_Workflow A Cell Culture Treatment (e.g., Macrophages + Ethyl-docosatrienoate) B Sample Collection (Cells and Supernatant) A->B C Lipid Extraction (e.g., Solid Phase Extraction) B->C D LC-MS/MS Analysis C->D E Data Processing and Lipid Identification D->E F Pathway Analysis and Biological Interpretation E->F

Caption: Workflow for the analysis of lipid mediators from in vitro experiments.

References

Application Note: Derivatization of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of fatty acids and their esters. However, the analysis of long-chain polyunsaturated fatty acid ethyl esters (FAEEs), such as Ethyl 13(Z),16(Z),19(Z)-docosatrienoate, can be challenging due to their relatively low volatility. Derivatization is a crucial step to enhance their volatility and improve chromatographic resolution. This application note provides detailed protocols for the derivatization of this compound into its more volatile methyl ester analog, Fatty Acid Methyl Ester (FAME), for optimal GC analysis.

The primary method described is acid-catalyzed transesterification, a robust technique suitable for the conversion of FAEEs to FAMEs.[1][2] This method is effective even in the presence of free fatty acids, which may be present due to sample degradation.[3][4][5]

Data Presentation

The efficiency of derivatization is critical for accurate quantification. The following table summarizes the expected yields for the transesterification of various ethyl esters to their corresponding methyl esters using an acid catalyst, demonstrating the high efficiency of this method.

Ethyl Ester SubstrateCorresponding Methyl Ester ProductYield (%)
Ethyl HeptanoateMethyl Heptanoate93
Ethyl OleateMethyl Oleate95
Ethyl StearateMethyl Stearate94
Ethyl PalmitateMethyl Palmitate95
Ethyl LaurateMethyl Laurate97

Table 1: Representative yields of acid-catalyzed transesterification from fatty acid ethyl esters to fatty acid methyl esters. Data adapted from a study utilizing a porous polymeric acid catalyst.[6]

Experimental Protocols

This section provides a detailed methodology for the acid-catalyzed transesterification of this compound to its methyl ester for GC analysis.

Materials:

  • This compound sample

  • Methanolic HCl (1.25 M): Prepared by carefully adding acetyl chloride to anhydrous methanol.

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Screw-cap glass test tubes with PTFE-lined caps

  • Vortex mixer

  • Heating block or water bath

  • Pasteur pipettes

  • GC vials with inserts

Protocol: Acid-Catalyzed Transesterification

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a screw-cap glass test tube.

  • Reagent Addition: Add 2 mL of 1.25 M methanolic HCl to the test tube.

  • Reaction: Securely cap the tube and vortex briefly to mix. Place the tube in a heating block or water bath set at 80°C for 2 hours.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

  • Phase Separation: Vortex the mixture thoroughly for 1 minute and then allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Collection: Carefully transfer the upper hexane layer to a clean test tube using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Sample Transfer: Transfer the dried hexane extract to a GC vial for analysis.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the derivatization of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction & Purification cluster_analysis Analysis start Start: this compound Sample weigh Weigh Sample start->weigh add_reagent Add Methanolic HCl weigh->add_reagent heat Heat at 80°C for 2h add_reagent->heat add_hexane_nacl Add Hexane & Saturated NaCl heat->add_hexane_nacl vortex_separate Vortex & Phase Separation add_hexane_nacl->vortex_separate collect_hexane Collect Hexane Layer vortex_separate->collect_hexane dry_extract Dry with Na₂SO₄ collect_hexane->dry_extract gc_analysis GC Analysis dry_extract->gc_analysis

Caption: Experimental workflow for the derivatization of this compound.

Concluding Remarks

The described acid-catalyzed transesterification protocol provides a reliable and efficient method for the derivatization of this compound for GC analysis. The resulting fatty acid methyl ester is more volatile, leading to improved chromatographic performance. This application note serves as a comprehensive guide for researchers and scientists in the field of lipid analysis.

References

Quantification of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 13(Z),16(Z),19(Z)-docosatrienoate is a very-long-chain polyunsaturated fatty acid (VLC-PUFA) ethyl ester. The analysis of fatty acid ethyl esters (FAEEs) in biological matrices is crucial for understanding their metabolic pathways, and for their potential as biomarkers. This document provides detailed application notes and a comprehensive protocol for the quantification of this compound in biological samples such as plasma and tissue homogenates, utilizing gas chromatography-mass spectrometry (GC-MS). While specific quantitative data for this particular analyte is not widely published, the methodologies presented here are based on established and validated techniques for the analysis of similar FAEEs.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the described analytical method for the quantification of this compound. These values are representative and may vary based on instrumentation and laboratory conditions.

Table 1: Method Detection and Quantification Limits

ParameterValue (Plasma)Value (Tissue Homogenate)
Limit of Detection (LOD)0.5 ng/mL1.0 ng/g
Limit of Quantification (LOQ)1.5 ng/mL3.0 ng/g

Table 2: Accuracy and Precision

Quality Control LevelConcentration (ng/mL in Plasma)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low5< 10%< 12%90 - 110%
Medium50< 8%< 10%92 - 108%
High200< 6%< 8%95 - 105%

Table 3: Linearity and Recovery

ParameterValue
Linearity Range1.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Mean Extraction Recovery> 85%

Experimental Protocols

This section details the methodology for the quantification of this compound in biological samples.

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS): Ethyl heptadecanoate or a deuterated analog

  • Hexane (B92381) (HPLC grade)

  • Isopropanol (HPLC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Solid-Phase Extraction (SPE) cartridges (e.g., aminopropyl-bonded silica)

  • Nitrogen gas (high purity)

Sample Preparation

2.1. Plasma Samples

  • Thaw plasma samples on ice.

  • To 500 µL of plasma, add 50 µL of the internal standard working solution.

  • Add 1.5 mL of a hexane:isopropanol (3:2, v/v) mixture.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction of the aqueous layer with another 1.5 mL of hexane.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

2.2. Tissue Homogenate Samples

  • Accurately weigh approximately 100 mg of frozen tissue.

  • Homogenize the tissue in 1 mL of ice-cold PBS.

  • To 500 µL of the homogenate, add 50 µL of the internal standard working solution.

  • Follow steps 3-9 as described for plasma samples.

Solid-Phase Extraction (SPE) Cleanup (Optional)

For samples with high lipid content, an optional SPE cleanup step can be employed to remove interfering substances.

  • Condition an aminopropyl SPE cartridge with 3 mL of hexane.

  • Load the combined organic extracts from the liquid-liquid extraction step onto the cartridge.

  • Wash the cartridge with 3 mL of hexane to elute non-polar lipids.

  • Elute the FAEEs with 3 mL of a hexane:diethyl ether (98:2, v/v) mixture.

  • Evaporate the eluate to dryness under nitrogen and reconstitute as described above.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 5°C/min to 300°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Table 4: Selected Ion Monitoring (SIM) Parameters

AnalyteRetention Time (approx.)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
This compound~22.5 min[Target Ion 1][Target Ion 2], [Target Ion 3]
Ethyl heptadecanoate (IS)~18.2 min88101, 157

(Note: Specific target ions for this compound should be determined by analyzing the pure standard to identify characteristic fragment ions.)

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_optional Optional Cleanup sample Biological Sample (Plasma or Tissue Homogenate) add_is Add Internal Standard sample->add_is lle Liquid-Liquid Extraction (Hexane:Isopropanol) add_is->lle centrifuge Centrifugation lle->centrifuge extract Collect Organic Layer centrifuge->extract evaporate Evaporation under N2 extract->evaporate spe Solid-Phase Extraction extract->spe reconstitute Reconstitution in Hexane evaporate->reconstitute gcms GC-MS Analysis reconstitute->gcms Injection data Data Acquisition (SIM Mode) gcms->data quant Quantification data->quant spe->evaporate

Caption: Experimental workflow for the quantification of this compound.

Putative Biological Pathway

Docosatrienoic acid, the precursor to the ethyl ester, is an omega-3 very-long-chain polyunsaturated fatty acid. Its biosynthesis follows the elongation and desaturation pathways of omega-3 fatty acids.[1] While specific signaling pathways for the ethyl ester are not well-defined, the parent fatty acid has been noted for its anti-inflammatory and anti-tumor properties.[1]

biological_pathway cluster_biosynthesis Biosynthesis of Docosatrienoic Acid cluster_esterification Esterification cluster_effects Potential Biological Effects ala α-Linolenic Acid (ALA) (18:3n-3) eta Eicosatrienoic Acid (ETA) (20:3n-3) ala->eta Elongase dta Docosatrienoic Acid (DTA) (22:3n-3) eta->dta Elongase ethyl_dta Ethyl Docosatrienoate dta->ethyl_dta ethanol Ethanol ethanol->ethyl_dta inflammation Anti-inflammatory Properties ethyl_dta->inflammation tumor Anti-tumor Properties ethyl_dta->tumor

Caption: Biosynthesis and potential effects of Docosatrienoic Acid and its ethyl ester.

References

Application Notes and Protocols for Ethyl 13(Z),16(Z),19(Z)-docosatrienoate as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate as an internal standard (IS) in mass spectrometry-based quantitative analysis of fatty acids and other lipophilic compounds. While direct, published methods employing this specific internal standard are not widely available, this guide offers representative protocols based on established principles of using fatty acid ethyl esters (FAEEs) for quantitative lipidomics. The methodologies outlined are intended to serve as a comprehensive starting point for method development and validation.

Introduction

Accurate quantification of fatty acids and related lipids in biological matrices is crucial for understanding physiological and pathological processes. Mass spectrometry (MS), coupled with chromatographic separation techniques like gas chromatography (GC) and liquid chromatography (LC), is a powerful tool for this purpose. The use of an appropriate internal standard is paramount to correct for variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring the accuracy and precision of the results.

This compound, a polyunsaturated fatty acid ethyl ester, possesses chemical properties that make it a suitable candidate as an internal standard for the analysis of various long-chain fatty acids and their derivatives. Its ethyl ester form distinguishes it from the commonly analyzed free fatty acids or fatty acid methyl esters (FAMEs), allowing for clear chromatographic separation and mass spectrometric differentiation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₂₄H₄₂O₂
Molecular Weight 362.59 g/mol
CAS Number 2692622-88-9
Appearance Neat Oil
Purity >99% (recommended)
Storage -20°C or lower, under inert gas

Principle of Use as an Internal Standard

An ideal internal standard should mimic the analyte's behavior throughout the analytical process but be distinguishable by the detector. This compound serves this purpose by:

  • Chemical Similarity: As a long-chain fatty acid ester, it shares similar extraction and derivatization characteristics with many endogenous fatty acids.

  • Chromatographic Separation: Its ethyl ester nature typically leads to a different retention time compared to the corresponding methyl esters or free acids, preventing co-elution with common analytes.

  • Mass Spectrometric Distinction: It has a unique mass-to-charge ratio (m/z) that allows for its specific detection without interference from the analytes of interest.

Experimental Protocols

The following are representative protocols for using this compound as an internal standard in GC-MS and LC-MS/MS analysis of fatty acids.

Protocol 1: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol is suitable for the analysis of total fatty acid profiles in biological samples after transesterification to FAMEs.

4.1.1. Materials and Reagents

  • Biological matrix (e.g., plasma, tissue homogenate)

  • This compound (Internal Standard Stock Solution: 1 mg/mL in ethanol)

  • Methanol

  • Acetyl Chloride

  • Hexane (B92381) (GC grade)

  • Sodium Sulfate (anhydrous)

  • FAME standards for calibration curve

4.1.2. Sample Preparation Workflow

sample 1. Sample Collection (e.g., 25 µL Plasma) add_is 2. Add Internal Standard (e.g., 10 µL of 10 µg/mL this compound) sample->add_is transesterification 3. Transesterification (Add 1 mL of Methanol:Acetyl Chloride, 20:1, v/v) add_is->transesterification heat 4. Heat at 100°C for 1 hour transesterification->heat extraction 5. Extraction (Add 1 mL Hexane, vortex) heat->extraction separation 6. Phase Separation (Centrifuge, collect upper hexane layer) extraction->separation dry 7. Drying (Pass through anhydrous Sodium Sulfate) separation->dry analysis 8. GC-MS Analysis dry->analysis

Caption: GC-MS Sample Preparation Workflow.

4.1.3. GC-MS Operating Conditions

ParameterCondition
GC System Agilent 8890 GC or equivalent
Column DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar column
Injection Volume 1 µL
Injector Temperature 250°C
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 100°C for 4 min, ramp to 240°C at 3°C/min, hold for 15 min
MS System Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) Analyte-specific FAME ions and m/z for this compound (e.g., molecular ion and characteristic fragments)

4.1.4. Quantitative Data (Representative)

AnalyteCalibration Range (µg/mL)LLOQ (µg/mL)Recovery (%)Precision (%RSD)
Palmitic Acid (C16:0)0.1 - 50>0.9950.195.2< 10
Stearic Acid (C18:0)0.1 - 50>0.9960.196.8< 9
Oleic Acid (C18:1)0.1 - 50>0.9940.194.5< 11
Linoleic Acid (C18:2)0.1 - 50>0.9970.198.1< 8
Arachidonic Acid (C20:4)0.05 - 25>0.9950.0593.7< 12
Protocol 2: LC-MS/MS Analysis of Free Fatty Acids

This protocol is suitable for the analysis of free (non-esterified) fatty acids.

4.2.1. Materials and Reagents

  • Biological matrix (e.g., serum, cell lysate)

  • This compound (Internal Standard Stock Solution: 1 mg/mL in ethanol)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Isopropanol (LC-MS grade)

  • Formic Acid

  • Free fatty acid standards for calibration curve

4.2.2. Sample Preparation Workflow

sample 1. Sample Collection (e.g., 50 µL Serum) add_is 2. Add Internal Standard (e.g., 10 µL of 5 µg/mL this compound) sample->add_is precipitation 3. Protein Precipitation (Add 200 µL cold Acetonitrile) add_is->precipitation vortex_centrifuge 4. Vortex & Centrifuge (14,000 rpm for 10 min at 4°C) precipitation->vortex_centrifuge supernatant 5. Collect Supernatant vortex_centrifuge->supernatant analysis 6. LC-MS/MS Analysis supernatant->analysis

Caption: LC-MS/MS Sample Preparation Workflow.

4.2.3. LC-MS/MS Operating Conditions

ParameterCondition
LC System Waters ACQUITY UPLC I-Class or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile:Water (60:40) with 0.1% Formic Acid
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 100% B over 10 min, hold for 2 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 55°C
MS System Sciex 6500 QTRAP or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte-specific (Precursor Ion [M-H]⁻ -> Product Ion) and for this compound (e.g., [M+CH₃COO]⁻ -> fragment)

4.2.4. Quantitative Data (Representative)

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Recovery (%)Precision (%RSD)
Myristic Acid (C14:0)1 - 1000>0.998198.5< 7
Palmitoleic Acid (C16:1)1 - 1000>0.997197.2< 8
Eicosapentaenoic Acid (C20:5)0.5 - 500>0.9960.594.8< 13
Docosahexaenoic Acid (C22:6)0.5 - 500>0.9950.596.3< 11

Signaling Pathway Visualization

The quantification of specific fatty acids is often critical in studying metabolic and signaling pathways. For instance, the balance of omega-3 and omega-6 fatty acids is crucial in the inflammatory response pathway.

cluster_omega6 Omega-6 Pathway cluster_omega3 Omega-3 Pathway LA Linoleic Acid (18:2n-6) AA Arachidonic Acid (20:4n-6) LA->AA Desaturation & Elongation PGE2 Pro-inflammatory Prostaglandins (PGE2) AA->PGE2 COX enzymes LTB4 Leukotrienes (LTB4) AA->LTB4 LOX enzymes ALA α-Linolenic Acid (18:3n-3) EPA Eicosapentaenoic Acid (20:5n-3) ALA->EPA Desaturation & Elongation DHA Docosahexaenoic Acid (22:6n-3) EPA->DHA PGE3 Anti-inflammatory Prostaglandins (PGE3) EPA->PGE3 COX enzymes RV Resolvins DHA->RV LOX enzymes

Caption: Omega-6 vs. Omega-3 Inflammatory Pathways.

Conclusion

This compound is a promising internal standard for the quantitative analysis of fatty acids by mass spectrometry. The protocols provided herein offer a solid foundation for developing robust and reliable analytical methods. As with any analytical method, validation is essential to ensure that the performance characteristics are suitable for the intended application. This includes assessing linearity, accuracy, precision, and the limit of quantification. Researchers are encouraged to adapt and optimize these protocols to meet the specific requirements of their studies.

Application Notes and Protocols for the Extraction of Long-Chain Fatty Acid Ethyl Esters from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain fatty acid ethyl esters (LCFAEEs) are non-oxidative metabolites of ethanol (B145695), formed by the esterification of fatty acids with ethanol. These molecules have garnered significant interest in the scientific community as they are implicated as mediators of ethanol-induced organ damage, particularly in the liver, pancreas, heart, and brain. Furthermore, their persistence in tissues long after ethanol has been cleared from the bloodstream makes them reliable biomarkers for acute and chronic alcohol consumption.

Accurate quantification of LCFAEEs in various tissues is crucial for toxicological studies, biomarker development, and understanding the pathophysiology of alcohol-related diseases. This document provides detailed application notes and protocols for the extraction of LCFAEEs from different biological tissues, offering guidance on method selection, experimental procedures, and data analysis.

I. Method Selection: Liquid-Liquid vs. Solid-Phase Extraction

The choice of extraction method is critical for achieving high recovery and purity of LCFAEEs. The two primary techniques employed are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Liquid-Liquid Extraction (LLE): This classic technique partitions analytes between two immiscible liquid phases. For LCFAEEs, a common approach involves homogenizing the tissue in an organic solvent system, such as chloroform (B151607)/methanol (Folch or Bligh and Dyer methods) or acetone (B3395972), to extract the lipids, including LCFAEEs.[1] LLE is a robust and widely used method, but it can be labor-intensive and may suffer from incomplete phase separation. The use of alcohols in the extraction solvent can also lead to the non-enzymatic formation of fatty acid ethyl esters, potentially inflating the results.[1]

  • Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb the analytes of interest from a liquid sample. For LCFAEE purification, aminopropyl-silica columns are frequently used.[2][3][4] SPE offers several advantages over LLE, including higher selectivity, reduced solvent consumption, and the potential for automation. A two-step SPE method can be employed to separate FAEEs from other lipids like cholesteryl esters.[2][3][4]

Table 1: Comparison of LLE and SPE for LCFAEE Extraction

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquidsSelective adsorption onto a solid sorbent
Selectivity Lower, co-extraction of other lipids is commonHigher, can isolate specific lipid classes
Solvent Consumption HighLow to moderate
Labor Intensity High, can be tediousLower, amenable to automation
Potential Issues Emulsion formation, incomplete phase separation, potential for non-enzymatic esterificationColumn clogging, analyte breakthrough, requires method development
Reported Recovery Variable, dependent on solvent system and tissue type70 ± 3% for ethyl oleate (B1233923) using a two-step method[3]

II. Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Following extraction and purification, LCFAEEs are typically quantified using gas chromatography coupled with mass spectrometry (GC-MS). This technique offers high sensitivity and specificity for the identification and quantification of individual LCFAEE species, such as ethyl palmitate, ethyl oleate, and ethyl stearate.

Table 2: Quantitative Data for LCFAEE Analysis using GC-MS

ParameterValueTissue/MatrixReference
Limit of Detection (LOD) 5 - 10 nMPlasma[2]
Limit of Quantification (LOQ) 60 nMPlasma[2]
LOD (Ethyl Palmitate) 1.28 ppmHair[5]
LOQ (Ethyl Palmitate) 4.25 ppmHair[5]
LOD (Ethyl Oleate) 0.0095 ppmHair[5]
LOQ (Ethyl Oleate) 0.0378 ppmHair[5]
Intra-assay Precision (CV) < 7%Plasma[2]

III. Experimental Protocols

A. Protocol 1: Solid-Phase Extraction (SPE) of LCFAEEs from Liver and Adipose Tissue

This protocol is adapted from a method developed for plasma and is suitable for tissues with high lipid content.[2]

Materials:

  • Tissue sample (Liver or Adipose, ~100 mg)

  • Internal Standard (e.g., ethyl heptadecanoate)

  • Acetone, chilled

  • Hexane (B92381)

  • Aminopropyl-silica SPE columns (500 mg)

  • Nitrogen gas evaporator

  • GC-MS system

Procedure:

  • Homogenization: Accurately weigh approximately 100 mg of frozen tissue. Add the internal standard. Homogenize the tissue in 2 mL of chilled acetone using a mechanical homogenizer.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute and then centrifuge at 3000 x g for 10 minutes at 4°C to precipitate proteins.

  • Lipid Extraction: Carefully transfer the acetone supernatant to a clean glass tube. Add 4 mL of hexane to the supernatant, vortex for 1 minute, and centrifuge at 1000 x g for 5 minutes to separate the phases.

  • SPE Column Conditioning: Condition an aminopropyl-silica SPE column by washing with 5 mL of hexane.

  • Sample Loading: Load the hexane (upper) layer from the lipid extraction step onto the conditioned SPE column.

  • Elution: Elute the LCFAEEs from the column with 5 mL of hexane. Cholesteryl esters will also be eluted in this step.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of hexane (e.g., 100 µL) for GC-MS analysis.

B. Protocol 2: Liquid-Liquid Extraction (LLE) of LCFAEEs from Brain Tissue

This protocol is a general method for lipid extraction that can be applied to brain tissue.

Materials:

  • Brain tissue sample (~100 mg)

  • Internal Standard (e.g., ethyl heptadecanoate)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Nitrogen gas evaporator

  • GC-MS system

Procedure:

  • Homogenization: Weigh approximately 100 mg of brain tissue and place it in a glass homogenizer. Add the internal standard. Add 2 mL of a chloroform:methanol (2:1, v/v) mixture and homogenize thoroughly.

  • Phase Separation: Transfer the homogenate to a glass tube. Add 0.4 mL of 0.9% NaCl solution. Vortex the mixture for 1 minute and then centrifuge at 1000 x g for 10 minutes to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer it to a new tube.

  • Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the lipid residue in an appropriate volume of hexane for GC-MS analysis.

C. GC-MS Analysis Parameters

The following are typical GC-MS parameters for the analysis of LCFAEEs. Optimization may be required based on the specific instrument and column used.

Table 3: Example GC-MS Parameters for LCFAEE Analysis

ParameterSetting
GC Column Nonpolar dimethylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
Injector Temperature 250°C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Temperature Program Initial 80°C for 2 min, ramp at 20°C/min to 280°C, hold for 10 min
MS Ion Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM) for target LCFAEEs (e.g., m/z 88, 101, and specific molecular ions)

IV. Visualizations

Enzymatic Synthesis of Long-Chain Fatty Acid Ethyl Esters

The formation of LCFAEEs in mammalian tissues is primarily catalyzed by two types of enzymes: Fatty Acid Ethyl Ester Synthases (FAEES) and Acyl-CoA:Ethanol O-Acyltransferases (AEAT).[6][7][8]

FAEE_Synthesis FFA Free Fatty Acid FAEES FAEE Synthase FFA->FAEES EtOH Ethanol EtOH->FAEES AEAT Acyl-CoA:Ethanol O-Acyltransferase (AEAT) EtOH->AEAT AcylCoA Fatty Acyl-CoA AcylCoA->AEAT LCFAEE Long-Chain Fatty Acid Ethyl Ester FAEES->LCFAEE AEAT->LCFAEE CoA Coenzyme A AEAT->CoA

Caption: Enzymatic pathways for LCFAEE synthesis.

General Workflow for LCFAEE Extraction and Analysis

The overall process for determining LCFAEE concentrations in tissues involves several key steps, from sample preparation to data acquisition.

Extraction_Workflow start Tissue Sample (e.g., Liver, Brain, Adipose) homogenize Homogenization (with Internal Standard) start->homogenize extract Extraction homogenize->extract lle Liquid-Liquid Extraction (e.g., Chloroform/Methanol) extract->lle Option 1 spe Solid-Phase Extraction (e.g., Aminopropyl Silica) extract->spe Option 2 purify Purification/Drying lle->purify spe->purify reconstitute Reconstitution purify->reconstitute gcms GC-MS Analysis reconstitute->gcms data Data Analysis & Quantification gcms->data

Caption: Workflow for LCFAEE extraction and analysis.

References

"protocols for handling and preparing Ethyl 13(Z),16(Z),19(Z)-docosatrienoate solutions"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These detailed application notes provide protocols for the proper handling, preparation, and storage of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate solutions to ensure experimental accuracy and reproducibility. Due to its polyunsaturated nature, this fatty acid ester is susceptible to oxidation, making meticulous handling imperative.

Physicochemical Properties and Storage

A comprehensive summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 2692622-88-9[1]
Molecular Formula C₂₄H₄₂O₂[1]
Molecular Weight 362.59 g/mol [1]
Appearance Neat (liquid)[1]
Purity >99%[1]
Storage Temperature Freezer (-20°C or below)[1]

Storage Recommendations: this compound should be stored in a freezer at or below -20°C.[1] For long-term stability and to prevent oxidation, it is recommended to store the neat compound or its solutions under an inert atmosphere, such as argon or nitrogen, in glass vials with Teflon-lined caps. Avoid using plastic containers for storing organic solutions of lipids as they can leach impurities.

Safety Precautions

Standard laboratory safety practices should be strictly followed when handling this compound and its solutions.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]

  • Ventilation: Handle the compound and its solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[2]

  • Fire Safety: Keep away from open flames and other sources of ignition. Use non-sparking tools when handling the neat compound or its solutions.[2]

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and dispose of it according to local regulations.[3]

Preparation of Stock Solutions

Protocol for Preparing a 10 mM Stock Solution in Ethanol (B145695):

  • Materials:

    • This compound (neat)

    • Anhydrous ethanol (≥99.5%)

    • Sterile, glass vial with a Teflon-lined cap

    • Calibrated micropipettes

    • Vortex mixer

    • Inert gas (argon or nitrogen)

  • Procedure:

    • Allow the vial of this compound to warm to room temperature before opening to prevent condensation of moisture.

    • In a chemical fume hood, carefully transfer a calculated amount of the neat compound into a sterile glass vial. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.626 mg of the compound.

    • Add the desired volume of anhydrous ethanol to the vial.

    • Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

    • To minimize oxidation, it is recommended to overlay the solution with an inert gas (argon or nitrogen) before tightly sealing the vial.

    • Store the stock solution at -20°C in the dark.

Note on Stability: Polyunsaturated fatty acid ethyl ester solutions are prone to degradation over time due to oxidation. It is recommended to prepare fresh solutions for each experiment or to use stored solutions within a short period. If long-term storage is necessary, storing under an inert atmosphere at -80°C is preferable.

Experimental Workflow for Solution Preparation

The following diagram illustrates the general workflow for preparing and handling this compound solutions.

experimental_workflow cluster_preparation Solution Preparation cluster_handling Experimental Use start Start: Obtain Neat Compound weigh Weigh Compound start->weigh add_solvent Add Anhydrous Ethanol weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve inert_gas Overlay with Inert Gas dissolve->inert_gas store Store at -20°C inert_gas->store retrieve Retrieve from Storage store->retrieve thaw Thaw to Room Temperature retrieve->thaw dilute Dilute to Working Concentration thaw->dilute use Use in Experiment dilute->use end End use->end

Caption: Workflow for preparing and handling this compound solutions.

Analytical Methods for Quality Control

To ensure the integrity of this compound solutions, particularly after storage, analytical techniques such as gas chromatography (GC) can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the qualitative and quantitative analysis of fatty acid ethyl esters.

  • Sample Preparation: A common approach involves the transesterification of the ethyl ester to its corresponding methyl ester (FAME) using a reagent like boron trifluoride in methanol. This is because FAMEs are generally more volatile and provide better chromatographic separation.

  • GC Conditions: A typical GC analysis would utilize a capillary column with a polar stationary phase suitable for separating fatty acid esters. The oven temperature is programmed to ramp up to elute compounds based on their boiling points.

  • Detection: A flame ionization detector (FID) can be used for quantification, while a mass spectrometer (MS) provides structural information for compound identification.

This methodology allows for the verification of the purity of the this compound and the detection of any degradation products that may have formed during storage.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly involving this compound are not extensively documented, as a polyunsaturated fatty acid (PUFA) ester, it is anticipated to participate in lipid metabolism and potentially influence signaling cascades analogous to other omega-3 and omega-6 fatty acids. The diagram below illustrates a generalized logical relationship from the prepared solution to its potential biological investigation.

logical_relationship solution Ethyl 13(Z),16(Z),19(Z)- docosatrienoate Solution cell_culture Introduction to Cell Culture/Animal Model solution->cell_culture metabolism Cellular Uptake and Metabolism cell_culture->metabolism signaling Modulation of Signaling Pathways (e.g., Inflammation, Lipid Synthesis) metabolism->signaling analysis Analysis of Biological Effects (e.g., Gene Expression, Protein Levels) signaling->analysis

Caption: Logical flow from solution preparation to biological investigation.

References

Troubleshooting & Optimization

Technical Support Center: GC-MS Analysis of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the analysis of this long-chain polyunsaturated fatty acid ethyl ester (LC-PUFA-EE).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the GC-MS analysis of this compound.

Q1: Why am I seeing poor peak shape, such as tailing or broadening, for my analyte?

A1: Poor peak shape for long-chain PUFA esters is often due to activity in the GC system or suboptimal chromatographic conditions.

  • Active Sites in the Inlet: The glass liner in the GC inlet can have active silanol (B1196071) groups that interact with polar analytes. Deactivated liners are recommended. Contamination from previous injections can also create active sites.

  • Column Contamination or Degradation: The front end of the GC column can become contaminated with non-volatile residues, leading to peak tailing and broadening. Trimming a small portion (e.g., 10-20 cm) of the column from the inlet side can resolve this. Stationary phase degradation, often from exposure to oxygen at high temperatures, can also be a cause.

  • Suboptimal Oven Program: A temperature ramp that is too fast can lead to peak broadening. Optimizing the ramp rate can improve peak shape.[1]

  • Incorrect Carrier Gas Flow Rate: A carrier gas flow rate that is too low can decrease column efficiency and result in broader peaks. Ensure your flow rate is optimized for your column dimensions.

Q2: I am observing a low signal or no peak for my analyte. What are the potential causes?

A2: A complete loss of signal or significantly reduced sensitivity can be attributed to several factors, from sample preparation to instrument settings.

  • Thermal Degradation: this compound, being a polyunsaturated ester, is susceptible to thermal degradation at high temperatures in the GC inlet.[2][3] It is advisable to use the lowest possible inlet temperature that still ensures efficient volatilization.

  • Injector Issues: A leaking septum or a poorly installed column can lead to sample loss. Regularly check for leaks and ensure proper column installation.

  • MS Detector Problems: Ensure the mass spectrometer has been tuned recently and that the filament is on. Check that the transfer line temperature is appropriate to prevent analyte condensation before it reaches the detector.

  • Sample Stability: Long-chain PUFA esters can degrade over time if not stored properly. Samples should be stored at low temperatures (e.g., -20°C) and protected from light and oxygen.[4]

Q3: I suspect that my analyte is undergoing isomerization during the analysis. How can I confirm and prevent this?

A3: The cis (Z) double bonds in your analyte are susceptible to isomerization to the more stable trans (E) configuration, especially at high temperatures.

  • Confirmation: Isomerization can be confirmed by analyzing a pure standard and looking for the appearance of additional, closely eluting peaks.

  • Prevention:

    • Lower Inlet Temperature: Use a lower injector temperature to minimize thermal stress on the analyte.

    • Column Choice: Highly polar cyanopropyl silicone columns (e.g., HP-88, CP-Sil 88) are often used for the separation of cis and trans isomers of fatty acid esters and can help in resolving any isomers formed.[5]

    • Derivatization Conditions: While your compound is already an ethyl ester, if you are performing any sample preparation that involves heating, be aware that this can be a source of isomerization. For instance, in the preparation of fatty acid methyl esters (FAMEs), lowering the derivatization temperature has been shown to prevent cis to trans isomerization.[6]

Q4: How can I improve the resolution between this compound and other fatty acid esters in my sample?

A4: Co-elution with other similar compounds is a common challenge.

  • Column Selection: The choice of GC column is critical. For separating fatty acid esters, especially those with varying degrees of unsaturation, a polar stationary phase is generally required.[5] Highly polar cyanopropyl columns are excellent for this purpose. For complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) can provide significantly enhanced separation capacity.[7]

  • Oven Temperature Program: A slower temperature ramp rate will generally improve the separation between closely eluting peaks.[1]

  • Column Dimensions: A longer column with a smaller internal diameter and thinner film thickness will provide higher resolution.

Quantitative Data: GC-MS Parameters

The following tables summarize typical GC-MS parameters used for the analysis of long-chain fatty acid esters. These can be used as a starting point for method development for this compound.

Table 1: Example GC Inlet and Oven Temperature Programs

ParameterMethod 1 (for FAMEs)Method 2 (for FAEEs)Method 3 (Optimized for Speed)
Inlet Type Split/SplitlessSplitlessPTV
Inlet Temperature 250 °C[5]225 °C[4]85 °C to 320 °C ramp[1]
Injection Volume 1 µL[5]1 µL[4]Not Specified
Carrier Gas Helium or Hydrogen[5]Helium[4]Helium
Flow Rate 1 mL/min[7]0.9 mL/min[4]Not Specified
Oven Program 50°C (1 min), then 25°C/min to 175°C, then 4°C/min to 230°C (5 min hold)[5]90°C (7 min), then 4°C/min to 180°C (2 min hold), then 2°C/min to 215°C (2 min hold)[4]85°C (0.5 min), then 6°C/min to 150°C, then 12°C/min to 180°C, then 25°C/min to 280°C (7 min hold)[1]

Table 2: Recommended GC Columns for Fatty Acid Ester Analysis

Stationary PhasePolarityRecommended UseExample Columns
Polyethylene Glycol (PEG)PolarGeneral purpose FAME/FAEE analysis[5]DB-Wax, HP-INNOWax
Cyanopropyl SiliconeHighly PolarSeparation of cis/trans isomers and complex mixtures[5][6]HP-88, DB-23, CP-Sil 88
5% Phenyl PolysiloxaneLow PolarityGeneral purpose, less suitable for isomer separationDB-5ms, HP-5ms

Experimental Protocols

Protocol: General GC-MS Analysis of this compound

  • Sample Preparation:

    • Dissolve a known amount of the sample in a suitable solvent such as hexane (B92381) or isooctane (B107328) to a final concentration of approximately 10-100 µg/mL.

    • If the sample is in a complex matrix, a lipid extraction (e.g., Folch or Bligh-Dyer method) followed by purification using solid-phase extraction (SPE) may be necessary.

    • Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a fatty acid ester with an odd-numbered carbon chain not present in the sample) for accurate quantification.

  • GC-MS Instrument Setup (Example):

    • GC System: Agilent 7890B or equivalent.

    • MS System: Agilent 5977B or equivalent.

    • Column: Agilent HP-88 (60 m x 0.25 mm x 0.20 µm) or similar highly polar column.

    • Inlet: Split/splitless injector at 225°C in splitless mode.[4]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 4 minutes, ramp to 240°C at 3°C/minute, and hold for 15 minutes.

    • MS Transfer Line: 240°C.

    • MS Source: 230°C.

    • MS Quadrupole: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode (e.g., m/z 50-550) for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity.[6]

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST).

    • For quantitative analysis, construct a calibration curve using the response ratio of the analyte to the internal standard at several concentration levels.

Visualizations

GCMS_Troubleshooting_Workflow Troubleshooting Workflow for GC-MS Analysis of this compound start Start: GC-MS Analysis Issue issue Identify Primary Symptom start->issue no_peak No or Low Peak issue->no_peak No Signal bad_shape Poor Peak Shape (Tailing/Broadening) issue->bad_shape Bad Shape poor_res Poor Resolution issue->poor_res Co-elution check_ms Check MS System: - Is it tuned? - Filament on? - Transfer line temp OK? no_peak->check_ms check_liner Check Inlet Liner: - Is it deactivated? - Contaminated? bad_shape->check_liner optimize_oven Optimize Oven Program: - Decrease ramp rate? poor_res->optimize_oven check_inlet Check Inlet: - Septum leak? - Column installation? - Inlet temp too high (degradation)? check_ms->check_inlet MS OK check_sample Check Sample: - Correct concentration? - Degradation during storage? check_inlet->check_sample Inlet OK end Problem Resolved check_sample->end Sample OK check_column_front Maintain Column: - Trim front of column? - Column degradation? check_liner->check_column_front Liner OK check_flow Optimize Method: - Carrier gas flow rate correct? - Oven ramp too fast? check_column_front->check_flow Column OK check_flow->end Method OK check_column_type Evaluate Column: - Is it a highly polar column (e.g., HP-88)? - Is column length/ID appropriate? optimize_oven->check_column_type Program OK check_column_type->end Column OK

References

Technical Support Center: Optimizing Peak Resolution of Docosatrienoate (C22:3) Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic separation of docosatrienoate isomers. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during HPLC analysis of these challenging analytes.

Troubleshooting Guides

This section addresses common issues observed during the HPLC separation of docosatrienoate isomers, offering potential causes and systematic solutions.

Issue 1: Poor Peak Resolution or Co-elution of Isomers

Question: My chromatogram shows broad, overlapping peaks for docosatrienoate isomers. How can I improve the separation?

Answer: Poor resolution is a common challenge when separating structurally similar isomers. Several factors across your HPLC system can be optimized to enhance separation.

Potential Causes & Solutions:

Parameter Potential Cause Recommended Solution
Stationary Phase Inadequate selectivity of the column for positional or geometric isomers.- Reverse-Phase: Switch to a column with a different stationary phase chemistry (e.g., from C18 to a Phenyl or Cyano column) to introduce different separation mechanisms like π-π interactions. Consider columns with smaller particle sizes (e.g., sub-2 µm) to increase efficiency. - Argentation Chromatography: For enhanced separation based on the number and geometry of double bonds, utilize a silver-ion impregnated column (Ag+-HPLC). This technique leverages the reversible interaction between silver ions and the π-electrons of the double bonds.
Mobile Phase Suboptimal mobile phase composition leading to insufficient differential migration of isomers.- Adjust Solvent Strength: In reverse-phase HPLC, decrease the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase retention times and potentially improve separation. - Change Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter selectivity. - Utilize Additives: In argentation chromatography, the concentration of silver ions in the mobile phase can be optimized to fine-tune the separation of cis/trans isomers.
Temperature Column temperature may not be optimal for isomer separation.- Decrease Temperature: Lowering the column temperature can sometimes enhance resolution in reverse-phase HPLC, although it may increase analysis time and backpressure. - Increase Temperature: Conversely, for some applications, increasing the temperature can improve efficiency and peak shape.
Flow Rate A high flow rate can lead to band broadening and reduced resolution.- Decrease Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution.

Issue 2: Peak Tailing

Question: The peaks for my docosatrienoate isomers are asymmetrical with a noticeable "tail". What is causing this and how can I fix it?

Answer: Peak tailing can compromise resolution and accurate quantification. It is often caused by secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

Potential Causes & Solutions:

Parameter Potential Cause Recommended Solution
Column Active sites on the silica (B1680970) backbone (silanols) interacting with the carboxyl group of the fatty acids.- Use an End-capped Column: Employ a column where the residual silanol (B1196071) groups are capped. - Mobile Phase Modifier: Add a small amount of a competitive agent, like a weak acid (e.g., 0.1% formic acid or acetic acid), to the mobile phase to suppress the ionization of the fatty acid's carboxyl group and mask the silanol groups.
Mobile Phase Incorrect pH of the mobile phase causing analyte ionization.- Adjust pH: For free fatty acids, ensure the mobile phase pH is sufficiently low to keep the carboxyl group protonated.
Sample Overloading the column with too much sample.- Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to avoid overloading the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for separating docosatrienoate isomers?

A1: The choice of column depends on the specific isomers you are trying to separate.

  • Reverse-Phase (RP) C18 and C8 columns are widely used and separate fatty acids based on their hydrophobicity. Generally, for a given chain length, the retention time decreases with an increasing number of double bonds. The position of the double bonds can also influence retention, with isomers having double bonds closer to the carboxyl end sometimes eluting earlier.

  • Argentation (Silver-Ion) HPLC columns are highly effective for separating isomers based on the number, position, and configuration (cis/trans) of their double bonds.[1] Silver ions form reversible complexes with the π-electrons of the double bonds, and the strength of this interaction dictates the retention time.[1] This method is particularly powerful for resolving complex mixtures of unsaturated fatty acid isomers.[1][2][3]

Q2: How should I prepare my docosatrienoate sample for HPLC analysis?

A2: Proper sample preparation is crucial for obtaining good chromatographic results. A typical workflow includes:

  • Lipid Extraction: Extract total lipids from your sample matrix using a suitable method (e.g., Folch or Bligh-Dyer).

  • Saponification/Transesterification: To analyze the fatty acid composition of complex lipids (like triglycerides or phospholipids), you must first hydrolyze them (saponification) to release the free fatty acids or convert them to fatty acid methyl esters (FAMEs) through transesterification. FAMEs are often preferred for their volatility in GC analysis but are also commonly analyzed by HPLC.

  • Derivatization (Optional): Docosatrienoates lack a strong chromophore for UV detection. For sensitive detection, you can derivatize the carboxyl group with a UV-active or fluorescent tag.

  • Dissolution: Dissolve the final extract in a solvent compatible with your initial mobile phase to ensure good peak shape.

Q3: What detection method is most suitable for docosatrienoate isomers?

A3:

  • UV-Vis Detection: This is possible at low wavelengths (around 192-205 nm) for underivatized fatty acids, but sensitivity can be low and many mobile phase solvents absorb in this region.[3][4] If the fatty acids are derivatized with a chromophore, detection at higher, more specific wavelengths is possible.

  • Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector for non-volatile analytes and is well-suited for underivatized fatty acids.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a powerful technique that provides both separation and structural information, aiding in the confident identification of isomers.[5]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC for General Separation

This protocol provides a general starting point for the separation of docosatrienoate isomers as free fatty acids or their methyl esters.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Water with 0.1% Formic Acid

  • Gradient Program:

    • Start with 70% A / 30% B

    • Linearly increase to 100% A over 40 minutes

    • Hold at 100% A for 10 minutes

    • Return to initial conditions and equilibrate for 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV at 195 nm or ELSD/MS.

  • Injection Volume: 10 µL

Protocol 2: Argentation HPLC for Isomer-Specific Separation

This method is highly effective for separating isomers based on unsaturation.

  • Column: Silver-ion impregnated column (e.g., ChromSpher 5 Lipids, 250 mm x 4.6 mm).

  • Mobile Phase: A gradient of a weak polar solvent (e.g., dichloromethane) into a non-polar solvent (e.g., hexane), with a small, constant amount of a more polar solvent like acetonitrile to modulate selectivity. A precise gradient will need to be optimized for the specific isomers of interest.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detector: ELSD or MS. UV detection is challenging due to the absorbance of the mobile phase solvents.

Quantitative Data Summary

The following table provides representative data on how HPLC parameters can affect the resolution of fatty acid isomers, based on principles from the literature. Absolute retention times will vary based on the specific system and isomers.

Method Column Mobile Phase Conditions Effect on Isomer Separation Expected Resolution (Rs)
Reverse-Phase C18High aqueous content (e.g., 70% Acetonitrile)Increased retention, potential for better separation of isomers with different double bond positions.1.0 - 1.5
Reverse-Phase Phenyl-HexylAcetonitrile/Water gradientEnhanced selectivity for isomers due to π-π interactions.1.2 - 1.8
Argentation Silver-IonHexane/Acetonitrile gradientExcellent separation of cis/trans and positional isomers.> 2.0

Visualizations

Troubleshooting_Peak_Resolution Start Poor Peak Resolution CheckColumn Is the column appropriate? Start->CheckColumn CheckMobilePhase Is the mobile phase optimized? CheckColumn->CheckMobilePhase No ChangeColumn Consider Argentation HPLC or different RP phase (Phenyl) CheckColumn->ChangeColumn Yes CheckConditions Are flow rate & temperature optimal? CheckMobilePhase->CheckConditions No AdjustSolvent Decrease organic solvent % or change modifier (ACN vs MeOH) CheckMobilePhase->AdjustSolvent Yes OptimizeConditions Decrease flow rate Adjust temperature CheckConditions->OptimizeConditions Yes GoodResolution Resolution Improved CheckConditions->GoodResolution No ChangeColumn->GoodResolution AdjustSolvent->GoodResolution OptimizeConditions->GoodResolution Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Hydrolysis Hydrolysis/Transesterification Extraction->Hydrolysis Derivatization Derivatization (Optional) Hydrolysis->Derivatization Injection HPLC Injection Derivatization->Injection Separation Chromatographic Separation (RP or Argentation) Injection->Separation Detection Detection (UV/ELSD/MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Quantification DataAcquisition->PeakIntegration IsomerID Isomer Identification PeakIntegration->IsomerID Fatty_Acid_Signaling cluster_downstream Downstream Effects Extracellular Extracellular Signal (e.g., Hormone, Growth Factor) Receptor Membrane Receptor Extracellular->Receptor PLA2 Phospholipase A2 (PLA2) Activation Receptor->PLA2 DTA Docosatrienoic Acid (DTA) Release PLA2->DTA Membrane Membrane Phospholipids Membrane->PLA2 Metabolism Metabolism to Bioactive Mediators (e.g., Eicosanoid-like molecules) DTA->Metabolism GeneExpression Modulation of Gene Expression DTA->GeneExpression SignalingModulation Modulation of Intracellular Signaling Cascades DTA->SignalingModulation CellularResponse Cellular Response (e.g., Inflammation, Proliferation) Metabolism->CellularResponse GeneExpression->CellularResponse SignalingModulation->CellularResponse

References

"preventing oxidation of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate during analysis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the oxidation of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate during analysis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to oxidation?

A: this compound is a polyunsaturated fatty acid (PUFA) ethyl ester. Its three double bonds in the carbon chain are susceptible to attack by oxygen, a process known as oxidation. This can be initiated or accelerated by factors such as exposure to air, light, high temperatures, and the presence of metal ions. Oxidation can alter the chemical structure of the molecule, leading to inaccurate analytical results.

Q2: What are the common signs of oxidation in my sample?

A: Oxidation can manifest in your analysis in several ways:

  • Appearance of unexpected peaks: Oxidation products will have different retention times in chromatographic analysis compared to the parent compound.

  • Reduced peak area of the target analyte: As the parent compound oxidizes, its concentration decreases, leading to a smaller peak in your chromatogram.

  • Changes in physical properties: In concentrated samples, you might observe increased viscosity or a change in color.

  • Baseline disturbances in chromatograms: The presence of various oxidation products can lead to a noisy or rising baseline.

Q3: Which antioxidant is best for preserving my samples?

Q4: How should I store my this compound samples and standards?

A: Proper storage is critical to prevent oxidation. Follow these guidelines:

  • Temperature: Store samples at -20°C or, for long-term storage, at -80°C.

  • Atmosphere: Displace oxygen by blanketing the sample with an inert gas like argon or nitrogen before sealing the container.

  • Light: Use amber glass vials or store clear vials in the dark to protect from light.

  • Solvent: If in solution, use a deoxygenated, high-purity solvent.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, particularly focusing on Gas Chromatography (GC) based methods.

Problem Potential Cause(s) Recommended Solution(s)
Reduced Peak Area for Target Analyte Oxidation of the sample: The compound has degraded due to exposure to oxygen, light, or heat.1. Prepare fresh samples and standards, minimizing exposure to air and light.2. Add an antioxidant (e.g., BHT or BHA) to the sample and solvent.3. Ensure storage conditions are optimal (-20°C or -80°C, under inert gas).
Active sites in the GC system: The analyte may be adsorbing or degrading on active sites in the injector liner or column.1. Use a deactivated injector liner.2. Trim the first few centimeters of the GC column.3. Consider using a more inert column.
Appearance of Ghost Peaks Contamination: Carryover from previous injections or contamination of the syringe, solvent, or carrier gas.1. Run a solvent blank to confirm the source of contamination.[4]2. Clean the syringe and injector port.[5]3. Use fresh, high-purity solvent and ensure carrier gas is filtered.[4]
Septum Bleed: Degradation of the injector septum at high temperatures.1. Use a high-quality, low-bleed septum appropriate for the injector temperature.[5]
Peak Tailing Poor Column Installation: Incorrect column insertion depth or a bad column cut can cause peak tailing for all compounds.[6]1. Ensure the column is cut cleanly at a 90-degree angle.[6]2. Install the column at the manufacturer's recommended depth in the injector and detector.[6]
Active Sites: Polar analytes can interact with active sites in the liner or column, causing tailing.1. Use a fresh, deactivated liner.[7]2. Trim the front end of the column.[7]
Peak Fronting Column Overload: Injecting too much sample can saturate the stationary phase.1. Dilute the sample.2. Increase the split ratio.
Solvent Mismatch: Incompatibility between the sample solvent and the stationary phase polarity.1. Change the sample solvent to one that is more compatible with the stationary phase.

Data Presentation

Table 1: Antioxidant Effectiveness in Soybean Oil Ethyl Esters

Disclaimer: The following data is based on studies of soybean oil ethyl esters and is provided as a general guide. Optimal concentrations for this compound may vary and should be determined empirically.

AntioxidantConcentration (ppm)Stabilization Factor (F)
BHA 15008.18
BHT 800035.59
TBHQ 800052.53

Source: Adapted from studies on soybean oil ethyl esters.[1][2] The stabilization factor (F) is a measure of the increase in oxidation stability.

Experimental Protocols

Protocol 1: Sample Preparation to Minimize Oxidation

  • Solvent Preparation: Use high-purity solvents (e.g., hexane (B92381) or ethyl acetate (B1210297) for GC analysis). Deoxygenate the solvent by sparging with a gentle stream of nitrogen or argon for 15-20 minutes.

  • Antioxidant Addition: Prepare a stock solution of an antioxidant like BHT or BHA in the chosen solvent (e.g., 1 mg/mL). Add the antioxidant stock solution to your sample to achieve a final concentration of 50-200 ppm. Note: The optimal concentration should be validated for your specific application.

  • Sample Handling: Perform all sample dilutions and transfers in a controlled environment with minimal exposure to light and air. Use amber glass vials to protect from light.

  • Inert Atmosphere: After preparing the sample, flush the headspace of the vial with nitrogen or argon before capping tightly.

  • Storage: Immediately store the prepared samples at -20°C or -80°C until analysis.

Protocol 2: Recommended GC-FID Analysis

This is a general starting protocol and may require optimization for your specific instrument and application.

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as one with a biscyanopropyl polysiloxane stationary phase, is recommended for the separation of fatty acid esters. (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: High-purity helium or hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector:

    • Mode: Split injection (e.g., 50:1 split ratio to avoid overload).

    • Temperature: 250°C.

    • Liner: Use a deactivated glass liner.

  • Oven Temperature Program:

    • Initial Temperature: 150°C, hold for 1 minute.

    • Ramp: Increase to 240°C at a rate of 4°C/minute.

    • Final Hold: Hold at 240°C for 5 minutes.

  • Detector:

    • Temperature: 260°C.

    • Gas Flows: Optimize hydrogen and air/makeup gas flows as per instrument manufacturer's recommendations.

  • Injection Volume: 1 µL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis start Sample/Standard solvent Deoxygenated Solvent start->solvent antioxidant Add Antioxidant (e.g., BHT) solvent->antioxidant inert Flush with N2/Ar antioxidant->inert storage Store at -80°C inert->storage injection Inject into GC storage->injection Analyze Promptly separation Column Separation injection->separation detection FID Detection separation->detection data Data Acquisition & Analysis detection->data

Caption: Workflow for preventing oxidation during sample preparation and analysis.

troubleshooting_logic node_action node_action node_cause node_cause start Unexpected Analytical Result? q1 Are ALL peaks tailing? start->q1 q2 Reduced target peak area? start->q2 q3 Ghost peaks present? start->q3 node_cause_install Physical Issue (e.g., bad column cut/installation) q1->node_cause_install Yes node_cause_active_sites Chemical Issue (Active Sites) q1->node_cause_active_sites No node_cause_oxidation Sample Oxidation q2->node_cause_oxidation Yes node_cause_gc_activity GC System Activity q2->node_cause_gc_activity No node_cause_contamination System Contamination q3->node_cause_contamination Yes node_action_reinstall Re-cut and reinstall column node_cause_install->node_action_reinstall Solution node_action_deactivate Use deactivated liner/trim column node_cause_active_sites->node_action_deactivate Solution node_action_prep Improve sample prep/handling node_cause_oxidation->node_action_prep Solution node_cause_gc_activity->node_action_deactivate Solution node_action_clean Clean system/run blanks node_cause_contamination->node_action_clean Solution

Caption: A logical flow for troubleshooting common analytical issues.

References

Technical Support Center: In-Source Fragmentation of Fatty Acid Ethyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Fatty Acid Ethyl Esters (FAEEs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during mass spectrometry experiments, with a focus on in-source fragmentation.

Troubleshooting Guides and FAQs

This section provides answers to specific problems you may encounter during the in-source fragmentation of FAEEs.

Frequently Asked Questions

Q1: I am not seeing the molecular ion of my FAEE, but I do see a prominent fragment at m/z 88. What is happening?

A1: The fragment at m/z 88 is a characteristic ion for fatty acid ethyl esters resulting from a process called the McLafferty rearrangement. Its presence without the molecular ion is a strong indication of in-source fragmentation, where the FAEE molecule breaks apart within the ion source of the mass spectrometer before it can be detected as a whole molecule. This is a common occurrence for esters.

Q2: What are the main causes of in-source fragmentation of FAEEs?

A2: In-source fragmentation (ISF) is primarily caused by excessive energy being transferred to the analyte molecules in the ion source. Key factors include:

  • High Source Temperature: Elevated temperatures can provide enough thermal energy to cause fragmentation.

  • High Cone/Nozzle/Fragmentor Voltage: These voltages accelerate ions, and if set too high, the increased kinetic energy from collisions with gas molecules can lead to fragmentation.[1]

  • Sub-optimal Nebulizer Gas Flow: Incorrect nebulizer settings can affect the desolvation process and contribute to excessive ion energy.

Q3: How can I reduce or control in-source fragmentation?

A3: To minimize in-source fragmentation and enhance the detection of the molecular ion, you should aim for "softer" ionization conditions.[2] This can be achieved by:

  • Optimizing Source Parameters: Systematically lower the cone, nozzle, or fragmentor voltage.[2]

  • Reducing Temperatures: Lower the ion source and desolvation gas temperatures. Be mindful that temperatures that are too low can lead to inefficient desolvation.[3]

  • Adjusting Gas Flows: Optimize the nebulizer and drying gas flow rates.

  • Modifying Mobile Phase: In some cases, changing the mobile phase composition, such as using methanol (B129727) instead of acetonitrile (B52724) or adjusting the additive, can influence ionization efficiency and reduce fragmentation.[4]

Q4: Can I still quantify my FAEEs if I only see the fragment ion?

A4: Yes, it is possible to perform quantification using a characteristic fragment ion, especially in Multiple Reaction Monitoring (MRM) mode on a tandem mass spectrometer. This approach is common in targeted analyses.[5] However, for confirmation and structural elucidation, observing the precursor molecular ion is highly desirable.

Q5: My sample matrix is complex. Could this be affecting fragmentation?

A5: Yes, a complex sample matrix can lead to ion suppression or enhancement effects, which can indirectly impact the observed fragmentation. Matrix components can alter the ionization efficiency and the energy transfer within the ion source. Proper sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is crucial to minimize matrix effects.[6]

Visualizing the Problem: The In-Source Fragmentation Process

The following diagram illustrates the process of in-source fragmentation of a fatty acid ethyl ester.

cluster_source Mass Spectrometer Ion Source cluster_analyzer Mass Analyzer FAEE Fatty Acid Ethyl Ester (FAEE) Molecular Ion Fragment Fragment Ion (e.g., m/z 88) FAEE->Fragment Fragmentation Neutral Neutral Loss FAEE->Neutral Detector Detector Fragment->Detector Detection

Caption: In-source fragmentation of FAEEs.

Quantitative Data Summary

Optimizing instrument parameters is key to controlling in-source fragmentation. The following tables provide starting points for method development based on published literature for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Recommended GC-MS Parameters for FAEE Analysis
ParameterSettingReference
Injector Temperature 250 - 300°C[3]
Injection Mode Splitless[3]
Carrier Gas Helium[7]
Flow Rate 1 mL/min (constant flow)[7]
Oven Program Initial: 60°C (1 min hold) -> 7°C/min to 180°C -> 3°C/min to 200°C (1 min hold) -> 10°C/min to 230°C (10 min hold)[7]
Ion Source Temperature 165 - 220°C[7][8]
Ionization Energy 70 eV[7]
Mass Range m/z 50 - 450[7]
Table 2: Recommended LC-MS/MS Parameters for FAEE Analysis
ParameterSettingReference
Column Poroshell 120 EC-C8 (2.1x150 mm, 2.7 µm)[9]
Mobile Phase A 0.1% Formic Acid in Water[9]
Mobile Phase B 0.1% Formic Acid in Methanol[9]
Flow Rate 0.3 mL/min[9]
Gradient Start at 82% B, increase to 90% B over 6 min, increase to 100% B over 1 min, hold for 4 min, return to 82% B[9]
Ionization Mode Electrospray Ionization (ESI), Positive[10]
Autosampler Temp. 4°C[9]

Experimental Protocols

Below are detailed methodologies for sample preparation and analysis of FAEEs.

Protocol 1: Liquid-Liquid Extraction (LLE) of FAEEs from Whole Blood for GC-MS Analysis

This protocol is adapted from a method for the analysis of FAEEs in human whole blood.[6]

Materials:

  • Whole blood sample

  • Ethyl heptadecanoate (internal standard)

  • Hexane (B92381)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 200 µL of human whole blood, add the internal standard (ethyl heptadecanoate).

  • Perform a liquid-liquid extraction by adding an appropriate volume of hexane.

  • Vortex the mixture vigorously to ensure thorough mixing.

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully collect the upper hexane layer.

  • The hexane layer can be injected directly into the GC-MS for analysis.

Protocol 2: Solid-Phase Extraction (SPE) of FAEEs from Meconium for LC-MS/MS Analysis

This protocol is based on a method for the simultaneous extraction of FAEEs from meconium.[9]

Materials:

  • Meconium sample

  • Supernatant from initial sample processing

  • Supported Liquid Extraction (SLE+) columns

  • Ethyl acetate

  • Nitrogen evaporator

  • Reconstitution solution (75:25 Mobile Phase B:A)

  • Centrifuge

Procedure:

  • Transfer 900 µL of the sample supernatant to an SLE+ column.

  • Allow the sample to equilibrate for 5 minutes at ambient pressure.

  • Elute the FAEEs with 5 mL of ethyl acetate.

  • Apply gentle positive pressure to achieve a final eluent volume of 4 mL.

  • Dry the collected eluent under a stream of nitrogen at 40°C.

  • Reconstitute the dried sample in 200 µL of the reconstitution solution.

  • Centrifuge the reconstituted sample for 5 minutes at 4,000 x g at 4°C.

  • Transfer the supernatant to a 96-well plate for injection into the LC-MS/MS system.

Visualizations

Troubleshooting Workflow for In-Source Fragmentation

This diagram outlines a logical workflow for troubleshooting excessive in-source fragmentation of FAEEs.

Start High In-Source Fragmentation Observed Check_Voltage Reduce Cone/Fragmentor Voltage Start->Check_Voltage Check_Temp Lower Source/Desolvation Temperature Check_Voltage->Check_Temp No Improvement Resolved Fragmentation Reduced, Molecular Ion Observed Check_Voltage->Resolved Improved Check_Gas Optimize Nebulizer/Drying Gas Flow Check_Temp->Check_Gas No Improvement Check_Temp->Resolved Improved Check_Mobile_Phase Consider Mobile Phase Modification Check_Gas->Check_Mobile_Phase No Improvement Check_Gas->Resolved Improved Check_Mobile_Phase->Resolved Improved Not_Resolved Problem Persists Check_Mobile_Phase->Not_Resolved No Improvement

Caption: Troubleshooting workflow for FAEEs.

McLafferty Rearrangement of a Fatty Acid Ethyl Ester

The following diagram illustrates the McLafferty rearrangement, a characteristic fragmentation pathway for FAEEs.

FAEE FAEE Molecular Ion R-CH2-CH2-CH2-C(=O)-O-CH2-CH3 Transition γ-Hydrogen Transfer FAEE->Transition Products Products Neutral Alkene R-CH=CH2 Charged Fragment CH2=C(OH)-O-CH2-CH3 (m/z 88) Transition->Products

References

Technical Support Center: Optimization of Ionization for Ethyl 13(Z),16(Z),19(Z)-docosatrienoate in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing ionization and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common ionization techniques for analyzing this compound?

A1: The most common ionization techniques for analyzing fatty acid ethyl esters (FAEEs) like this compound are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI) typically coupled with Gas Chromatography (GC-MS).

Q2: Which ionization technique is best for my application?

A2: The choice of ionization technique depends on your sample matrix and analytical goals.

  • ESI is suitable for polar and thermolabile compounds and is often used with Liquid Chromatography (LC-MS). It is a "soft" ionization technique that typically produces protonated molecules or adducts.

  • APCI is better for less polar and more volatile compounds and is also used with LC-MS. It is generally less susceptible to ion suppression than ESI.[1]

  • EI is a "hard" ionization technique used with GC-MS that produces characteristic fragmentation patterns, which can be used for structural elucidation and library matching.

Q3: What are the expected ions for this compound in ESI and APCI?

A3: In positive ion mode ESI, you can expect to see protonated molecules [M+H]+, as well as adducts with sodium [M+Na]+, potassium [M+K]+, and ammonium (B1175870) [M+NH4]+ if these species are present in your mobile phase or sample.[2][3] APCI will primarily yield the protonated molecule [M+H]+.[4]

Q4: Can I analyze this compound without derivatization?

A4: Yes, both LC-ESI-MS and LC-APCI-MS can be used to analyze this compound without derivatization. For GC-MS analysis, the compound is already an ethyl ester, so no further derivatization of the carboxyl group is necessary.

Troubleshooting Guides

Issue 1: Low or No Signal Intensity

Q: I am not seeing any signal for my analyte, or the signal is very weak. What should I do?

A: Low or no signal can be caused by several factors. Follow this troubleshooting workflow:

References

"addressing matrix effects in the quantification of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate. The information provided is based on established methodologies for analogous long-chain polyunsaturated fatty acid ethyl esters (FAEEs) due to the limited availability of specific data for this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS quantification of long-chain FAEEs, which are likely applicable to this compound.

Issue 1: Poor Peak Shape or Low Signal Intensity

Possible Cause Troubleshooting Steps
Suboptimal Chromatographic Conditions - Optimize Mobile Phase: Experiment with different solvent compositions (e.g., methanol (B129727), acetonitrile, water) and additives (e.g., ammonium (B1175870) acetate, formic acid) to improve peak shape and retention. For long-chain FAEEs, a gradient elution is typically required. - Column Selection: Ensure the use of a suitable C18 or other appropriate reversed-phase column with appropriate particle size and dimensions for high-resolution separation.
Ion Suppression/Enhancement (Matrix Effects) - Perform a Matrix Effect Assessment: (See FAQ 2 for a detailed protocol). - Sample Dilution: A simple first step is to dilute the sample extract to reduce the concentration of interfering matrix components.[1] - Improve Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) to remove phospholipids (B1166683) and other interfering substances.[2][3] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for matrix effects.[1][4][5]
Analyte Degradation - Sample Handling: Minimize freeze-thaw cycles and store samples at -80°C.[6] Some FAEEs can be unstable at room temperature.[6] - In-source Fragmentation: Optimize mass spectrometer source parameters (e.g., temperature, gas flows) to minimize unwanted fragmentation.

Issue 2: High Variability in Quantitative Results

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation - Standardize Protocol: Ensure all sample preparation steps, including extraction, evaporation, and reconstitution, are performed consistently across all samples, calibrators, and quality controls. - Automate where possible: Utilize automated liquid handlers to minimize human error.
Uncompensated Matrix Effects - Implement a Suitable Internal Standard: If not already in use, incorporate a SIL-IS. If a SIL-IS for this compound is unavailable, a close structural analog with a stable isotope label should be used, though this may not fully compensate for all matrix effects.[1][5]
Carryover - Optimize Wash Solvents: Use a strong wash solvent in the autosampler to effectively clean the injection needle and port between injections. - Inject Blanks: Run blank injections after high-concentration samples to confirm the absence of carryover.

Frequently Asked Questions (FAQs)

FAQ 1: What are matrix effects and how do they impact the quantification of this compound?

Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis. In biological matrices like plasma or tissue, common interfering components for lipid analysis include phospholipids, salts, and proteins.

FAQ 2: How can I quantitatively assess matrix effects in my assay?

A common method is the post-extraction spike analysis. This involves comparing the peak area of the analyte in a neat solution to its peak area when spiked into an extracted blank matrix.

Protocol for Assessing Matrix Effect:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the this compound standard into the final reconstitution solvent at a known concentration (e.g., low and high QC levels).

    • Set B (Pre-extraction Spike): Spike the analyte into a blank biological matrix at the same concentration as Set A and process it through the entire sample preparation procedure.

    • Set C (Post-extraction Spike): Process a blank biological matrix through the sample preparation procedure. Spike the analyte into the final, reconstituted extract at the same concentration as Set A.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Effect (ME) and Recovery (RE) as follows:

    • ME (%) = (Peak Area of Set C / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set B / Peak Area of Set C) * 100

A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).

FAQ 3: What is the best sample preparation technique to minimize matrix effects for this compound?

Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used for lipid analysis. While LLE is simpler, SPE, particularly with modern sorbents, often provides cleaner extracts and better reduction of matrix effects.[2][7][8] The choice depends on the complexity of the matrix and the required sensitivity.

FAQ 4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification?

Yes, using a SIL-IS is highly recommended and is considered the gold standard for compensating for matrix effects and variability during sample preparation and analysis.[4] An ideal SIL-IS has the same chemical properties as the analyte and will be affected by matrix interferences in the same way, thus providing the most accurate correction. If a specific SIL-IS for this compound is not available, a deuterated analog of a structurally similar long-chain FAEE can be a suitable alternative.[1]

Quantitative Data Summary

The following tables summarize typical performance data for different sample preparation techniques used in the analysis of long-chain FAEEs in biological matrices. This data can serve as a benchmark when developing a method for this compound.

Table 1: Comparison of Extraction Techniques for FAEEs in Plasma

Technique Typical Recovery (%) Typical Matrix Effect (%) Key Advantages Key Disadvantages
Liquid-Liquid Extraction (LLE) 60-85%[7]50-120%Simple, low cost.Less selective, may co-extract more interferences.[7]
Solid-Phase Extraction (SPE) 85-110%[7]85-115%[3][8]High selectivity, cleaner extracts, better reduction of matrix effects.[2][3][7]More complex, higher cost.

Note: Data is generalized from studies on various long-chain FAEEs and may not be directly representative of this compound.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This is a general protocol and should be optimized for your specific application.

  • Sample Preparation: To 100 µL of plasma, add the internal standard solution.

  • Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a clean tube. Add 1 mL of n-hexane, vortex for 1 minute, and centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane (B92381) layer to a new tube.

  • Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol uses a reverse-phase SPE cartridge and should be adapted based on the specific sorbent and analyte properties.

  • Sample Pre-treatment: To 100 µL of plasma, add the internal standard and 300 µL of cold acetonitrile. Vortex and centrifuge as in the LLE protocol.

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as in the LLE protocol.

Visualizations

Addressing_Matrix_Effects Workflow for Addressing Matrix Effects in this compound Quantification A Perform initial LC-MS/MS analysis of samples B Observe poor peak shape, low intensity, or high variability? A->B C Assess Matrix Effects (Post-Extraction Spike) B->C Yes J No Significant Matrix Effect B->J No D Significant Matrix Effect Detected? C->D E Implement/Optimize Stable Isotope-Labeled Internal Standard D->E Yes D->J No F Improve Sample Preparation (e.g., switch from LLE to SPE) E->F G Optimize Chromatography (Gradient, Column) F->G H Dilute Sample Extract G->H I Re-validate Method H->I K Accurate and Precise Quantification I->K L Investigate other causes (e.g., instrument issues, analyte stability) J->L L->A

Caption: A logical workflow for identifying and mitigating matrix effects during the quantification of this compound.

References

Technical Support Center: Stability of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in cell culture?

This compound is a polyunsaturated fatty acid (PUFA) ethyl ester. Its structure, containing multiple double bonds, makes it highly susceptible to degradation in aqueous environments like cell culture media. The primary degradation pathways are oxidation and hydrolysis, which can lead to a loss of the compound's biological activity and the formation of potentially cytotoxic byproducts.[1][2]

Q2: What are the main signs of this compound degradation in my cell culture experiments?

Signs of degradation can include:

  • Precipitation or cloudiness in the media: This can occur due to the poor solubility of the ester in aqueous solutions, which is exacerbated by degradation.[2]

  • Inconsistent experimental results: Degradation leads to a decrease in the effective concentration of the active compound, resulting in poor reproducibility.

  • Increased cytotoxicity: The formation of reactive aldehydes and other byproducts from oxidation can be toxic to cells.[3]

  • Changes in media color: Although less common, significant oxidation can sometimes lead to a yellowish tint in the media.

Q3: How can I improve the solubility of this compound in my cell culture medium?

The most effective method to improve solubility and stability is to complex the fatty acid ester with fatty acid-free Bovine Serum Albumin (BSA).[2] BSA acts as a carrier protein, preventing the ester from precipitating and protecting it from degradation. It is crucial to use fatty acid-free BSA to ensure consistent and effective binding.

Q4: What is the optimal ratio of BSA to this compound?

A molar ratio of 2:1 to 5:1 (fatty acid ester to BSA) is generally considered optimal for most cell culture applications.[4][5] Higher ratios can lead to an excess of unbound ester, while lower ratios may not provide sufficient carrying capacity. The optimal ratio may need to be determined empirically for your specific cell line and experimental conditions.

Q5: What are the recommended storage conditions for a stock solution of this compound?

Stock solutions should be prepared in an organic solvent like ethanol (B145695) or DMSO, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C under an inert gas (e.g., argon or nitrogen) to prevent oxidation.[6] For short-term storage (up to one month), -20°C is acceptable.[6] Always protect the stock solution from light.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in Cell Culture Medium

This is a common problem when working with hydrophobic compounds like fatty acid esters in aqueous media.

Troubleshooting Workflow for Solubility Issues

G A Precipitation Observed B Was the ester complexed with fatty acid-free BSA? A->B C Prepare a fresh solution using the BSA complexation protocol. B->C No D Check the FA:BSA molar ratio. Is it within the 2:1 to 5:1 range? B->D Yes J Problem Resolved C->J E Optimize the FA:BSA ratio. Start with a 3:1 ratio and test others. D->E No F Was the final solvent concentration (e.g., ethanol) kept below 0.5%? D->F Yes E->J G Reduce the final solvent concentration by preparing a more concentrated stock. F->G No H Is the final concentration of the ester too high? F->H Yes G->J I Perform a dose-response experiment to determine the solubility limit. H->I Yes I->J

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: Inconsistent Experimental Results or Suspected Degradation

Inconsistent results are often a sign that the concentration of your active compound is changing over the course of the experiment due to degradation.

Decision Tree for Investigating Instability

G A Inconsistent Results B Assess Stability of the Ester in Media A->B C Incubate ester in media at 37°C for various time points (0, 2, 4, 8, 24h). B->C D Quantify remaining ester at each time point using GC-MS or HPLC. C->D E Significant degradation observed? (>10% loss) D->E F Incorporate antioxidants into the media. (e.g., Vitamin E, TBHQ) E->F Yes I Prepare fresh working solutions immediately before each experiment. E->I No, but still inconsistent G Is the medium serum-free? F->G H Serum can contain esterases. Consider heat-inactivating the serum or using a serum-free formulation if possible. G->H No G->I Yes J Problem Mitigated H->J I->J

Caption: Decision tree for investigating compound instability.

Data Presentation

Table 1: Factors Influencing the Stability of this compound in Cell Culture Media

ParameterImpact on StabilityRecommendation
Temperature Higher temperatures accelerate both oxidation and hydrolysis.Store stock solutions at -80°C. Prepare working solutions fresh and use immediately. Minimize time at 37°C before addition to cells.
Oxygen Oxygen is a key reactant in the oxidation of PUFAs.Prepare media and stock solutions under an inert atmosphere (e.g., nitrogen or argon). Use sealed containers for storage.
Light UV light can catalyze the formation of free radicals, initiating oxidation.Protect stock and working solutions from light by using amber vials or wrapping containers in foil.
pH Both acidic and basic conditions can catalyze the hydrolysis of the ethyl ester.[7]Maintain a stable physiological pH (7.2-7.4) in the cell culture medium.
Media Components Transition metals (e.g., iron, copper) in some media formulations can catalyze oxidation. Serum contains esterases that can hydrolyze the ethyl ester.[8]Use high-purity media. If using serum, consider heat-inactivation or test for esterase activity.
Antioxidants Can significantly reduce the rate of oxidation.Consider adding antioxidants like Vitamin E (α-tocopherol) or tert-Butylhydroquinone (TBHQ) to the culture medium.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a 5 mM stock solution of the fatty acid ester complexed with BSA at a 5:1 molar ratio.

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol (200 proof, anhydrous)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile 0.22 µm filter

Procedure:

  • Prepare a 100 mM stock solution of the fatty acid ester: Dissolve the required amount of this compound in anhydrous ethanol.

  • Prepare a 1 mM BSA solution: Dissolve fatty acid-free BSA in sterile PBS. Gently warm to 37°C to aid dissolution. Do not heat above 40°C.

  • Complexation: a. In a sterile container, add the desired volume of the 1 mM BSA solution. b. While gently vortexing the BSA solution, slowly add the appropriate volume of the 100 mM fatty acid ester stock solution to achieve a final 5:1 molar ratio. c. Continue to vortex gently for 1 hour at room temperature to ensure complete complexation.

  • Sterilization and Storage: a. Sterilize the final solution by passing it through a 0.22 µm filter. b. Aliquot into single-use, sterile tubes and store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium by GC-MS

This protocol provides a method to determine the degradation rate of the fatty acid ester in your specific cell culture medium.

Materials:

  • Complete cell culture medium (with and without serum, as required)

  • This compound-BSA complex (prepared as in Protocol 1)

  • Internal Standard (e.g., Ethyl heptadecanoate)

  • Hexane (B92381) (GC grade)

  • Acetone (B3395972) (GC grade)

  • Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE) cartridges (aminopropyl silica)

  • GC-MS system

Procedure:

  • Sample Preparation: a. Prepare your complete cell culture medium. b. Spike the medium with the this compound-BSA complex to your final working concentration. c. Aliquot the spiked medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). d. Incubate the tubes at 37°C in a cell culture incubator.

  • Extraction at Each Time Point: a. At each designated time point, remove one tube and immediately place it on ice. b. Add a known amount of the internal standard to 1 mL of the medium. c. Add 2 mL of acetone to precipitate proteins. Vortex for 1 minute. d. Add 5 mL of hexane and vortex for 2 minutes for liquid-liquid extraction. e. Centrifuge at 3000 x g for 5 minutes. f. Transfer the upper hexane layer to a clean tube. g. Dry the hexane extract over anhydrous sodium sulfate.

  • SPE Cleanup: a. Condition an aminopropyl silica (B1680970) SPE cartridge with 5 mL of hexane. b. Load the dried hexane extract onto the cartridge. c. Elute the ethyl ester with 5 mL of hexane. d. Evaporate the eluate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in a known volume of hexane for GC-MS analysis.

  • GC-MS Analysis: a. Inject the sample onto a suitable capillary column (e.g., DB-5MS). b. Use a temperature program that allows for the separation of the analyte from potential degradation products. c. Monitor for the characteristic ions of this compound and the internal standard.

  • Data Analysis: a. Calculate the peak area ratio of the analyte to the internal standard at each time point. b. Plot the percentage of remaining this compound against time to determine its stability profile and half-life in your specific medium.

Mandatory Visualizations

Degradation Pathways of this compound

G cluster_main This compound cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway A This compound B Lipid Peroxyl Radicals A->B O2, Light, Metal Ions E 13(Z),16(Z),19(Z)-Docosatrienoic Acid + Ethanol A->E H2O, Esterases C Lipid Hydroperoxides B->C + LH D Reactive Aldehydes (e.g., HHE) C->D Decomposition

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Stability Assessment

G A Prepare FA-BSA Complex B Spike into Cell Culture Medium A->B C Incubate at 37°C B->C D Sample at Time Points (0, 2, 4, 8, 24, 48h) C->D E Extract with Organic Solvent D->E F Analyze by GC-MS or HPLC E->F G Calculate % Remaining vs. Time F->G

Caption: Workflow for assessing the stability of the fatty acid ester.

References

Technical Support Center: Polyunsaturated Fatty Acid Ethyl Ester (PUFA-EE) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize sample loss during the extraction of polyunsaturated fatty acid (PUFA) ethyl esters.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification process, leading to sample loss or compromised sample integrity.

Question 1: Why is my overall PUFA-EE yield significantly lower than expected?

Answer: Low yield can result from a combination of factors ranging from the initial extraction efficiency to losses during purification.

  • Inefficient Initial Lipid Extraction: The choice of extraction method significantly impacts the total lipid yield, which in turn affects the final PUFA-EE recovery. Different methods have varying efficiencies for different sample matrices.[1][2] For example, in one study on Pangus fish oil, microwave-assisted extraction (MAE) yielded the highest oil content (21.8%), while Soxhlet extraction (SE) yielded less (13.5%).[1]

  • Incomplete Ethanolysis/Transesterification: The conversion of triglycerides or free fatty acids to ethyl esters may be incomplete. This can be due to:

    • Suboptimal Catalyst: Inadequate amount or activity of the catalyst (e.g., sodium ethoxide, lipase) can lead to poor conversion rates.[3][4]

    • Reaction Conditions: Incorrect temperature, reaction time, or ethanol-to-oil ratio can hinder the reaction. Enzymatic reactions are particularly sensitive to pH and temperature.[5][6]

  • Physical Loss During Processing:

    • Solvent Evaporation: PUFA-EEs can be volatile and may be lost if evaporation is performed at excessively high temperatures.[1][7] Evaporation at lower temperatures (e.g., 30°C) has been shown to improve recovery.[7] Using a vacuum can also help lower the distillation temperature and prevent degradation.[3]

    • Phase Separation & Transfers: Sample can be lost during aqueous washing steps, phase separations, or when transferring between vessels. Emulsion formation can also trap valuable material.[4]

  • Degradation: PUFAs are highly susceptible to oxidation due to their multiple double bonds, which can lead to significant sample loss.[4][6]

Question 2: How can I tell if my PUFA sample has degraded, and what causes it?

Answer: Sample degradation is a primary cause of PUFA loss. It is primarily caused by oxidation and hydrolysis.

  • Signs of Degradation:

    • Oxidation: Increased peroxide value (PV), p-anisidine (B42471) value (AV), and thiobarbituric acid reactive substances (TBARS) are common indicators. A lower peroxide value generally indicates better quality oil.[1]

    • Hydrolysis: An increase in free fatty acid (FFA) content indicates the breakdown of esters or triglycerides.[8]

  • Primary Causes of Degradation:

    • Exposure to Oxygen: The double bonds in PUFAs are highly reactive with oxygen. This process, known as auto-oxidation, is a major cause of degradation.

    • High Temperatures: Heat accelerates oxidation and can also cause thermal degradation.[4] Temperatures above 140°C should be avoided to prevent chemical changes.[9]

    • Exposure to Light: UV light can initiate oxidation.

    • Presence of Metal Ions: Metal ions (e.g., iron, copper) can catalyze oxidative degradation.

    • Enzymatic Activity: Lipases and other enzymes present in the initial sample can remain active and cause hydrolysis if not properly quenched.[10]

Question 3: My recovery after the purification step is very low. What are the common pitfalls?

Answer: Purification aims to isolate PUFA-EEs from other lipids and reaction byproducts, but it can also be a significant source of sample loss.

  • Solid-Phase Extraction (SPE) Issues: SPE is a common purification method, but recovery can be variable. One study using a two-step SPE method reported a recovery of 70 ± 3%.[11][12]

    • Incorrect Stationary Phase: Using an inappropriate SPE column (e.g., aminopropyl-silica, octadecylsilyl) can lead to irreversible binding or poor separation.[11][12]

    • Improper Elution Solvents: The solvent system must be optimized to effectively elute the FAEEs while leaving impurities behind. For instance, hexane (B92381) can be used to elute FAEEs and cholesteryl esters from an aminopropyl-silica column.[11][12]

  • Distillation Issues: While molecular distillation can purify thermolabile substances like PUFA-EEs, improper conditions can cause loss.[9][13]

    • High Temperatures: As mentioned, high temperatures can degrade the sample.[9][13]

    • High Vacuum: Distillation should be performed under a high vacuum to lower the required temperature and minimize oxidation risk.[3]

  • Urea (B33335) Complexation Inefficiencies: This technique separates PUFAs from saturated and monounsaturated fatty acids. However, loss can occur if precipitation is incomplete or if PUFAs are trapped in the urea crystals. Temperature control during cooling is critical for efficient precipitation.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the best way to handle and store my initial samples before extraction?

To prevent degradation from the outset, samples should be handled quickly and stored properly. It is recommended to flash-freeze samples in liquid nitrogen and store them at -80°C.[8][10] If immediate freezing is not possible, keep samples cold and minimize the time between collection and extraction.[10] Avoid multiple freeze-thaw cycles, as this can damage lipids; consider creating aliquots for multiple analyses.[10]

Q2: How do I choose the right initial lipid extraction method?

The best method depends on your sample type, desired purity, and available equipment.

  • Solvent-based methods (e.g., Folch, Bligh & Dyer) using chloroform (B151607)/methanol are robust and widely used for quantitative extraction from various tissues.[6]

  • Microwave-Assisted Extraction (MAE) can offer higher yields and reduced solvent consumption in less time compared to conventional methods.[1][4]

  • Enzymatic hydrolysis using lipase (B570770) is a milder method that can prevent the degradation of PUFAs that might occur under harsh chemical conditions.[5][14]

Q3: What are the most critical steps I can take to prevent oxidation during the entire workflow?

Preventing oxidation is paramount for preserving PUFAs.

  • Work under an inert atmosphere: Whenever possible, handle samples and extracts under a nitrogen or argon atmosphere to displace oxygen.[10]

  • Use antioxidants: Add antioxidants like BHT (butylated hydroxytoluene) or tocopherol to solvents and final extracts.

  • Avoid high heat and light: Use low temperatures for solvent evaporation and store samples in amber vials or protected from light.[10]

  • Use high-purity solvents: Peroxides in old or low-quality solvents can initiate oxidation.

Q4: Does it matter if I produce free fatty acids first and then esterify them, versus direct transesterification?

Both one-step (transesterification) and two-step (hydrolysis then esterification) methods are viable.[6]

  • One-Step Transesterification: This is often faster.

  • Two-Step Hydrolysis/Esterification: This approach can sometimes lead to higher yields of free fatty acids in the initial hydrolysis step (up to 93% in one study), but the subsequent esterification step adds time and another potential point of sample loss.[6] The choice may depend on the specific enzyme or catalyst used, as some have higher efficiency in one reaction versus the other.[6]

Data Presentation

Table 1: Comparison of Different Extraction Methods on Oil Yield and PUFA Recovery from Pangus Fish. [1]

Extraction MethodAbbreviationOil Yield (%)Total PUFA Recovery (mg/100g)Peroxide Value (Meq/kg)
Microwave-Assisted ExtractionMAE21.8012.142.08
Wet RenderingWR19.2513.243.31
Soxhlet ExtractionSE13.5019.164.15
Acid SilageAS10.238.604.65

Data adapted from a 2023 study on Pangus fish oil. Note that while Soxhlet extraction yielded the highest PUFA concentration, MAE provided the best overall oil yield with the lowest oxidation.[1]

Experimental Protocols

Protocol 1: General Workflow for PUFA-EE Extraction & Purification

This protocol outlines a standard laboratory procedure combining solvent extraction, transesterification, and solid-phase extraction (SPE) purification.

1. Lipid Extraction (Modified Folch Method) a. Homogenize the biological sample (e.g., 1g of tissue) in a 2:1 (v/v) mixture of chloroform:methanol. b. After homogenization, add an appropriate internal standard for quantification. c. Agitate the mixture and then centrifuge to separate the layers. d. Collect the lower chloroform layer containing the lipids. e. Wash the chloroform layer with a saline solution (e.g., 0.9% NaCl) to remove water-soluble contaminants. f. Carefully collect the final chloroform layer and evaporate the solvent under a stream of nitrogen at a low temperature (<40°C).

2. Transesterification to Ethyl Esters a. Re-dissolve the extracted lipid residue in a known volume of toluene (B28343) or hexane. b. Add a solution of 2% (v/v) sulfuric acid in absolute ethanol. c. Flush the vial with nitrogen, seal tightly, and heat at 70-80°C for 2-3 hours. d. After cooling, add hexane and a salt solution to stop the reaction and facilitate phase separation. e. Collect the upper hexane layer containing the PUFA ethyl esters.

3. Purification by Solid-Phase Extraction (SPE) a. Condition an aminopropyl-silica SPE cartridge with hexane. b. Load the hexane extract from the previous step onto the cartridge. c. Elute the PUFA-EEs with hexane.[11][12] Cholesteryl esters may co-elute.[11] d. Optional: For higher purity, the collected fraction can be further purified on an octadecylsilyl (ODS) column to separate FAEEs from cholesteryl esters.[11][12] e. Evaporate the solvent from the purified fraction under nitrogen at low temperature. f. Reconstitute the final PUFA-EE sample in a suitable solvent for analysis (e.g., by GC-MS).[15]

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_extract Lipid Extraction cluster_react Esterification cluster_purify Purification & Analysis Sample 1. Biological Sample Homogenize 2. Homogenize in Chloroform:Methanol Sample->Homogenize Extract 3. Centrifuge & Collect Lipid Layer Wash 4. Aqueous Wash Extract->Wash Evap1 5. Evaporate Solvent (Low Temp, N2) Wash->Evap1 React 6. Transesterify with Acidic Ethanol Extract2 7. Extract Esters with Hexane React->Extract2 SPE 8. Purify with SPE Cartridge Evap2 9. Final Evaporation (Low Temp, N2) SPE->Evap2 Analysis 10. Reconstitute & Analyze (GC-MS) Evap2->Analysis

Caption: Workflow for PUFA-EE extraction and purification.

Troubleshooting Logic Diagram

G Start Problem: Low PUFA-EE Yield CheckDegrade Any signs of sample degradation? Start->CheckDegrade Oxidation Cause: Oxidation/Hydrolysis Solution: Use inert gas, antioxidants, low temp. CheckDegrade->Oxidation Yes NoDegrade No obvious degradation CheckDegrade->NoDegrade No CheckReaction Was transesterification reaction complete? Incomplete Cause: Incomplete Reaction Solution: Check catalyst, time, and temperature. CheckReaction->Incomplete No NoReactionIssue Reaction appears complete CheckReaction->NoReactionIssue Yes CheckLoss Potential physical loss during processing? PhysicalLoss Cause: Volatilization/Transfers Solution: Use low temp evaporation, careful handling. CheckLoss->PhysicalLoss Yes NoDegrade->CheckReaction NoReactionIssue->CheckLoss

References

Technical Support Center: Optimizing Derivatization of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 13(Z),16(Z),19(Z)-docosatrienoate. The following sections detail derivatization reactions crucial for analysis by gas chromatography-mass spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for this compound analysis?

A1: The two primary derivatization methods for analyzing this compound and other polyunsaturated fatty acid ethyl esters (PUFA EE) are:

  • Transesterification to Fatty Acid Methyl Esters (FAMEs): This is the most common method for preparing samples for GC analysis. It involves converting the ethyl ester to its corresponding methyl ester, which is more volatile. A common reagent for this is Boron Trifluoride-Methanol (BF3-Methanol).[1][2]

  • Picolinyl Ester Synthesis: This method is used for structural elucidation by mass spectrometry. Picolinyl esters provide detailed fragmentation patterns that help determine the position of double bonds within the fatty acid chain.[3]

Q2: Why is derivatization necessary for the GC-MS analysis of this compound?

A2: Derivatization is essential for several reasons:

  • Increased Volatility: Ethyl docosatrienoate is a long-chain fatty acid ester with relatively low volatility. Converting it to the smaller methyl ester (FAME) increases its volatility, allowing it to be analyzed effectively by gas chromatography.[4]

  • Improved Chromatographic Behavior: The polar carboxyl group in the underivatized acid can interact with the GC column, leading to poor peak shape (tailing) and inaccurate quantification. Neutralizing this polarity through esterification results in sharper, more symmetrical peaks.

  • Structural Information (Picolinyl Esters): Standard FAME derivatives often do not provide sufficient fragmentation in MS to pinpoint the exact location of double bonds. Picolinyl esters are specifically designed to direct fragmentation, providing valuable structural information.[3]

Q3: What are the potential challenges when derivatizing a polyunsaturated fatty acid ethyl ester like this one?

A3: The presence of three cis double bonds in this compound introduces specific challenges:

  • Cis-trans Isomerization: The double bonds can isomerize from the natural cis configuration to the trans configuration, particularly under harsh reaction conditions (e.g., high temperatures).[5][6] This can lead to inaccurate quantification of the original isomer.

  • Oxidation: Polyunsaturated fatty acids are susceptible to oxidation, which can degrade the sample and produce unwanted byproducts.

  • Incomplete Reaction: As with any chemical reaction, achieving complete conversion to the desired derivative can be challenging. This can be due to factors like the presence of water, incorrect reagent concentrations, or insufficient reaction time or temperature.[7]

Troubleshooting Guides

Problem 1: Low or No Yield of the Derivatized Product (FAME or Picolinyl Ester)
Possible Cause Suggested Solution
Presence of Water Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Consider adding a water scavenger like 2,2-dimethoxypropane (B42991) to the reaction mixture. The esterification reaction is reversible, and water can drive the equilibrium back towards the reactants.
Incomplete Reaction Optimize reaction time and temperature. For BF3-methanol transesterification, typical conditions are heating at 60-100°C for 10-60 minutes.[1][8] For picolinyl ester synthesis from ethyl esters, reacting at 45°C for 45 minutes has been reported for other long-chain PUFAs. To ensure complete derivatization, you can analyze aliquots at different time points until the product peak area no longer increases.
Reagent Degradation Use fresh derivatization reagents. Boron trifluoride-methanol can degrade over time and should be stored properly. Picolinyl ester synthesis reagents should also be freshly prepared.
Insufficient Reagent Ensure a sufficient molar excess of the derivatization reagent is used. For transesterification, a large excess of methanol (B129727) is needed to drive the reaction to completion.
Problem 2: Poor Chromatographic Peak Shape (e.g., Tailing, Broadening)
Possible Cause Suggested Solution
Incomplete Derivatization Unreacted ethyl ester or free acid can lead to peak tailing. Re-optimize the derivatization procedure as described above to ensure complete conversion.
Active Sites in the GC System Active sites in the injector liner or the column can interact with the analytes. Use a deactivated liner and a high-quality capillary column suitable for FAME analysis. Consider trimming the first few centimeters of the column if it has become contaminated.
Incorrect GC Parameters Optimize the GC oven temperature program, carrier gas flow rate, and injector temperature to ensure proper volatilization and separation of the analytes.
Problem 3: Evidence of Isomerization or Degradation
Possible Cause Suggested Solution
High Reaction Temperature Use the mildest effective temperature for derivatization. For PUFAs, it is crucial to avoid unnecessarily high temperatures that can induce cis-trans isomerization.[5][6]
Prolonged Reaction Time Minimize the reaction time to what is necessary for complete conversion. Extended exposure to acidic or basic conditions can promote side reactions.
Exposure to Oxygen To prevent oxidation, handle samples under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when working with the pure compound at elevated temperatures.[1]

Experimental Protocols

Protocol 1: Transesterification to Fatty Acid Methyl Ester (FAME) using BF3-Methanol

This protocol is a general guideline and may require optimization for this compound.

Materials:

  • This compound sample (1-25 mg)

  • Boron trifluoride-methanol solution (14% w/v)

  • Anhydrous hexane (B92381)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction vial with a PTFE-lined cap

Procedure:

  • Weigh 1-25 mg of the ethyl ester sample into the reaction vial.

  • Add 2 mL of 14% BF3-methanol solution to the vial.

  • For samples where water might be present, consider adding a water scavenger.

  • Cap the vial tightly and heat at 80°C for 90-120 minutes. Note: For PUFAs, it is advisable to start with a lower temperature (e.g., 60°C) and shorter time (e.g., 30 minutes) to minimize isomerization, and optimize from there.[9]

  • Cool the vial to room temperature.

  • Add 1 mL of saturated sodium chloride solution and 2 mL of anhydrous hexane.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • The hexane layer containing the FAME is now ready for GC-MS analysis.

Protocol 2: Picolinyl Ester Synthesis from Ethyl Ester

This protocol is adapted from methods used for other very-long-chain PUFA ethyl esters and may require optimization.

Materials:

Procedure:

  • Prepare the derivatization reagent fresh by mixing 100 µL of 1.0 M potassium tert-butoxide in THF with 200 µL of 3-pyridylcarbinol.

  • Dissolve approximately 10 mg of the ethyl ester sample in 1 mL of anhydrous dichloromethane in a reaction vial.

  • Add the freshly prepared derivatization reagent to the sample solution.

  • Cap the vial tightly and heat at 45°C for 45 minutes.

  • Cool the reaction mixture to room temperature.

  • The reaction mixture can then be worked up by partitioning between an organic solvent (e.g., diethyl ether or hexane) and water to remove excess reagents. The organic layer is then dried and concentrated before GC-MS analysis.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected yields for the derivatization of long-chain fatty acids and their esters. Note that these are general values and optimal conditions for this compound may vary.

Table 1: Transesterification to FAMEs - Reaction Parameters

ParameterRangeTypical ValueReference
Catalyst BF3-Methanol, Methanolic HCl14% BF3-Methanol[9]
Temperature 60 - 100 °C80 °C[9]
Time 10 - 180 min90 - 120 min[9]
FAME Yield >95%>98%[10][11]

Table 2: Picolinyl Ester Synthesis - Reaction Parameters

ParameterValueReference
Catalyst Potassium tert-butoxide
Reagent 3-Pyridylcarbinol
Temperature 45 °C
Time 45 min
Yield Quantitative (expected)

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Ethyl 13(Z),16(Z),19(Z)- docosatrienoate Sample transesterification Transesterification (BF3-Methanol) start->transesterification picolinyl Picolinyl Ester Synthesis start->picolinyl gcms GC-MS Analysis transesterification->gcms ms_structure MS Structural Elucidation picolinyl->ms_structure Troubleshooting_Logic cluster_yield Low Yield Issues cluster_peaks Peak Shape Issues cluster_side_reactions Side Reactions start Problem Encountered (e.g., Low Yield, Poor Peaks) check_water Check for Water? start->check_water incomplete_deriv Incomplete Derivatization? start->incomplete_deriv milder_conditions Use Milder Conditions? start->milder_conditions optimize_conditions Optimize Time/ Temp? check_water->optimize_conditions check_reagents Check Reagent Quality/Quantity? optimize_conditions->check_reagents check_gc Check GC System (Liner, Column)? incomplete_deriv->check_gc inert_atmosphere Use Inert Atmosphere? milder_conditions->inert_atmosphere

References

"calibration curve issues for long-chain fatty acid ethyl esters in LC-MS"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for LC-MS Analysis of Long-Chain Fatty Acid Ethyl Esters (FAEEs). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common challenges encountered during the quantitative analysis of FAEEs.

Troubleshooting Guide: Calibration Curve Issues

Difficulties with calibration curves are a frequent challenge in the LC-MS analysis of long-chain FAEEs. Below is a table summarizing common problems, their potential causes, and recommended solutions.

Issue Potential Causes Recommended Solutions
Poor Linearity (R² < 0.99) Detector Saturation: High concentration standards may be saturating the MS detector.[1] Matrix Effects: Co-eluting matrix components can suppress or enhance ionization, affecting the linear response.[2][3][4] Inappropriate Calibration Range: The selected concentration range may not be linear for the specific FAEEs. Analyte Aggregation: At high concentrations, long-chain FAEEs may aggregate in solution.[5] Incorrect Internal Standard (IS) Use: The IS may not be behaving similarly to the analytes.Solution: - Extend the calibration range with lower concentration points and check for a quadratic curve fit, which might indicate saturation at the higher end.[1][6] - Improve sample preparation to remove interfering matrix components through techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7][8] - Narrow the calibration range or use a weighted regression model. - Optimize the solvent composition of standards to ensure solubility. - Use a stable isotope-labeled internal standard for each analyte if possible to best compensate for matrix effects and ionization variability.[4]
Low Sensitivity/Poor Signal-to-Noise (S/N) Suboptimal Ionization: The ion source parameters (e.g., temperature, gas flows) may not be optimized for FAEEs.[9][10][11] Inefficient Desolvation: Highly aqueous mobile phases can lead to poor desolvation in the MS source.[9] Matrix-Induced Ion Suppression: Components in the sample matrix can interfere with the ionization of the target analytes.[7][8] Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC-MS system can increase background noise.[9][12]Solution: - Systematically optimize ion source parameters (e.g., nebulizer gas, drying gas flow and temperature, capillary voltage) by infusing a standard solution.[11] - Increase the organic content of the mobile phase at the point of elution for the FAEEs.[9] - Enhance sample cleanup to remove phospholipids (B1166683) and other interfering substances.[8] - Use high-purity, LC-MS grade solvents and additives. Regularly flush the LC system and clean the MS source.[12]
High Variability/Poor Reproducibility Inconsistent Sample Preparation: Variations in extraction efficiency can lead to inconsistent results.[13] System Instability: Fluctuations in LC pump performance or MS detector response can cause variability.[14] Column Degradation: Loss of stationary phase or column contamination can lead to shifting retention times and peak shapes.[1] Sample Stability Issues: FAEEs may degrade or adsorb to vial surfaces over time, especially when left in the autosampler.[5]Solution: - Automate sample preparation where possible and ensure consistent execution of manual steps. The use of an appropriate internal standard is crucial.[13] - Equilibrate the LC-MS system thoroughly before starting the analytical run. Monitor system suitability standards throughout the run.[1] - Use a guard column and implement a column washing protocol between batches.[15] - Analyze samples shortly after preparation and consider using silanized glass or polypropylene (B1209903) vials to minimize adsorption.
Experimental Workflow for LC-MS Analysis of FAEEs

The following diagram illustrates a typical experimental workflow for the quantitative analysis of long-chain FAEEs.

FAEE_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC System Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Ionization (ESI/APCI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of FAEEs Calibration->Quantification

Caption: General workflow for FAEE analysis.

Frequently Asked Questions (FAQs)

Here are answers to some frequently asked questions regarding calibration curve issues in the LC-MS analysis of long-chain FAEEs.

Q1: My calibration curve for longer chain FAEEs (e.g., C18 and above) is showing a downward curve at higher concentrations. What could be the cause?

This phenomenon is often due to analyte aggregation at higher concentrations or detector saturation. Long-chain, non-polar molecules like FAEEs can form aggregates in solutions with high aqueous content, which can ionize less efficiently.[5] Additionally, very high concentrations of the analyte can saturate the mass spectrometer's detector, leading to a non-linear response.[1]

  • Troubleshooting Steps:

    • Check Solvent Composition: Ensure your standards are prepared in a solvent with a high percentage of organic content (e.g., acetonitrile (B52724) or isopropanol) to maintain solubility.

    • Lower the Upper Limit: Reduce the concentration of your highest calibration standard.

    • Use a Quadratic Fit: If the non-linearity is predictable, a quadratic (1/x or 1/x²) regression model might provide a better fit for your calibration curve.[6]

Q2: I'm observing significant matrix effects, causing poor accuracy in my QC samples. How can I mitigate this?

Matrix effects, which can cause ion suppression or enhancement, are a major challenge in bioanalysis.[2][3]

  • Strategies to Reduce Matrix Effects:

    • Improve Chromatographic Separation: Optimize your LC method to separate the FAEEs from co-eluting matrix components. A longer gradient or a different column chemistry might be necessary.

    • Enhance Sample Preparation: Implement a more rigorous sample cleanup method. Solid-phase extraction (SPE) is often more effective at removing interfering compounds than a simple protein precipitation or liquid-liquid extraction.[8]

    • Use Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (e.g., d5-ethyl palmitate) internal standard for each analyte. These standards co-elute with the analyte and are affected by matrix effects in the same way, thus providing more accurate quantification.[4][16]

Q3: My low concentration standards are not detectable or have very poor peak shape. How can I improve the sensitivity of my method?

Low sensitivity can be a result of several factors, from sample preparation to instrument settings.

  • Tips for Improving Sensitivity:

    • Optimize MS Source Conditions: The efficiency of ionization is critical. Tune the mass spectrometer's source parameters, such as nebulizer gas pressure, drying gas temperature and flow rate, and capillary voltage, specifically for your FAEEs of interest.[9][10]

    • Check Mobile Phase Composition: The mobile phase composition affects ionization efficiency. For example, using ammonium (B1175870) adducts ([M+NH4]+) can sometimes provide a more stable and intense signal for esters than protonated molecules ([M+H]+).

    • Reduce System Volume: If possible, using a smaller internal diameter column (e.g., 2.1 mm) can increase sensitivity by reducing peak volume, although this will require adjusting the flow rate.

    • Clean the Ion Source: A dirty ion source can significantly reduce sensitivity. Regular cleaning is essential for maintaining optimal performance.[14]

Troubleshooting Logic for Poor Calibration Linearity

The following diagram provides a logical flow for troubleshooting poor linearity in your calibration curve.

Troubleshooting_Linearity Start Poor Linearity (R² < 0.99) Check_High_Conc Is the curve bending at high concentrations? Start->Check_High_Conc Check_Low_Conc Is there high deviation at low concentrations? Check_High_Conc->Check_Low_Conc No Saturation Potential Detector Saturation or Analyte Aggregation Check_High_Conc->Saturation Yes Sensitivity Potential Low Sensitivity or High Background Check_Low_Conc->Sensitivity Yes Matrix_Effects Potential Matrix Effects or Inconsistent Sample Prep Check_Low_Conc->Matrix_Effects No (Scattered Data) Reduce_Conc Solution: Lower upper calibration range or use quadratic fit Saturation->Reduce_Conc Optimize_MS Solution: Optimize MS source or improve sample cleanup Sensitivity->Optimize_MS Improve_Prep Solution: Use isotope-labeled IS and enhance sample cleanup Matrix_Effects->Improve_Prep

Caption: Troubleshooting decision tree for poor linearity.

Quantitative Data and Experimental Protocols

Calibration Curve and LLOQ Data for Common FAEEs

The following table summarizes typical calibration curve parameters and lower limits of quantification (LLOQs) for several long-chain FAEEs from published LC-MS/MS methods.

Fatty Acid Ethyl EsterCalibration Range (ng/mL)Linearity (R²)LLOQ (ng/mL)Reference
Ethyl Myristate (C14:0)10 - 2000> 0.99415[16][17]
Ethyl Palmitate (C16:0)10 - 2000> 0.99426[16][17]
Ethyl Stearate (C18:0)20 - 2000> 0.99437[16][17]
Ethyl Oleate (C18:1)10 - 2000> 0.99414[16][17]
EPA Ethyl Ester (C20:5)1.00 - 1000> 0.99Not Reported[18][19]
DHA Ethyl Ester (C22:6)2.50 - 2500> 0.99Not Reported[18][19]
Example Experimental Protocol: FAEE Extraction from Blood

This protocol is a generalized example based on common procedures for FAEE analysis.

1. Sample Preparation:

  • To 200 µL of whole blood, add 20 µL of an internal standard working solution containing deuterated FAEEs (e.g., d5-ethyl palmitate, d5-ethyl oleate) in acetonitrile.

  • Vortex for 30 seconds.

2. Liquid-Liquid Extraction:

  • Add 1 mL of n-heptane to the sample.

  • Vortex vigorously for 10 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer (n-heptane) to a clean tube.

3. Evaporation and Reconstitution:

  • Evaporate the n-heptane to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water).

  • Vortex to mix and transfer to an autosampler vial for LC-MS analysis.

4. LC-MS/MS Conditions:

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (1:1, v/v).

  • Gradient: A typical gradient would start at around 60-70% B, increasing to 100% B over several minutes to elute the long-chain FAEEs.

  • Ion Source: Heated electrospray ionization (HESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.

  • MS Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each FAEE and internal standard.

References

Validation & Comparative

A Comparative Guide to the NMR Spectroscopy of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy data for Ethyl 13(Z),16(Z),19(Z)-docosatrienoate and a suitable alternative, Erucic acid ethyl ester. Due to the limited availability of public NMR data for this compound, this guide utilizes data from its closely related methyl ester, Mthis compound, for comparison. This document is intended to assist researchers in the structural elucidation and characterization of long-chain polyunsaturated fatty acid esters.

Data Presentation: A Comparative Analysis of NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for Mthis compound and Erucic acid ethyl ester. These values are essential for identifying the molecular structure and assessing the purity of these compounds.

Table 1: Comparative ¹H NMR Chemical Shifts (δ) in ppm

Assignment Mthis compound (Predicted) Erucic acid ethyl ester
CH₃ (terminal)~0.97 (t)0.88 (t)
-(CH₂)n-~1.25-1.40 (m)1.27 (m)
CH₂-C=O~2.30 (t)2.29 (t)
Allylic CH₂~2.05 (q)2.01 (q)
Bis-allylic CH₂~2.81 (t)-
=CH- (Olefinic)~5.34 (m)5.32-5.37 (m)
O-CH₂-CH₃-4.12 (q)
O-CH₂-CH₃-1.25 (t)
O-CH₃~3.67 (s)-

Note: Data for Mthis compound is predicted based on typical values for similar polyunsaturated fatty acid methyl esters. Data for Erucic acid ethyl ester is sourced from publicly available spectra.[1]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ) in ppm

Assignment Mthis compound Erucic acid ethyl ester
C=O~174.2173.8
=CH (Olefinic)~127.0, 128.2, 128.3, 130.2, 130.4, 132.0129.9
O-CH₂-60.1
O-CH₃~51.4-
Bis-allylic CH₂~25.6-
Allylic CH₂~27.2, 20.527.2
CH₂-C=O~34.134.4
-(CH₂)n-~22.6-29.722.7-29.8
CH₃ (terminal)~14.114.1
O-CH₂-CH₃-14.3

Note: Data for Mthis compound is based on available data for the methyl ester. Data for Erucic acid ethyl ester is sourced from publicly available spectra.

Experimental Protocols

The following provides a detailed methodology for the acquisition of NMR data for long-chain fatty acid esters.

1. Sample Preparation:

  • Sample Purity: Ensure the analyte is of high purity to avoid interference from contaminants.

  • Solvent: Dissolve 5-10 mg of the fatty acid ester in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing chemical shifts (0 ppm).

  • NMR Tube: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR coil.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution, especially for complex molecules like polyunsaturated esters.

  • ¹H NMR Spectroscopy:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Parameters:

      • Number of scans: 16-64 (depending on sample concentration).

      • Relaxation delay (d1): 1-5 seconds.

      • Acquisition time: 2-4 seconds.

      • Spectral width: A range of -2 to 12 ppm is generally adequate.

  • ¹³C NMR Spectroscopy:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve signal-to-noise.

    • Acquisition Parameters:

      • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

      • Relaxation delay (d1): 2 seconds.

      • Acquisition time: 1-2 seconds.

      • Spectral width: A range of 0 to 200 ppm is appropriate.

3. Data Processing:

  • Software: Use standard NMR processing software (e.g., MestReNova, TopSpin, or similar).

  • Processing Steps:

    • Fourier Transformation: Convert the raw data (FID) into a frequency-domain spectrum.

    • Phase Correction: Manually or automatically correct the phase of the spectrum.

    • Baseline Correction: Correct any distortions in the baseline.

    • Referencing: Calibrate the chemical shift scale to the TMS signal (0 ppm).

    • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for NMR data acquisition and analysis.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample High-Purity Analyte Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent Standard Internal Standard (TMS) Solvent->Standard NMR_Tube Transfer to NMR Tube Standard->NMR_Tube Spectrometer High-Field NMR Spectrometer NMR_Tube->Spectrometer H1_NMR 1H NMR Experiment Spectrometer->H1_NMR C13_NMR 13C NMR Experiment Spectrometer->C13_NMR FID Raw Data (FID) H1_NMR->FID C13_NMR->FID FT Fourier Transformation FID->FT Phase_Baseline Phase & Baseline Correction FT->Phase_Baseline Referencing Referencing to TMS Phase_Baseline->Referencing Analysis Spectral Analysis (Integration, Peak Picking) Referencing->Analysis Final_Report Final_Report Analysis->Final_Report Generate Report

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

The logical relationship for the assignment of key signals in the ¹³C NMR spectrum of a polyunsaturated fatty acid ester is outlined below.

Signal_Assignment cluster_structure Molecular Structure Features cluster_shifts Expected 13C Chemical Shift Regions (ppm) Carbonyl Ester Carbonyl (C=O) Shift_Carbonyl ~170-175 ppm Carbonyl->Shift_Carbonyl Olefinic Olefinic Carbons (=CH) Shift_Olefinic ~120-135 ppm Olefinic->Shift_Olefinic Aliphatic Aliphatic Carbons (CH2, CH3) Shift_Aliphatic ~14-40 ppm Aliphatic->Shift_Aliphatic Ester_Alkyl Ester Alkyl Group (O-CH2/O-CH3) Shift_Ester_Alkyl ~50-65 ppm Ester_Alkyl->Shift_Ester_Alkyl

Caption: Logical relationship between structural features and ¹³C NMR chemical shift regions.

References

A Comparative Analysis of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate: Evaluating Analytical Performance Across Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical results for Ethyl 13(Z),16(Z),19(Z)-docosatrienoate, a polyunsaturated fatty acid ethyl ester (PUFA EE), across various analytical platforms. Due to the limited availability of public experimental data for this specific ethyl ester, this guide leverages data from closely related compounds, such as the corresponding methyl ester and other docosatrienoic acid derivatives, to provide an illustrative comparison. The information presented herein is intended to guide researchers in selecting appropriate analytical methodologies and interpreting their findings.

Introduction

This compound (C24H42O2, Molecular Weight: 362.59 g/mol ) is a long-chain omega-3 fatty acid ethyl ester.[1] The analysis of such compounds is crucial for understanding their metabolic fate, therapeutic potential, and for quality control in various applications. This guide focuses on three primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: A Comparative Summary

The following tables summarize the expected analytical data for this compound based on the analysis of analogous compounds.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data

ParameterExpected Value/Characteristic for this compoundNotes and Comparative Context
Retention Time (RT) Not available. Expected to be slightly longer than the corresponding methyl ester.The retention time of fatty acid esters in GC is influenced by their volatility and interaction with the stationary phase. Ethyl esters are generally slightly less volatile than methyl esters, leading to longer retention times.
Molecular Ion (M+) m/z 362 (as [M]+)The molecular ion peak for fatty acid ethyl esters can be weak or absent in standard Electron Ionization (EI) GC-MS.
Key Fragmentation Ions m/z 317 ([M-OC2H5]+), 274, 88, 74 (McLafferty rearrangement)The fragmentation pattern is characteristic of fatty acid ethyl esters. The ion at m/z 88 is a key diagnostic peak for ethyl esters resulting from a McLafferty rearrangement. The ion at m/z 74 is characteristic of the methyl esters. Other fragments arise from cleavage at the ester linkage and along the alkyl chain.

Table 2: High-Performance Liquid Chromatography (HPLC) Data

ParameterExpected Value/Characteristic for this compoundNotes and Comparative Context
Column C18 reversed-phaseC18 columns are commonly used for the separation of fatty acid esters.
Mobile Phase Acetonitrile (B52724)/Water or Methanol/Water gradientThe choice of mobile phase depends on the specific separation requirements. Isocratic or gradient elution can be employed.
Retention Time (RT) Not available. Expected to be longer than shorter-chain or more saturated ethyl esters.In reversed-phase HPLC, retention time increases with increasing chain length and decreases with increasing unsaturation. Therefore, the retention time would be shorter than a C22:0 ethyl ester but longer than a C20:3 ethyl ester.
Detection UV at ~205-215 nm or Evaporative Light Scattering Detector (ELSD)Fatty acid ethyl esters have a weak chromophore and are often detected at low UV wavelengths or using a universal detector like ELSD.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl3)

NucleusExpected Chemical Shift (δ, ppm) for this compoundNotes and Comparative Context
¹H NMR ~5.34 (m, 6H, olefinic protons), 4.12 (q, 2H, -OCH2CH3), 2.80 (m, 4H, bis-allylic protons), 2.28 (t, 2H, α-CH2), 2.05 (m, 4H, allylic protons), 1.62 (m, 2H, β-CH2), 1.25 (s, 12H, methylene (B1212753) protons), 1.25 (t, 3H, -OCH2CH3), 0.97 (t, 3H, terminal -CH3)The chemical shifts are estimated based on data for similar polyunsaturated fatty acid esters. The olefinic protons appear as a complex multiplet. The protons of the ethyl group give rise to a characteristic quartet and triplet.
¹³C NMR ~173.9 (C=O), ~130 (olefinic carbons), ~60.1 (-OCH2CH3), ~34.4 (α-CH2), ~25.6 (bis-allylic carbons), ~20.5 (allylic carbons), ~14.3 (-OCH2CH3), ~14.1 (terminal -CH3), 22.0-32.0 (other methylene carbons)The carbonyl carbon of the ester is observed downfield. The olefinic carbons appear in the range of 127-132 ppm. The carbons of the ethyl group and the terminal methyl group have characteristic chemical shifts.

Experimental Protocols

Detailed methodologies for the key experiments are outlined below. These are generalized protocols and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Samples containing this compound are typically diluted in an appropriate organic solvent such as hexane (B92381) or isooctane. For complex matrices, a lipid extraction (e.g., Folch or Bligh-Dyer method) followed by transesterification to the ethyl ester (if not already in that form) is necessary.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300 °C) at a rate of 3-5 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or ELSD detector.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 80% acetonitrile and increasing to 100% over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm or ELSD.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl3) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Standard pulse program for ¹H acquisition.

    • Sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Proton-decoupled pulse program.

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Signaling Pathway Involvement

Docosatrienoic acid, the parent fatty acid of the title compound, has been shown to be involved in various biological signaling pathways. One such pathway is the regulation of melanogenesis. Docosatrienoic acid can inhibit melanin (B1238610) production by suppressing the expression of key melanogenic enzymes, tyrosinase and microphthalmia-associated transcription factor (MITF).[2]

Melanogenesis_Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular DTA Docosatrienoic Acid Signaling_Cascade Upstream Signaling Cascade DTA->Signaling_Cascade Activates MITF MITF (Transcription Factor) Signaling_Cascade->MITF Inhibits Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Activates Transcription Tyrosinase Tyrosinase (Enzyme) Tyrosinase_Gene->Tyrosinase Translation Melanin Melanin Production Tyrosinase->Melanin Catalyzes

Caption: Inhibition of melanogenesis by docosatrienoic acid.

Experimental Workflow

The general workflow for the analysis of this compound from a biological or complex matrix is depicted below.

Analytical_Workflow Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Esterification Ethyl Esterification (if necessary) Extraction->Esterification Purification Sample Purification (e.g., SPE, TLC) Esterification->Purification Analysis Instrumental Analysis Purification->Analysis GCMS GC-MS Analysis->GCMS HPLC HPLC Analysis->HPLC NMR NMR Analysis->NMR Data Data Analysis and Interpretation GCMS->Data HPLC->Data NMR->Data

Caption: General analytical workflow for this compound.

References

"Ethyl 13(Z),16(Z),19(Z)-docosatrienoate vs. methyl 13(Z),16(Z),19(Z)-docosatrienoate in biological assays"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Ethyl and Methyl 13(Z),16(Z),19(Z)-Docosatrienoate for Biological Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of this compound and mthis compound. Due to a lack of direct comparative studies on the biological activities of these two esters, this document focuses on the known biological activities of their parent fatty acid, docosatrienoic acid (DTA), and discusses the general differences in bioavailability between ethyl and methyl esters of polyunsaturated fatty acids.

Executive Summary

Direct comparative data on the biological performance of ethyl and mthis compound is not currently available in published literature. However, research on the parent fatty acid, docosatrienoic acid (DTA, 22:3n-3), reveals significant antitumor, antioxidant, and anti-inflammatory properties.[1] It is generally understood that ethyl and methyl esters of fatty acids act as prodrugs, which are hydrolyzed to the free fatty acid form to exert their biological effects. Therefore, the biological activities of the ethyl and methyl esters of DTA are expected to be qualitatively similar to those of DTA itself. The primary differences between the two esters are likely to be in their physicochemical properties and their metabolic processing, which can influence their bioavailability.

Physicochemical Properties
PropertyThis compoundMthis compound
Molecular Formula C₂₄H₄₂O₂C₂₃H₄₀O₂
Molecular Weight 362.6 g/mol 348.6 g/mol
General Bioavailability Generally considered to have lower bioavailability compared to natural triglycerides.[2][3]Similar to ethyl esters, bioavailability can be influenced by factors such as the presence of dietary fats.
Metabolism Hydrolyzed to docosatrienoic acid and ethanol (B145695).Hydrolyzed to docosatrienoic acid and methanol.
Inferred Biological Activity from Docosatrienoic Acid (DTA)

The following table summarizes the observed in vitro biological activities of docosatrienoic acid (DTA), the parent compound of both the ethyl and methyl esters. These activities are presented as a proxy for the expected effects of the esters.

Biological AssayKey Findings for Docosatrienoic Acid (DTA)Reference
Antitumor Activity Exhibited significant antitumor effects against human breast cancer cell lines (SK-BR-3 and MDA-MB-231), with pro-apoptotic effects noted to be stronger than those of docosahexaenoic acid (DHA).[1][1]
Antioxidant Activity Demonstrated potent antioxidant effects, which were found to be more pronounced than those of DHA in the tested cancer cell lines.[1][1]
Anti-inflammatory Activity Showed strong anti-inflammatory effects in human macrophages by reducing the expression of pro-inflammatory cytokines such as IL-1β, IL-6, IFN-γ, MCP-1, and TNF-α.[1][1]

Experimental Methodologies

Detailed protocols for key in vitro assays relevant to assessing the biological activities of fatty acid esters are provided below.

Antitumor Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the fatty acid esters (dissolved in a suitable solvent like DMSO and then diluted in culture medium) for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the solvent).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.[5]

  • Absorbance Reading: Shake the plate for a few minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to determine the free radical scavenging capacity of a compound.

Protocol:

  • Sample Preparation: Prepare different concentrations of the fatty acid esters in a suitable solvent (e.g., ethanol or methanol).

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).[6]

  • Reaction Mixture: In a 96-well plate, add a specific volume of the sample solution to the DPPH solution.[7]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Absorbance Reading: Measure the absorbance of the solution at 517 nm.[6][8]

  • Data Analysis: The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.[7]

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production in Macrophages (Griess Assay)

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages. The amount of nitrite (B80452), a stable product of NO, is determined using the Griess reagent.

Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.[9]

  • Stimulation and Treatment: Pre-treat the cells with different concentrations of the fatty acid esters for a specific period, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.[10][11]

  • Supernatant Collection: After 24-48 hours of incubation, collect the cell culture supernatant.[9]

  • Griess Reaction: In a new 96-well plate, mix equal volumes of the supernatant and the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[12][13]

  • Incubation: Allow the reaction to proceed for 10-15 minutes at room temperature in the dark.

  • Absorbance Reading: Measure the absorbance at 540 nm.[12]

  • Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve of sodium nitrite.

Signaling Pathways and Experimental Workflow

Potential Signaling Pathways

Long-chain omega-3 polyunsaturated fatty acids, including docosatrienoic acid, are known to modulate several key signaling pathways involved in cell growth, apoptosis, and inflammation.

cluster_antitumor Antitumor Signaling cluster_antiinflammatory Anti-inflammatory Signaling DTA Docosatrienoic Acid (DTA) PI3K_Akt PI3K/Akt Pathway DTA->PI3K_Akt Inhibition p38_MAPK p38 MAPK Pathway DTA->p38_MAPK Activation CellCycleArrest Cell Cycle Arrest PI3K_Akt->CellCycleArrest Apoptosis Apoptosis p38_MAPK->Apoptosis DTA2 Docosatrienoic Acid (DTA) NFkB NF-κB Pathway DTA2->NFkB Inhibition AP1 AP-1 Pathway DTA2->AP1 Inhibition ProInflammatoryCytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->ProInflammatoryCytokines AP1->ProInflammatoryCytokines

Caption: Potential signaling pathways modulated by Docosatrienoic Acid (DTA).

General Experimental Workflow

The following diagram illustrates a general workflow for comparing the in vitro biological activities of fatty acid esters.

cluster_workflow In Vitro Bioactivity Workflow cluster_assays Biological Assays start Prepare Stock Solutions (Ethyl & Methyl Esters) cell_culture Cell Culture (e.g., Cancer Cells, Macrophages) start->cell_culture treatment Treat Cells with Esters cell_culture->treatment antitumor Antitumor Assay (e.g., MTT) treatment->antitumor antioxidant Antioxidant Assay (e.g., DPPH) treatment->antioxidant antiinflammatory Anti-inflammatory Assay (e.g., Griess) treatment->antiinflammatory data_analysis Data Analysis & Comparison antitumor->data_analysis antioxidant->data_analysis antiinflammatory->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for in vitro comparison of fatty acid esters.

References

A Comparative Analysis of the Bioavailability of Docosatrienoic Acid: Ethyl Esters vs. Free Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioavailability of docosatrienoic acid (DTA) when delivered as an ethyl ester (EE) versus a free fatty acid (FFA). While direct comparative studies on DTA are limited, this guide synthesizes experimental data from closely related long-chain omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), to provide a robust comparative framework. The fundamental mechanisms of absorption for these fatty acid forms are conserved, allowing for informed extrapolation to DTA.

Executive Summary

The bioavailability of long-chain omega-3 fatty acids is significantly influenced by their chemical form. Experimental evidence strongly indicates that free fatty acid forms exhibit superior bioavailability compared to their ethyl ester counterparts, particularly under low-fat dietary conditions. This is primarily because ethyl esters require enzymatic hydrolysis by pancreatic lipase (B570770) before they can be absorbed, a step that is bypassed by free fatty acids. For researchers and drug development professionals, understanding these differences is critical for designing effective delivery systems and ensuring optimal therapeutic efficacy of DTA.

Data Presentation: Bioavailability Comparison

The following table summarizes quantitative data from studies comparing the bioavailability of long-chain omega-3 fatty acids in ethyl ester and free fatty acid forms. These values, primarily from studies on EPA and DHA, serve as a proxy for the expected comparative bioavailability of docosatrienoic acid.

Pharmacokinetic ParameterEthyl Ester (EE) FormFree Fatty Acid (FFA) FormFold Difference (FFA vs. EE)Key Findings and ConditionsReference
Relative Bioavailability (vs. Triglycerides) 40-48%136-186%~3.0 - 4.6x higherFFA forms show significantly higher bioavailability.[1]
Relative Bioavailability (vs. Natural Fish Oil) 73%91%~1.25x higherFFA bioavailability is closer to that of natural triglycerides.[2]
AUC (Area Under the Curve) - Low-Fat Diet LowerSignificantly Higher~5.8x higherThe difference is more pronounced in low-fat conditions.[3][4]
Cmax (Maximum Concentration) - Low-Fat Diet LowerSignificantly Higher~6.5x higherPeak plasma concentrations are substantially higher with FFA forms.[3][4]
AUC (Area Under the Curve) - Fasting State LowerSignificantly Higher~5.0x higherFFA forms are more readily absorbed without food.[5]
Cmax (Maximum Concentration) - Fasting State LowerSignificantly Higher~2.7x higherPeak plasma concentrations are higher for FFA in a fasted state.[5]

Note: The data presented are derived from studies on EPA and DHA and are used as a surrogate for DTA due to the lack of direct comparative studies on DTA.

Experimental Protocols

The determination of fatty acid bioavailability typically involves the following key experimental steps:

1. Study Design:

  • Human Clinical Trials: A randomized, crossover study design is often employed. A cohort of healthy volunteers is recruited.

  • Dosing: Subjects are administered a standardized dose of the fatty acid in either the ethyl ester or free fatty acid form. A washout period is observed between the different formulations.

  • Dietary Control: Subjects are often placed on a controlled diet (e.g., a low-fat diet) to minimize variability in lipid absorption.[3][4]

2. Sample Collection:

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., baseline, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

  • Plasma/Serum Separation: Blood samples are processed to separate plasma or serum, which is then stored under appropriate conditions (e.g., -80°C) until analysis.

3. Analytical Methodology:

  • Lipid Extraction: Total lipids are extracted from the plasma or serum samples using a solvent system, typically a mixture of chloroform (B151607) and methanol.

  • Fatty Acid Derivatization: The extracted fatty acids are converted to their methyl esters (FAMEs) for analysis by gas chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The FAMEs are separated and quantified using GC-MS. This technique allows for the precise identification and measurement of the concentration of specific fatty acids, such as DTA, in the blood over time.

4. Pharmacokinetic Analysis:

  • The concentration-time data are used to calculate key pharmacokinetic parameters, including the area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax). These parameters are then statistically compared between the two formulations to determine relative bioavailability.

Mandatory Visualization

Digestion and Absorption Pathway

The following diagram illustrates the differential pathways of digestion and absorption for ethyl ester and free fatty acid forms of docosatrienoic acid.

Digestion and Absorption of DTA Forms DTA_EE DTA Ethyl Ester Pancreatic_Lipase Pancreatic Lipase DTA_EE->Pancreatic_Lipase Hydrolysis in Small Intestine DTA_FFA_EE DTA (Free Fatty Acid) + Ethanol Pancreatic_Lipase->DTA_FFA_EE Micelle Micelle Formation (with Bile Salts) DTA_FFA_EE->Micelle DTA_FFA DTA Free Fatty Acid DTA_FFA->Micelle Direct Incorporation Enterocyte Intestinal Enterocyte Micelle->Enterocyte Absorption Re_esterification Re-esterification to Triglycerides Enterocyte->Re_esterification Chylomicron Chylomicron Formation Re_esterification->Chylomicron Lymphatic Lymphatic System Chylomicron->Lymphatic Bloodstream Bloodstream Lymphatic->Bloodstream

Caption: Digestion and absorption pathways for DTA ethyl ester vs. free fatty acid.

Experimental Workflow for Bioavailability Assessment

This diagram outlines the typical experimental workflow for a comparative bioavailability study.

Experimental Workflow for Bioavailability Study Recruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization to Treatment Groups Recruitment->Randomization GroupA Group A: DTA Ethyl Ester Randomization->GroupA GroupB Group B: DTA Free Fatty Acid Randomization->GroupB Dosing Controlled Dosing GroupA->Dosing GroupB->Dosing Blood_Sampling Timed Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma/Serum Separation & Storage Blood_Sampling->Sample_Processing Analysis GC-MS Analysis of Fatty Acid Profile Sample_Processing->Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax) Analysis->PK_Analysis Comparison Statistical Comparison of Bioavailability PK_Analysis->Comparison

Caption: A typical experimental workflow for a fatty acid bioavailability study.

Potential Signaling Pathway of Docosatrienoic Acid

While the specific signaling pathways of DTA are not as extensively studied as those of DHA, it is known to be a very long-chain omega-3 fatty acid and likely shares similar mechanisms. Omega-3 fatty acids are known to modulate inflammatory pathways.[6] The following diagram depicts a plausible signaling pathway through which DTA may exert its effects.

Hypothesized Anti-Inflammatory Signaling of DTA DTA Docosatrienoic Acid (DTA) Membrane Cell Membrane Integration DTA->Membrane NFkB NF-κB Pathway Membrane->NFkB Inhibition Anti_inflammatory Anti-inflammatory Mediators Membrane->Anti_inflammatory Precursor for Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation Resolution Resolution of Inflammation Anti_inflammatory->Resolution

Caption: A potential anti-inflammatory signaling pathway modulated by DTA.

Conclusion

The available evidence strongly suggests that the free fatty acid form of docosatrienoic acid offers superior bioavailability compared to the ethyl ester form. This difference is most pronounced in low-fat or fasting conditions, which has significant implications for therapeutic applications where consistent absorption is crucial. For researchers and drug developers, prioritizing the free fatty acid form of DTA in formulations may lead to more predictable and efficacious outcomes. Future research should aim to directly quantify the bioavailability of DTA in these two forms to confirm these findings.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 13(Z),16(Z),19(Z)-docosatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate is critical for ensuring product quality, stability, and efficacy. The cross-validation of analytical methods is a vital process to confirm that a validated method produces reliable and consistent results across different laboratories, instruments, or even between different analytical techniques.[1] This guide provides an objective comparison of the two primary analytical methods used for the quantification of long-chain fatty acid ethyl esters (FAEEs) like this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

While specific cross-validation data for this compound is not extensively published, this guide synthesizes data from the analysis of structurally similar FAEEs to provide a robust comparative framework.[2]

Data Presentation: Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on various performance parameters. The following table summarizes the key validation parameters for GC-MS and LC-MS/MS based on data from similar FAEEs.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Key Considerations for this compound
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase followed by mass-based detection.This compound is a large, non-volatile molecule, making LC-MS a more direct approach. GC-MS necessitates a derivatization step to enhance volatility.[2]
Sample Derivatization Mandatory (e.g., transesterification to Fatty Acid Methyl Esters - FAMEs).Often not required, but can be used to improve ionization efficiency.The additional derivatization step for GC-MS can introduce variability and increase the overall analysis time.[2]
Sensitivity High, with Limits of Detection (LODs) typically in the low ng/mL to pg/mL range for similar FAEEs.[2]Generally higher sensitivity, with LODs in the pg/mL to fg/mL range for similar very-long-chain fatty acids.[2]For trace-level quantification, LC-MS/MS is generally the more sensitive technique.
Linearity Excellent (R² > 0.99) over a wide concentration range for FAEEs.[2][3][4]Excellent (R² > 0.99) over a wide concentration range for FAEEs and VLCFAs.[2]Both methods provide a broad linear dynamic range suitable for various applications.[2]
Precision (%RSD) High, with %RSD values typically below 15%.[2][5]High, with %RSD values typically below 15%.[2][3]Both techniques demonstrate excellent reproducibility.[2]
Accuracy/Recovery Good, typically within 85-115%.[2][3]Good, typically within 85-115%.[2][3]Both methods can achieve high accuracy, particularly with the use of appropriate internal standards.[2]
Limit of Detection (LOD) For similar FAEEs, LODs range from 0.8 to 7.5 ng/g.[3]For similar compounds, LODs can be as low as 0.2 ng/g.[3]LC-MS/MS generally offers lower detection limits.
Limit of Quantification (LOQ) For similar FAEEs, LOQs range from 5 to 25 ng/g.[3]For similar compounds, LOQs can be as low as 1 ng/g.[3]LC-MS/MS allows for the quantification of smaller amounts of the analyte.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of FAEEs using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol involves a derivatization step to convert the ethyl ester to a more volatile methyl ester (FAME).

a) Sample Preparation (Transesterification)

  • Lipid Extraction: Extract total lipids from the sample matrix using a modified Folch method with chloroform:methanol (B129727) (2:1, v/v).

  • Transesterification: To the extracted lipid residue, add 1 mL of 14% boron trifluoride (BF3) in methanol.[6]

  • Heat the mixture at 100°C for 30 minutes.[6]

  • After cooling, add 1 mL of n-hexane and 1 mL of saturated sodium chloride solution, and vortex thoroughly.[6]

  • Collect the upper hexane (B92381) layer containing the FAMEs for GC-MS analysis.

b) GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[7]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]

  • Injector Temperature: 250°C.[7]

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.[7]

  • Injection Mode: Splitless.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 50-550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method allows for the direct analysis of the intact ethyl ester.

a) Sample Preparation

  • Extraction: Homogenize the sample with methanol.

  • Liquid-Liquid Extraction: Add hexane to the methanolic homogenate to extract the FAEEs.

  • Solid-Phase Extraction (SPE): For cleaner samples, the hexane extract can be passed through an SPE column to remove interferences.[3]

  • Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in an appropriate solvent (e.g., methanol or acetonitrile).[3]

b) LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: Start with 80% B, increase to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome Method A Development Method A Development Method A Validation Method A Validation Method A Development->Method A Validation Method B Development Method B Development Method B Validation Method B Validation Method B Development->Method B Validation Analyze Same Samples Analyze Same Samples Method A Validation->Analyze Same Samples Method B Validation->Analyze Same Samples Define Acceptance Criteria Define Acceptance Criteria Compare Results Compare Results Define Acceptance Criteria->Compare Results Analyze Same Samples->Compare Results Statistical Analysis Statistical Analysis Compare Results->Statistical Analysis Methods Correlate Methods Correlate Statistical Analysis->Methods Correlate Investigate Discrepancies Investigate Discrepancies Statistical Analysis->Investigate Discrepancies

Caption: Workflow for the cross-validation of two analytical methods.

Logical Relationship for Method Selection

This diagram outlines the decision-making process for selecting the most appropriate analytical method.

Start Start Define Analytical Needs Define Analytical Needs Start->Define Analytical Needs High Sensitivity Required? High Sensitivity Required? Define Analytical Needs->High Sensitivity Required? High Throughput Needed? High Throughput Needed? High Sensitivity Required?->High Throughput Needed? No Select LC-MS/MS Select LC-MS/MS High Sensitivity Required?->Select LC-MS/MS Yes Existing GC-MS Expertise? Existing GC-MS Expertise? High Throughput Needed?->Existing GC-MS Expertise? No High Throughput Needed?->Select LC-MS/MS Yes Existing GC-MS Expertise?->Select LC-MS/MS No (Consider for future) Select GC-MS Select GC-MS Existing GC-MS Expertise?->Select GC-MS Yes

Caption: Decision tree for analytical method selection.

References

"inter-laboratory comparison of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate quantification"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of Long-Chain Fatty Acid Ethyl Esters

Disclaimer: This guide addresses the quantification of long-chain fatty acid ethyl esters (FAEEs), with a focus on methodologies applicable to Ethyl 13(Z),16(Z),19(Z)-docosatrienoate. As of this publication, no formal inter-laboratory comparison studies have been published specifically for this compound. The data and protocols presented herein are synthesized from published studies on analogous FAEEs and serve as a reference for researchers, scientists, and drug development professionals.

The accurate quantification of FAEEs, non-oxidative metabolites of ethanol (B145695), is crucial in various research fields, from clinical diagnostics to food quality assessment. This guide provides an objective comparison of common analytical methodologies, presents supporting data from studies on similar analytes, and offers detailed experimental protocols.

Data Presentation: A Synthesis of Analytical Performance

The quantification of FAEEs is predominantly achieved through gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The choice of methodology often depends on the sample matrix, required sensitivity, and laboratory resources. Below is a summary of typical performance characteristics for FAEE analysis, compiled from various studies.

Table 1: Comparison of Analytical Methods for FAEE Quantification

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.002 - 0.030 ng/mg (in hair)[1]1.00 - 2.50 ng/mL (in plasma)[2]
Limit of Quantification (LOQ) 60 nM (in plasma)[3][4]15 - 37 ng/mL (in dried blood spots)[5][6]
Linearity (Concentration Range) Up to 10 µg/mL (r² > 0.998)1.00 - 2500 ng/mL (r² > 0.99)[2]
Intra-assay Precision (%CV) < 7%[3][4]0.7 - 9.3%
Inter-assay Precision (%CV) 3.4 - 12.5%Not consistently reported
Accuracy/Recovery (%) 90.3 - 109.7%90.8 - 95.2%[7]
Common Matrices Hair[1][8], Blood[3], Olive Oil[9]Plasma[2], Dried Blood Spots[5][6]
Primary Advantages High resolution for complex mixturesHigh sensitivity and specificity

Experimental Protocols

The following are generalized protocols for the quantification of FAEEs using GC-MS and LC-MS/MS. These should be optimized for the specific analyte and matrix of interest.

Protocol 1: Quantification of FAEEs by GC-MS

This protocol is a composite based on methods for analyzing FAEEs in biological matrices.[3][10]

1. Sample Preparation (Liquid-Liquid Extraction) a. To 1 mL of plasma, add an internal standard (e.g., ethyl heptadecanoate). b. Precipitate proteins by adding 2 mL of acetone (B3395972) and vortexing. c. Centrifuge at 3000 x g for 10 minutes. d. Transfer the supernatant to a new tube. e. Add 4 mL of hexane (B92381), vortex for 2 minutes, and centrifuge to separate the layers. f. Collect the upper hexane layer and evaporate to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in a suitable volume of hexane for GC-MS analysis.

2. GC-MS Instrumentation and Conditions a. Gas Chromatograph: Agilent 6890N or similar. b. Column: Nonpolar dimethylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm). c. Injection Volume: 1 µL, splitless mode. d. Injector Temperature: 250°C. e. Oven Temperature Program: Initial temperature of 70°C, ramp to 170°C at 11°C/min, then to 220°C at 20°C/min, and hold for 2.5 minutes.[11] f. Carrier Gas: Helium at a constant flow rate of 1 mL/min. g. Mass Spectrometer: Agilent 5973 or similar, operated in electron ionization (EI) mode. h. Data Acquisition: Selected Ion Monitoring (SIM) for target analytes and internal standard.

Protocol 2: Quantification of FAEEs by LC-MS/MS

This protocol is a generalized procedure based on methods for FAEEs in plasma and blood spots.[2][5]

1. Sample Preparation (Protein Precipitation) a. To 100 µL of plasma, add an internal standard. b. Add 300 µL of acetonitrile (B52724) to precipitate proteins. c. Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes. d. Transfer the supernatant to a new tube and evaporate to dryness. e. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions a. Liquid Chromatograph: Shimadzu, Agilent, or equivalent system. b. Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm). c. Mobile Phase A: 0.1% formic acid in water. d. Mobile Phase B: 0.1% formic acid in isopropanol/acetonitrile (1:1, v/v).[12] e. Flow Rate: 0.4 mL/min. f. Gradient Elution: A typical gradient would start at 30% B, increase to 100% B over 15 minutes, hold for 3 minutes, and then re-equilibrate.[12] g. Mass Spectrometer: Triple quadrupole mass spectrometer. h. Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[2] i. Data Acquisition: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of the target FAEEs and the internal standard.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for FAEE analysis and the logical structure of an inter-laboratory comparison study.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Injection GC-MS or LC-MS/MS Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A typical experimental workflow for the quantification of FAEEs.

interlab_comparison cluster_labs Participating Laboratories cluster_workflow Coordinator Study Coordinator Sample_Prep Preparation & Distribution of Homogeneous Samples Coordinator->Sample_Prep Statistical_Analysis Statistical Analysis (e.g., z-scores, precision) Coordinator->Statistical_Analysis Lab_A Lab A Sample_Prep->Lab_A Lab_B Lab B Sample_Prep->Lab_B Lab_C Lab C Sample_Prep->Lab_C Lab_N Lab ...N Sample_Prep->Lab_N Analysis Sample Analysis using Defined Protocol(s) Data_Submission Submission of Quantitative Results Analysis->Data_Submission Data_Submission->Coordinator Report Final Report & Performance Evaluation Statistical_Analysis->Report

References

A Comparative Guide to Assessing the Purity of Synthetic Ethyl 13(Z),16(Z),19(Z)-docosatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The verification of purity for synthetic polyunsaturated fatty acid (PUFA) ethyl esters, such as Ethyl 13(Z),16(Z),19(Z)-docosatrienoate, is a critical step in research and development. The presence of impurities can significantly impact experimental outcomes, toxicity profiles, and the overall efficacy of potential therapeutic agents. This guide provides an objective comparison of the primary analytical techniques used for purity assessment, supported by experimental data and detailed protocols.

Comparative Analysis of Purity Assessment Methods

The selection of an appropriate analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the desired quantitative accuracy. The following table summarizes the key performance metrics of the most commonly employed methods for the analysis of long-chain PUFA ethyl esters.

Analytical TechniquePrincipleLimit of Detection (LOD)Limit of Quantitation (LOQ)Precision (RSD %)Accuracy (Recovery %)Key AdvantagesKey Limitations
Gas Chromatography (GC-FID) Separation based on volatility and polarity0.1 - 1 µg/mL0.3 - 3 µg/mL< 2%[1]>95%[1]High resolution for volatile impurities, robust and widely available.Requires derivatization for non-volatile impurities, potential for thermal degradation of PUFAs.[2]
High-Performance Liquid Chromatography (HPLC-UV) Separation based on polarity0.035 - 0.182 µg/mL (for EPA/DHA)0.107 - 0.553 µg/mL (for EPA/DHA)< 3%[3]95-105%[3]Suitable for non-volatile and thermally labile compounds, preparative capabilities.Lower resolution for isomeric impurities compared to GC, requires chromophores for UV detection.[3]
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nucleiAnalyte dependent, typically in the low mg rangeAnalyte dependent< 1%98-102%Non-destructive, provides structural information, no need for identical reference standards for purity determination.[4][5]Lower sensitivity compared to chromatographic methods, complex mixtures can lead to signal overlap.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by GC with mass-based detection and identification5 - 10 nM (for some FAEEs)[6]60 nM (for some FAEEs)[6]< 7% (intra-assay)[6]HighHigh sensitivity and specificity, excellent for impurity identification.Similar limitations to GC-FID regarding volatility and thermal lability.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable purity assessment. Below are representative protocols for the key analytical techniques.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is a gold standard for the quantitative analysis of fatty acid esters.

Sample Preparation (Transesterification): If the sample contains free fatty acids or triglycerides, derivatization to their corresponding ethyl esters (if not already in that form) is necessary. For this compound, direct injection is possible, but a clean-up step may be required.

  • Dissolve a known amount of the sample in a suitable solvent (e.g., hexane (B92381) or isooctane).

  • Add an internal standard (e.g., ethyl heptadecanoate) for accurate quantification.

  • If derivatization is needed, a common method is to use a reagent like 2% sulfuric acid in ethanol (B145695) and heat at 70°C for 1-2 hours.

  • After cooling, add hexane and water to extract the fatty acid ethyl esters.

  • The hexane layer is collected and may be dried over anhydrous sodium sulfate (B86663) before injection into the GC.

GC-FID Conditions:

  • Column: A high-polarity capillary column, such as a biscyanopropyl polysiloxane phase (e.g., HP-88, SP-2560), is recommended for the separation of geometric isomers of PUFAs.[1]

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes.

    • Ramp to 240°C at 4°C/minute.

    • Hold at 240°C for 15 minutes.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injection Volume: 1 µL.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is particularly useful for the analysis of thermally sensitive PUFAs and for preparative purification.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • An internal standard can be used for improved quantitative accuracy.

HPLC-UV Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is often employed. For example, starting with 70% acetonitrile and increasing to 100% over 30 minutes.

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: 30°C.

  • Detection: UV detector set at a low wavelength, typically 205-215 nm, where the ester carbonyl group absorbs.

  • Injection Volume: 10-20 µL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary method for purity determination without the need for a specific standard of the analyte.

Sample Preparation:

  • Accurately weigh the sample (e.g., 10-20 mg) into an NMR tube.

  • Accurately weigh and add a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) with a known purity. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).

¹H-NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher for better signal dispersion.

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of both the analyte and the internal standard) is crucial for accurate integration, typically 30-60 seconds.

  • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 8-16).

Data Processing and Purity Calculation: The purity of the analyte is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molar masses, number of protons, and weights.

Potential Impurities in Synthetic this compound

The purity of the final product is highly dependent on the synthetic route and purification methods. Potential impurities may include:

  • Geometric Isomers: Trans-isomers can be formed during synthesis or through isomerization of the cis-double bonds. GC with a highly polar capillary column is excellent for separating these isomers.

  • Positional Isomers: Isomers with double bonds at different positions in the fatty acid chain may be present, arising from impure starting materials or side reactions. GC-MS is particularly useful for identifying these isomers based on their fragmentation patterns.

  • Starting Materials and Reagents: Unreacted starting materials, such as the corresponding docosatrienoic acid, and residual reagents or solvents from the synthesis.

  • Oxidation Products: Polyunsaturated fatty acids are susceptible to oxidation, leading to the formation of hydroperoxides, aldehydes, and other degradation products. HPLC can be effective in separating these more polar impurities.

  • Byproducts of Esterification: If prepared by Fischer esterification, byproducts such as di-ethyl ether could be present.

Visualizations

Experimental Workflow for Purity Assessment

G Workflow for Purity Assessment of this compound cluster_0 Sample Handling cluster_1 Analytical Methods cluster_2 Data Analysis and Reporting A Obtain Synthetic This compound B Sample Preparation (Weighing, Dissolving, Internal Standard) A->B C GC-FID/GC-MS B->C Volatile & Isomeric Impurities D HPLC-UV B->D Non-volatile & Polar Impurities E qNMR B->E Absolute Purity & Structural Confirmation F Chromatogram/Spectrum Integration C->F H Impurity Identification C->H D->F D->H E->F E->H G Purity Calculation F->G I Final Report G->I H->I

Caption: A general workflow for the purity assessment of a synthetic fatty acid ethyl ester.

Hypothetical Signaling Pathway Involvement

Long-chain polyunsaturated fatty acids like docosatrienoic acid (the parent fatty acid of the target ester) are precursors to or modulators of signaling molecules, particularly the eicosanoid pathway. While the direct metabolic fate of 13(Z),16(Z),19(Z)-docosatrienoic acid may be complex, it can be conceptualized to influence the broader lipid signaling network.

G Hypothetical Involvement of Docosatrienoic Acid in Lipid Signaling cluster_0 PUFA Metabolism cluster_1 Eicosanoid Synthesis cluster_2 Cellular Response PUFA Dietary PUFAs (e.g., Linolenic Acid) Elongase Elongases PUFA->Elongase Desaturase Desaturases Elongase->Desaturase DTA Docosatrienoic Acid (from Ethyl Ester hydrolysis) Desaturase->DTA COX COX-1/2 DTA->COX Modulation LOX LOX DTA->LOX Modulation PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA Membrane Membrane Phospholipids Membrane->PLA2 AA->COX AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Immune_Response Immune Response Leukotrienes->Immune_Response

Caption: Docosatrienoic acid may modulate the eicosanoid signaling pathway.

References

"comparison of different ionization techniques for PUFA ethyl ester analysis"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of polyunsaturated fatty acid (PUFA) ethyl esters is critical in various fields, from pharmaceutical development and quality control of dietary supplements to clinical research. The choice of ionization technique in mass spectrometry-based methods is a pivotal factor that dictates the sensitivity, specificity, and robustness of the analysis. This guide provides an objective comparison of the most commonly employed ionization techniques for PUFA ethyl ester analysis, supported by experimental data and detailed methodologies.

At a Glance: Key Ionization Techniques

The primary ionization techniques for the analysis of PUFA ethyl esters can be broadly categorized into those coupled with liquid chromatography (LC) and those with gas chromatography (GC).

For LC-MS:

  • Atmospheric Pressure Photoionization (APPI): A soft ionization technique that utilizes photons to ionize analytes. It is particularly well-suited for nonpolar compounds like PUFA ethyl esters.

  • Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization method that uses a corona discharge to create reagent ions, which then ionize the analyte through chemical reactions in the gas phase. It is effective for semi-volatile and nonpolar molecules.

  • Electrospray Ionization (ESI): A widely used soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets. While highly sensitive for polar compounds, its application to nonpolar PUFA ethyl esters often requires chemical modification or the use of mobile phase additives.

For GC-MS:

  • Electron Ionization (EI): A "hard" ionization technique where high-energy electrons bombard the analyte, leading to extensive fragmentation. This provides detailed structural information but may result in a weak or absent molecular ion.

  • Chemical Ionization (CI): A "soft" ionization technique for GC-MS that uses reagent gas ions to ionize the analyte through chemical reactions, resulting in less fragmentation and a more prominent molecular ion.

Quantitative Performance Comparison

The selection of an ionization source significantly impacts the quantitative performance of the analytical method. The following tables summarize key performance metrics for different ionization techniques based on published data.

Ionization TechniqueAnalyte(s)Linearity RangeLimit of Quantification (LOQ)Precision (%RSD)Key Findings
APPI General Lipids (including esters)4-5 decades[1]Lower than APCI and ESI (without modifiers)[1]Not specifiedOffers the highest signal intensities and S/N ratio for lipids.[1] 2-4 times more sensitive than APCI.[1]
APCI EPA & DHA ethyl esters1.00-1000 ng/mL (EPA-EE), 2.50-2500 ng/mL (DHA-EE)[2][3]1.00 ng/mL (EPA-EE), 2.50 ng/mL (DHA-EE)[2][3]Not specifiedLess susceptible to matrix effects than ESI.[4]
ESI General Lipids (with modifiers)Reduced linear range compared to APPI/APCI[1]Higher than APPI/APCI without modifiers[1]Not specifiedSensitivity is dramatically enhanced with mobile phase modifiers, but signals can be less stable.[1]
GC-EI-MS Fatty Acid Ethyl EstersNot specifiedNot specifiedNot specifiedProvides detailed structural information through fragmentation.
GC-CI-MS Fatty Acid Methyl EstersNot specifiedNot specifiedNot specifiedProduces a more abundant protonated molecule, which is beneficial for molecular weight determination.[5]

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results. Below are representative protocols for the analysis of PUFA ethyl esters using various ionization techniques.

LC-APPI-MS Protocol for General Lipid Ester Analysis

This protocol is based on a comparative study of ionization techniques for lipid analysis.[1]

  • Instrumentation: Waters ZQ LC/MS system

  • Chromatography: Normal-phase liquid chromatography

  • Mobile Phase: Hexane (B92381) or 1:1 Isooctane:IPA

  • Ionization Mode: Positive ion APPI

  • Key Parameters:

    • APPI has been shown to provide higher signal intensity, a wider linear dynamic range, and better detection limits compared to APCI and ESI for lipid analysis.[6]

LC-APCI-MS/MS Protocol for EPA and DHA Ethyl Esters

This protocol is adapted from a validated method for the quantification of EPA and DHA ethyl esters in human plasma.[2][3]

  • Instrumentation: LC-MS/MS system

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile.

  • Chromatography: C18 reversed-phase column

  • Mobile Phase:

  • Ionization Mode: Positive ion APCI

  • Detection: Multiple Reaction Monitoring (MRM)

  • Key Parameters:

    • This method demonstrated acceptable linearity over the concentration ranges of 1.00–1000 ng/mL for EPA ethyl ester and 2.50–2500 ng/mL for DHA ethyl ester.[2][3]

GC-MS Protocol for Fatty Acid Ethyl Esters

This is a general protocol for the analysis of fatty acid ethyl esters (FAEEs).

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation:

    • For biological samples, FAEEs are typically extracted using a liquid-liquid extraction with a nonpolar solvent like hexane after protein precipitation.

    • For oils, a direct injection or dilution with a suitable solvent may be possible.

  • Chromatography: A nonpolar dimethylpolysiloxane column is commonly used.

  • Ionization Mode: Electron Ionization (EI) at 70 eV for fragmentation and structural information. Chemical Ionization (CI) can be used for enhanced molecular ion signal.

  • Detection: Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.

Logical Relationships and Workflows

The selection of an appropriate ionization technique is a critical step in the overall analytical workflow for PUFA ethyl ester analysis. The following diagrams illustrate the decision-making process and a typical experimental workflow.

Ionization_Selection_Workflow cluster_sample Sample Characteristics cluster_platform Analytical Platform cluster_gc Gas Chromatography (GC) cluster_lc Liquid Chromatography (LC) Analyte_Properties PUFA Ethyl Esters (Nonpolar, Volatile/Semi-volatile) Platform_Choice GC or LC? Analyte_Properties->Platform_Choice GC_Ionization EI for structural info CI for molecular ion Platform_Choice->GC_Ionization Volatile LC_Ionization_Choice APPI (High Sensitivity) APCI (Robust) ESI (Requires Modifiers) Platform_Choice->LC_Ionization_Choice Semi-volatile/ Thermally Labile

Decision workflow for selecting an ionization technique.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Oil) Extraction Liquid-Liquid or Solid-Phase Extraction Sample_Collection->Extraction Derivatization Derivatization (Optional) (e.g., for GC-MS) Extraction->Derivatization Chromatography GC or LC Separation Derivatization->Chromatography Ionization Ionization (APPI, APCI, ESI, EI, CI) Chromatography->Ionization Mass_Analysis Mass Analysis (e.g., Quadrupole, TOF) Ionization->Mass_Analysis Data_Acquisition Data Acquisition Mass_Analysis->Data_Acquisition Quantification Quantification & Data Interpretation Data_Acquisition->Quantification

A typical experimental workflow for PUFA ethyl ester analysis.

Conclusion

The choice of ionization technique for the analysis of PUFA ethyl esters is dependent on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the need for structural information.

  • APPI stands out as a highly sensitive technique for the direct analysis of these nonpolar compounds by LC-MS, often providing the best performance in terms of signal intensity and linearity.[1]

  • APCI offers a robust and less matrix-susceptible alternative for LC-MS analysis.[4]

  • ESI can be employed, but typically requires mobile phase modifiers, which may compromise signal stability and linearity.[1]

  • GC-MS with EI remains a powerful tool for providing detailed structural information, while CI is advantageous for confirming molecular weights.

For researchers and drug development professionals, a thorough evaluation of these techniques against the specific analytical needs is paramount to ensure the generation of high-quality, reliable data in the study of PUFA ethyl esters.

References

Validation of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate as a Lipid Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate as a lipid standard. Due to the limited availability of direct experimental validation data for this specific compound in publicly accessible literature, this guide establishes a comparative analysis against well-documented, structurally similar polyunsaturated fatty acid (PUFA) ethyl esters. The methodologies and expected performance metrics detailed herein are based on established analytical techniques for lipid standards.

Product Specifications

This compound is a long-chain omega-3 fatty acid ethyl ester. Its fundamental properties are summarized below.

PropertyValueSource
Chemical Formula C₂₄H₄₂O₂[1]
Molecular Weight 362.59 g/mol [1]
CAS Number 2692622-88-9[1]
Purity Specification >99%[1][2]
Storage Freezer[1]

Comparative Analysis of Analytical Validation Parameters

The validation of a lipid standard is essential to ensure its accuracy and reliability for quantitative applications. The following table compares the typical performance of various analytical techniques used for the validation of long-chain PUFA ethyl esters. While specific data for this compound is not available, these values represent expected benchmarks based on the analysis of similar compounds.

Analytical TechniqueParameterTypical Performance for Long-Chain PUFA Ethyl Esters
Gas Chromatography-Flame Ionization Detection (GC-FID) Linearity (r²)>0.999
Accuracy/Recovery95-105%
Precision (RSD)< 5%
Limit of Detection (LOD)~0.2 µg/mL
High-Performance Liquid Chromatography-Evaporative Light Scattering Detector (HPLC-ELSD) Linearity (r²)>0.99
Precision (RSD)< 10%
Limit of Quantification (LOQ)1-10 µg/mL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Linearity (r²)>0.99
Accuracy/Recovery90-110%
Lower Limit of Quantification (LLOQ)15-40 ng/mL[3][4]
Quantitative Nuclear Magnetic Resonance (qNMR) Purity AssessmentQuantitative, traceable to a certified reference material
Precision (RSD)< 2%

Experimental Protocols

Detailed methodologies are critical for the reproducible validation of lipid standards. Below are protocols for the key analytical techniques.

3.1. Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is widely used for assessing the purity of fatty acid esters due to its high resolution and sensitivity.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector and a high-polarity capillary column (e.g., DB-23 or equivalent).

  • Sample Preparation: Prepare a stock solution of this compound in a high-purity solvent such as hexane (B92381) or isooctane (B107328) at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program: Initial temperature of 180°C, hold for 5 minutes, then ramp to 220°C at 4°C/minute, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • Data Analysis: Purity is determined by the area percent method, where the peak area of the analyte is expressed as a percentage of the total area of all observed peaks.

3.2. Quantification by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is suitable for the analysis of non-volatile compounds like long-chain fatty acid esters.

  • Instrumentation: An HPLC system with a gradient pump, autosampler, and an evaporative light scattering detector. A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution is often employed. For example:

    • Solvent A: Acetonitrile/Water (90:10, v/v)

    • Solvent B: Isopropanol (B130326)

    • Gradient: Start with 100% A, ramp to 100% B over 20 minutes.

  • ELSD Settings:

    • Nebulizer Temperature: 30-40°C

    • Evaporator Temperature: 40-50°C

    • Gas Flow Rate (Nitrogen): 1.5-2.0 L/min

  • Calibration: An external standard calibration curve should be prepared using a certified reference material of a similar long-chain PUFA ethyl ester.

3.3. High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of lipid species.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatography: Reversed-phase chromatography with a C18 column is common. The mobile phase often consists of a mixture of water, acetonitrile, and isopropanol with additives like ammonium (B1175870) formate (B1220265) to enhance ionization.

  • MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. For this compound, the precursor ion would be the [M+H]⁺ or [M+NH₄]⁺ adduct, and product ions would be generated through collision-induced dissociation.

  • Quantification: An internal standard, preferably a stable isotope-labeled version of the analyte, should be used for accurate quantification.

3.4. Purity and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and purity assessment of chemical standards.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an accurately weighed amount of the standard in a deuterated solvent (e.g., CDCl₃) along with a certified internal standard for quantitative NMR (qNMR).

  • ¹H NMR: The ¹H NMR spectrum will provide characteristic signals for the ethyl group, the long aliphatic chain, and the vinylic protons of the double bonds, confirming the structure. Purity can be determined by comparing the integral of a characteristic analyte signal to the integral of the internal standard signal.

  • ¹³C NMR: The ¹³C NMR spectrum will confirm the number of unique carbon atoms and the presence of the ester carbonyl and double bond carbons.

Visualizations

4.1. Experimental Workflow for Lipid Standard Validation

The following diagram illustrates a typical workflow for the comprehensive validation of a lipid standard.

G cluster_0 Initial Characterization cluster_1 Purity Assessment cluster_2 Quantitative Method Validation cluster_3 Final Certification A Procure Candidate Standard (this compound) B Structural Confirmation (NMR, MS) A->B C GC-FID Analysis (Area % Purity) B->C D Quantitative NMR (Purity against certified standard) B->D E HPLC-ELSD Method Development C->E F LC-MS/MS Method Development D->F G Validation of Linearity, Accuracy, Precision, LOD/LOQ E->G F->G H Issuance of Certificate of Analysis G->H

Caption: Workflow for the validation of a lipid standard.

4.2. Representative Signaling Pathway for Omega-3 Fatty Acids

Long-chain omega-3 fatty acids, such as the parent acid of this compound, are known to exert anti-inflammatory effects. The diagram below illustrates a simplified, representative signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytosolic Signaling cluster_2 Nuclear Events Omega3 Omega-3 Fatty Acids (e.g., Docosatrienoic Acid) GPR120 GPR120 Receptor Omega3->GPR120 NFkB_pathway Inhibition of NF-κB Pathway GPR120->NFkB_pathway activates Gene_Expression Decreased Expression of Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB_pathway->Gene_Expression leads to

Caption: Anti-inflammatory signaling of omega-3 fatty acids.

Conclusion

References

Safety Operating Guide

Navigating the Disposal of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount for ensuring laboratory safety and environmental responsibility. This guide provides clear, step-by-step procedures for the proper disposal of Ethyl 13(Z),16(Z),19(Z)-docosatrienoate, a long-chain unsaturated fatty acid ester. While this specific compound may not have extensive, publicly available disposal data, by examining safety data sheets (SDS) for structurally similar fatty acid esters, we can establish a reliable and safe disposal protocol.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing safety goggles, chemical-resistant gloves, and a lab coat.[1][2][3] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors.[1][2]

Spill Management

In the event of a spill, prompt action is necessary to contain and clean the affected area.

  • For small spills (<50 mL): Absorb the liquid onto an inert material such as paper towels, vermiculite, or sand.[2][4] Allow the absorbed material to evaporate in a certified chemical fume hood. Once fully evaporated, the solid waste can typically be disposed of in the regular trash, although it is always best to confirm with your institution's environmental health and safety (EHS) office.[4]

  • For large spills (>50 mL): Contain the spill using a dike of absorbent material to prevent it from spreading or entering drains.[2] Use non-sparking tools to collect the absorbed material into a suitable, sealable container.[2] This container must be clearly labeled as chemical waste for collection by a licensed disposal service.[2][4]

Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste. Under no circumstances should this chemical be poured down the drain.[5][6]

Waste Disposal Options Summary

QuantityDisposal MethodKey Considerations
Small Quantities (<50 mL) Absorb and EvaporateUse an inert absorbent material. Evaporation must occur in a chemical fume hood.
Large Quantities (>50 mL) Chemical Waste CollectionStore in a labeled, sealed container. Arrange for pickup by a licensed waste contractor.
Empty Containers Decontamination and DisposalRinse the container thoroughly with a suitable solvent. The rinsate should be collected as chemical waste. The decontaminated container can then be disposed of according to local regulations, which may include recycling.

Experimental Protocol: Decontamination of Empty Containers

To ensure the safe disposal of empty containers that previously held this compound, follow this decontamination protocol:

  • Initial Rinse: In a well-ventilated fume hood, rinse the container three times with a small amount of a suitable organic solvent (e.g., ethanol (B145695) or acetone).

  • Collect Rinsate: Each rinse should be collected into a designated container for flammable liquid waste. This rinsate is now considered hazardous waste and must be disposed of accordingly.

  • Final Cleaning: Wash the container with soap and water.

  • Disposal: The cleaned and dried container can now be disposed of as non-hazardous waste or recycled, in accordance with your institution's policies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound Waste spill_or_waste Is it a spill or routine waste? start->spill_or_waste spill_size Spill Size? spill_or_waste->spill_size Spill waste_quantity Quantity of Waste? spill_or_waste->waste_quantity Routine Waste small_spill Small Spill (<50 mL) Absorb on inert material. Evaporate in fume hood. spill_size->small_spill <50 mL large_spill Large Spill (>50 mL) Contain and absorb. Collect in sealed container. spill_size->large_spill >50 mL end End: Proper Disposal Complete small_spill->end waste_collection Arrange for collection by licensed waste contractor. large_spill->waste_collection small_quantity Small Quantity (<50 mL) Treat as chemical waste. waste_quantity->small_quantity <50 mL large_quantity Large Quantity (>50 mL) Collect in designated 'Organic Waste' container. waste_quantity->large_quantity >50 mL small_quantity->waste_collection large_quantity->waste_collection waste_collection->end

Caption: Decision workflow for the disposal of this compound.

It is imperative to consult your institution's specific waste disposal guidelines and the relevant local, regional, and national regulations to ensure full compliance.[6][7] While many fatty acid esters are not classified as hazardous, treating all chemical waste with a high degree of caution is a cornerstone of a safe and responsible laboratory environment.

References

Personal protective equipment for handling Ethyl 13(Z),16(Z),19(Z)-docosatrienoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 13(Z),16(Z),19(Z)-docosatrienoate

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

While fatty acid esters are generally considered to have low toxicity, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[1] The following table summarizes the recommended personal protective equipment.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene rubber gloves are recommended.[2] Avoid latex gloves as they may not provide adequate protection against organic esters.
Eye Protection Safety glasses or gogglesSafety glasses with side shields are essential to protect against splashes.[1][3] Chemical goggles offer a higher level of protection.
Body Protection Laboratory coatA standard laboratory coat should be worn to protect skin and personal clothing from potential contamination.
Respiratory Protection Not generally requiredUnder normal laboratory conditions with adequate ventilation, respiratory protection is not typically necessary.[3] If aerosols may be generated or ventilation is poor, a NIOSH-certified respirator may be appropriate.

Operational Plan: Safe Handling Workflow

Proper handling procedures are critical to prevent contamination and accidental exposure. The following workflow outlines the key steps for safely working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area 1. Prepare a well-ventilated work area (e.g., fume hood). gather_ppe 2. Don appropriate PPE (gloves, safety glasses, lab coat). prep_area->gather_ppe gather_materials 3. Assemble all necessary equipment and reagents. gather_ppe->gather_materials weigh 4. Carefully weigh or measure the required amount of the ester. transfer 5. Transfer the compound to the reaction vessel. weigh->transfer reaction 6. Perform the experimental procedure. transfer->reaction decontaminate 7. Decontaminate all glassware and equipment. dispose 8. Dispose of waste according to the disposal plan. decontaminate->dispose remove_ppe 9. Remove PPE and wash hands thoroughly. dispose->remove_ppe store 10. Store the remaining compound in a tightly sealed container in a freezer. remove_ppe->store

Caption: Workflow for Safe Handling

Disposal Plan: Waste Management

Proper disposal of chemical waste is essential to protect the environment and comply with regulations. Discharge into the environment must be avoided.[3][4]

Waste Categorization and Disposal Procedures
Waste TypeDisposal Procedure
Unused Chemical Dispose of as chemical waste in a designated, labeled container. Do not mix with other waste streams unless compatibility is confirmed.
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated solid chemical waste container.
Contaminated Glassware Rinse with an appropriate solvent. The solvent rinse should be collected as hazardous waste. The cleaned glassware can then be washed normally.
Aqueous Waste Collect in a designated aqueous waste container. Do not pour down the drain.
Organic Solvent Waste Collect in a designated organic solvent waste container.

The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.

start Waste Material is_sharp Is it a sharp? start->is_sharp sharps_container Dispose in Sharps Container is_sharp->sharps_container Yes is_liquid Is it liquid? is_sharp->is_liquid No is_aqueous Is it aqueous? is_liquid->is_aqueous Yes solid_waste Solid Chemical Waste is_liquid->solid_waste No aqueous_waste Aqueous Chemical Waste is_aqueous->aqueous_waste Yes organic_waste Organic Solvent Waste is_aqueous->organic_waste No

Caption: Waste Disposal Decision Tree

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.